Oxazol-2-ylmethanamine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1,3-oxazol-2-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O.ClH/c5-3-4-6-1-2-7-4;/h1-2H,3,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJMSYXLHSSGTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1041053-44-4 | |
| Record name | 1-(1,3-oxazol-2-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Oxazol-2-ylmethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2-(Aminomethyl)oxazole Scaffold
The oxazole ring system is a foundational heterocyclic motif in medicinal chemistry, prized for its unique electronic properties and its presence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1] As a privileged structure, the oxazole core offers a stable aromatic scaffold that is amenable to diverse functionalization. Oxazol-2-ylmethanamine hydrochloride, in particular, serves as a critical building block in drug discovery and development. It provides a primary amine handle at the C2 position, a site synthetically strategic for constructing amides, sulfonamides, and other key functional groups, thereby enabling the exploration of vast chemical space. This guide offers a comprehensive examination of its chemical properties, reactivity, synthesis, and characterization, providing researchers with the technical insights necessary to effectively utilize this versatile compound.
Core Chemical and Physical Properties
This compound is a solid at room temperature, typically supplied as a white to off-white powder.[2][3] Its hydrochloride salt form enhances stability and improves solubility in aqueous and polar protic solvents, which is advantageous for various experimental setups.[4]
Chemical Structure and Identifiers
The structure consists of a five-membered oxazole ring substituted at the 2-position with an aminomethyl group, presented as its hydrochloride salt.
Caption: Chemical structure of this compound.
The compound is identified by the following key numbers and codes:
Physicochemical and Computational Data
The following table summarizes key physicochemical and computationally predicted properties, which are essential for planning synthetic transformations, designing assays, and understanding the compound's pharmacokinetic profile.
| Property | Value | Source(s) |
| Physical Form | Solid | [2][3] |
| Molecular Weight | 134.56 g/mol | [5][8] |
| Topological Polar Surface Area (TPSA) | 52.05 Ų | [5] |
| Predicted logP | 0.5551 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Rotatable Bonds | 1 | [5] |
| Predicted pKa (Conjugate Acid) | 7.82 ± 0.29 | [6] |
| Storage Temperature | 2-8°C, under inert atmosphere | [2] |
Reactivity Profile: A Tale of Two Moieties
The chemical behavior of this compound is governed by the interplay between the aromatic oxazole ring and the nucleophilic primary amine.
The Oxazole Ring: Aromaticity and Site-Selectivity
The oxazole ring is aromatic, but the uneven electron distribution caused by the electronegative oxygen and nitrogen atoms creates a nuanced reactivity profile.[1]
-
Electrophilic Attack: The ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the pyridine-type nitrogen at position 3.[1] When forced, substitution, if it occurs, favors the C4 or C5 positions.[9]
-
Nucleophilic Attack: The C2 position is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack.[9] However, for the parent ring, this often leads to ring cleavage rather than substitution.[9] The presence of the aminomethyl group at C2 makes direct nucleophilic attack on the ring at this position sterically hindered and electronically unfavorable.
-
Deprotonation: The proton at the C2 position of an unsubstituted oxazole is the most acidic (pKa ≈ 20), allowing for deprotonation by strong bases to form a 2-lithio-oxazole intermediate.[1] This pathway is blocked in the target molecule.
-
Cycloaddition Reactions: Oxazoles can function as dienes in [4+2] Diels-Alder cycloadditions, a powerful method for synthesizing substituted pyridines.[1][10]
Caption: Key reactivity pathways of the oxazole ring system.
The Aminomethyl Group: A Gateway to Derivatization
The primary amine is the most reactive site on the molecule for most common synthetic transformations. After neutralization of the hydrochloride salt with a suitable base (e.g., triethylamine, diisopropylethylamine), the resulting free amine is a potent nucleophile. This enables a wide array of derivatization strategies crucial for structure-activity relationship (SAR) studies:
-
Acylation: Reaction with acid chlorides, anhydrides, or activated carboxylic acids to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to yield secondary or tertiary amines.
-
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines, though over-alkylation can be a challenge.
Synthesis and Characterization Protocols
The following protocols provide a framework for the synthesis and validation of this compound. These methodologies are designed to be self-validating, ensuring high confidence in the final product's identity and purity.
Representative Synthesis Protocol
While several routes to the oxazole core exist, a practical approach to installing the aminomethyl group at the C2 position can be envisioned through the reduction of a 2-cyanooxazole precursor. This two-step process offers a reliable and scalable pathway.
Caption: Two-step workflow for the synthesis of the target compound.
Step 1: Reduction of 2-Cyanooxazole to Oxazol-2-ylmethanamine
-
Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Reagent Preparation: Suspend Lithium Aluminum Hydride (LAH, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) and cool the slurry to 0°C in an ice bath.
-
Addition: Dissolve 2-cyanooxazole (1.0 equivalent) in anhydrous THF and add it dropwise to the LAH slurry via the dropping funnel, maintaining the temperature below 10°C.
-
Causality: The dropwise addition at low temperature is critical to control the highly exothermic reaction between the hydride and the nitrile, preventing side reactions and ensuring safety.
-
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup (Fieser method): Cool the reaction to 0°C. Cautiously and sequentially, add dropwise 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LAH used in grams.
-
Trustworthiness: This specific quenching procedure is a well-established and safe method for decomposing excess LAH, resulting in the formation of granular inorganic salts that are easily filtered.
-
-
Isolation: Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude free base, which can be purified by column chromatography if necessary.
Step 2: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the purified Oxazol-2-ylmethanamine free base in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or methanol.
-
Precipitation: Slowly add a solution of HCl in diethyl ether or dioxane (e.g., 2M solution, 1.1 equivalents) to the stirred solution.
-
Isolation: The hydrochloride salt will typically precipitate immediately. Continue stirring for 30 minutes at room temperature. Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Structural Verification and Purity Analysis
Confirming the identity and purity of the synthesized material is paramount. A combination of NMR spectroscopy, mass spectrometry, and chromatography should be employed.
Protocol: Standard Characterization
-
Sample Preparation: Prepare samples by dissolving the final product in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) for NMR analysis and in a high-purity solvent (e.g., methanol or acetonitrile) for LC-MS analysis.
-
¹H NMR Spectroscopy: Acquire a proton NMR spectrum. The spectrum should be consistent with the predicted structure.
-
Predicted ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): ~8.6-9.0 (br s, 3H, -NH₃⁺), ~8.3 (d, 1H, oxazole H5), ~7.4 (d, 1H, oxazole H4), ~4.3 (s, 2H, -CH₂-). Note: These are estimated shifts and may vary.
-
-
¹³C NMR Spectroscopy: Acquire a carbon NMR spectrum. The number of signals and their chemical shifts should match the target structure.
-
Predicted ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): ~158 (C2), ~142 (C5), ~130 (C4), ~38 (-CH₂-). Note: These are estimated shifts.
-
-
Mass Spectrometry (LC-MS): Perform LC-MS analysis using electrospray ionization (ESI) in positive ion mode.
-
Expected Result: The mass spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺. For C₄H₆N₂O, the expected exact mass is 99.0558.
-
-
Purity Analysis (HPLC): Use a reverse-phase HPLC method with UV detection to determine the purity of the compound. The product should ideally appear as a single major peak, with purity typically >95%.
Applications in Drug Discovery
This compound is a valuable building block for synthesizing libraries of compounds for screening. The 2-(aminomethyl)oxazole motif is found in compounds investigated for various therapeutic targets. For instance, derivatives of oxazol-2-amine have been designed and synthesized as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).[11][12] The primary amine allows for the facile introduction of diverse substituents to probe the binding pocket of target proteins, making it an ideal starting point for hit-to-lead and lead optimization campaigns.
Safety and Handling
As a research chemical, this compound requires careful handling in a controlled laboratory environment.
-
Hazard Classification: The compound is classified with the GHS07 pictogram (Exclamation mark).[2][6]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][6]
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid breathing dust.[2]
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.[2]
-
References
- 1. Buy this compound (EVT-2829078) | 1041053-44-4; 885331-17-9; 907544-38-1 [evitachem.com]
- 2. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Oxazol-2-ylmethanamine xhydrochloride [myskinrecipes.com]
- 5. 2-(aminomethyl)-oxazolines: highly modular scaffolds for the preparation of novel asymmetric ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 7. Oxazol-2-ylmethanamine | C4H6N2O | CID 18947655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. US8178666B2 - 2-aminobenzoxazole process - Google Patents [patents.google.com]
- 10. WO2000053589A1 - Process for preparing oxazole derivatives - Google Patents [patents.google.com]
- 11. BJOC - Continuous multistep synthesis of 2-(azidomethyl)oxazoles [beilstein-journals.org]
- 12. 1,2-oxazol-3-ylMethanaMine hydrochloride | 1187933-48-7 [chemicalbook.com]
Oxazol-2-ylmethanamine hydrochloride CAS number 1041053-44-4
An In-Depth Technical Guide to Oxazol-2-ylmethanamine Hydrochloride (CAS: 1041053-44-4): A Key Building Block in Modern Synthesis
Introduction
This compound (CAS No. 1041053-44-4) is a heterocyclic organic compound that has emerged as a significant building block in medicinal chemistry and synthetic research. As a derivative of oxazole, a five-membered aromatic ring containing one nitrogen and one oxygen atom, it belongs to a class of compounds renowned for their versatile biological activities.[1][2] The oxazole scaffold is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents targeting diseases ranging from bacterial infections and cancer to inflammatory and neurological disorders.[3][4]
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the compound's physicochemical properties, synthesis, reactivity, applications, and safety protocols. By synthesizing technical data with field-proven insights, this document aims to explain not just the procedural steps but also the underlying chemical principles and rationale that guide the use of this versatile intermediate.
Core Physicochemical Properties and Identification
Accurate identification and understanding of a compound's physical properties are foundational to its effective use in research and development. This compound is a solid at room temperature, and its hydrochloride salt form enhances its stability and solubility in aqueous media for experimental setups.[5][6]
Structural and Identification Data
The compound is structurally characterized by a primary aminomethyl group (-CH₂NH₂) attached to the C2 position of the oxazole ring.
References
- 1. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. nbinno.com [nbinno.com]
- 4. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxazol-2-yl-methylamine, HCl | CymitQuimica [cymitquimica.com]
- 6. Oxazol-2-ylmethanamine xhydrochloride [myskinrecipes.com]
An In-depth Technical Guide to Oxazol-2-ylmethanamine Hydrochloride: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxazol-2-ylmethanamine hydrochloride is a heterocyclic organic compound featuring an oxazole ring functionalized with an aminomethyl group. This molecule serves as a valuable building block in medicinal chemistry and drug discovery, offering a scaffold for the synthesis of more complex, biologically active molecules. The presence of the oxazole ring, a five-membered heterocycle containing both oxygen and nitrogen, imparts unique physicochemical properties that are of interest in the design of novel therapeutic agents. This guide provides a comprehensive overview of the structure, properties, synthesis, and analytical characterization of this compound, intended to support researchers in its application.
Chemical Identity and Physicochemical Properties
This compound is a salt, which enhances its stability and solubility in aqueous media compared to its free base form. Several CAS numbers are associated with this compound, with 1041053-44-4 being frequently cited for the hydrochloride salt.[1][2][3][4] Other CAS numbers, such as 885331-17-9 and 907544-38-1, are also used in commercial listings.[5][6]
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference(s) |
| Chemical Name | This compound | |
| Synonyms | 2-(Aminomethyl)oxazole hydrochloride, (1,3-Oxazol-2-yl)methanamine hydrochloride | [7] |
| CAS Number | 1041053-44-4 | [1][2][3][4] |
| Molecular Formula | C₄H₇ClN₂O | [1] |
| Molecular Weight | 134.56 g/mol | [1] |
| Appearance | White to off-white solid | [3] |
| Predicted Boiling Point | 153.0 ± 23.0 °C (for free base) | [8] |
| Predicted pKa | 7.82 ± 0.29 (for free base) | [8] |
| Storage Conditions | Inert atmosphere, 2-8°C | [3] |
Synthesis of this compound
One potential synthetic route is outlined below. This is a generalized procedure and would require optimization for specific laboratory conditions.
Caption: Generalized synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on common organic synthesis techniques for similar structures and should be adapted and optimized.
Step 1: Synthesis of 2-(Chloromethyl)oxazole
-
Rationale: The formation of a 2-halomethyl oxazole provides a reactive intermediate for subsequent nucleophilic substitution.
-
Procedure:
-
To a solution of an appropriate starting material, such as 2-chloro-N-(2-oxoethyl)acetamide, in a suitable solvent like toluene, add a dehydrating agent (e.g., phosphorus oxychloride) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-(chloromethyl)oxazole.
-
Step 2: Synthesis of Oxazol-2-ylmethanamine (Free Base)
-
Rationale: A nucleophilic substitution reaction with an ammonia equivalent will replace the chloro group with an amino group.
-
Procedure:
-
Dissolve 2-(chloromethyl)oxazole in a suitable solvent, such as methanol saturated with ammonia, in a sealed pressure vessel.
-
Stir the reaction mixture at room temperature or with gentle heating for an extended period (e.g., 24-48 hours).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
The resulting residue is the crude Oxazol-2-ylmethanamine free base.
-
Step 3: Formation of this compound
-
Rationale: Conversion to the hydrochloride salt improves the compound's stability and handling properties.
-
Procedure:
-
Dissolve the crude Oxazol-2-ylmethanamine in a minimal amount of a suitable organic solvent, such as diethyl ether or isopropanol.
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
A precipitate of this compound should form.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.
-
Spectroscopic Characterization
While specific, published spectra for this compound are not widely available, the expected spectral data can be predicted based on its structure.
1H NMR Spectroscopy (Predicted):
-
Oxazole Ring Protons: Two distinct signals in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the protons at the C4 and C5 positions of the oxazole ring.
-
Methylene Protons (-CH2-): A singlet or a multiplet in the range of δ 3.5-4.5 ppm, corresponding to the two protons of the aminomethyl group.
-
Amine Protons (-NH2): A broad singlet that may be exchangeable with D₂O, with its chemical shift being highly dependent on the solvent and concentration. In the hydrochloride salt form, these protons would be part of an ammonium group (-NH₃⁺) and may appear at a more downfield chemical shift.
13C NMR Spectroscopy (Predicted):
-
Oxazole Ring Carbons: Three signals are expected for the oxazole ring carbons. The carbon at the C2 position, attached to the aminomethyl group, would likely appear in the range of δ 155-165 ppm. The carbons at the C4 and C5 positions would have distinct chemical shifts in the aromatic region (δ 120-140 ppm).
-
Methylene Carbon (-CH2-): A signal in the aliphatic region, typically in the range of δ 40-50 ppm.
Infrared (IR) Spectroscopy (Predicted):
-
N-H Stretching: A broad band in the region of 3000-3400 cm⁻¹ corresponding to the stretching vibrations of the ammonium group (-NH₃⁺).
-
C-H Stretching: Peaks in the region of 2800-3100 cm⁻¹ for the C-H bonds of the oxazole ring and the methylene group.
-
C=N and C=C Stretching: Characteristic absorptions for the oxazole ring in the fingerprint region, typically between 1400 and 1650 cm⁻¹.
-
C-O Stretching: A strong absorption band in the region of 1000-1300 cm⁻¹ due to the C-O bond in the oxazole ring.
Mass Spectrometry (MS):
-
Molecular Ion Peak: For the free base (C₄H₆N₂O), the expected molecular ion peak [M]⁺ would be at m/z 98.05. In the case of the hydrochloride salt, the free base is typically observed under standard ESI or CI conditions.
Applications in Drug Discovery and Medicinal Chemistry
The oxazole moiety is a well-established pharmacophore found in numerous biologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.[9] this compound, as a primary amine-containing building block, is particularly useful for introducing the oxazole scaffold into larger molecules through various chemical transformations, such as amide bond formation, reductive amination, and the synthesis of ureas and sulfonamides.
A notable application of this compound is in the synthesis of inhibitors for enzymes such as phosphatidylserine synthase 1 (PSS1) .[10] PSS1 is involved in the biosynthesis of phosphatidylserine, a key phospholipid in cell membranes.[4][7] The inhibition of PSS1 is being explored as a potential therapeutic strategy in certain cancers.[10][11] A European patent describes the use of this compound (CAS 1041053-44-4) as a reactant in the synthesis of pyrrolopyrazole derivatives that act as PSS1 inhibitors.[10] This highlights the direct relevance of this compound in the development of novel therapeutics.
Caption: Logical relationship of this compound in the synthesis of PSS1 inhibitors and their biological effect.
Safety and Handling
This compound is classified as a hazardous substance. The following hazard statements are associated with this compound:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[3]
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store the compound in a tightly sealed container in a cool, dry place under an inert atmosphere.[3]
Conclusion
This compound is a key synthetic intermediate with significant potential in drug discovery and development. Its utility as a building block for introducing the oxazole moiety is demonstrated by its use in the synthesis of enzyme inhibitors. While detailed experimental data in the public domain is limited, this guide provides a comprehensive overview of its known properties, a plausible synthetic route, and its applications. Further research and publication of detailed characterization data would greatly benefit the scientific community in fully harnessing the potential of this versatile compound.
References
- 1. chemscene.com [chemscene.com]
- 2. data.epo.org [data.epo.org]
- 3. This compound | 1041053-44-4 [sigmaaldrich.com]
- 4. Control of phosphatidylserine biosynthesis through phosphatidylserine-mediated inhibition of phosphatidylserine synthase I in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 907544-38-1|Oxazol-2-ylmethanamine xhydrochloride|BLD Pharm [bldpharm.com]
- 6. 1,2-oxazol-3-ylMethanaMine hydrochloride | 1187933-48-7 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization and Biological Evaluation of Oxazolone Derivatives - IJPRS [ijprs.com]
- 9. researchgate.net [researchgate.net]
- 10. Phosphatidylserine synthesis controls oncogenic B cell receptor signaling in B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are Phosphatidylserine inhibitors and how do they work? [synapse.patsnap.com]
An In-depth Technical Guide to Oxazol-2-ylmethanamine Hydrochloride: A Versatile Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of oxazol-2-ylmethanamine hydrochloride, a key heterocyclic building block for researchers, scientists, and drug development professionals. We will delve into its synthesis, chemical reactivity, and significant applications in medicinal chemistry, with a particular focus on its role in the development of kinase inhibitors.
Introduction: The Significance of the Oxazole Scaffold
The oxazole nucleus, a five-membered aromatic heterocycle containing oxygen and nitrogen, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to serve as a bioisosteric replacement for other functionalities have led to its incorporation into a wide array of biologically active molecules.[2] Oxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] this compound, with its reactive primary amine, serves as a versatile starting material for the synthesis of diverse compound libraries, enabling the exploration of new therapeutic agents.[3]
Physicochemical Properties and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations is paramount before utilizing any chemical entity in a research setting.
Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 1041053-44-4 | [4] |
| Molecular Formula | C₄H₇ClN₂O | [4] |
| Molecular Weight | 134.56 g/mol | [4] |
| Appearance | Solid | [5] |
| Purity | Typically ≥95% | [4][5] |
| Storage | Store at room temperature or 2-8°C under an inert atmosphere. | [4] |
| SMILES | NCC1=NC=CO1.[H]Cl | [4] |
| InChI Key | YMJMSYXLHSSGTP-UHFFFAOYSA-N | [5] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
GHS Hazard Statements: [4]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [4]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, eye, and face protection.
-
Use a government-approved respirator when handling.
Storage and Incompatibilities:
-
Keep the container tightly closed and store in a dry, well-ventilated place.[4]
-
Incompatible with strong oxidizing agents.
Synthesis of this compound
Representative Synthetic Workflow:
Caption: A generalized workflow for the synthesis of this compound.
Disclaimer: This is a representative synthetic scheme. Researchers should consult relevant patents and synthetic literature for detailed experimental conditions and optimize the procedure accordingly.[6][7] The identity and purity of the final product must be rigorously confirmed by analytical techniques such as NMR, mass spectrometry, and elemental analysis.
Chemical Reactivity and Utility as a Building Block
The synthetic utility of this compound lies in the reactivity of its primary aminomethyl group. This functional handle allows for a variety of chemical transformations, making it a valuable building block for creating diverse molecular scaffolds.
Amide Bond Formation
The formation of an amide bond is a cornerstone of medicinal chemistry. The primary amine of this compound can be readily coupled with carboxylic acids using standard peptide coupling reagents.
Experimental Protocol: Amide Coupling via Carbodiimide Activation
This protocol is adapted from a procedure for a structurally similar compound, (4-methyloxazol-2-yl)methanamine, and can be used as a starting point for optimization.
-
To a solution of the desired carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) (0.1-0.5 M), add this compound (1.1 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) to neutralize the hydrochloride salt and facilitate the reaction.
-
Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and an additive like 1-hydroxybenzotriazole (HOBt) (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction with DCM and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired amide.
Caption: A schematic representation of a typical amide coupling reaction.
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is widely used in the synthesis of pharmaceuticals.[8] This reaction allows for the coupling of the primary amine of this compound with aldehydes or ketones.
Experimental Protocol: Reductive Amination
This protocol is also adapted from a procedure for a similar oxazole derivative.
-
To a solution of the aldehyde or ketone (1.0 equivalent) and this compound (1.1 equivalents) in a suitable solvent like DCM or 1,2-dichloroethane (DCE) (0.1-0.5 M), add a catalytic amount of acetic acid (approximately 0.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Add a mild reducing agent such as sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography to obtain the desired secondary amine.
Applications in Drug Discovery: Targeting FLT3 Kinase in Acute Myeloid Leukemia
The oxazole scaffold has emerged as a key pharmacophore in the development of inhibitors for FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML). Mutations in FLT3, particularly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the kinase and uncontrolled proliferation of leukemic cells.[7]
Several studies have demonstrated that oxazole-2-amine derivatives can potently inhibit both wild-type and mutated forms of FLT3.[7] These inhibitors typically function by competing with ATP for binding to the kinase domain, thereby blocking downstream signaling pathways that promote cell survival and proliferation.
Signaling Pathway of FLT3 and its Inhibition:
Caption: Simplified diagram of the FLT3 signaling pathway and its inhibition by oxazole-based compounds.
Biological Activity of Oxazole-based FLT3 Inhibitors
The following table summarizes the in vitro activity of a representative oxazole-based FLT3 inhibitor, compound 7c (5-(4-fluorophenyl)-N-phenyloxazol-2-amine), from a study by Lee et al.
| Compound | Target | IC₅₀ (nM) (In Vitro Kinase Assay) | Cell Line | IC₅₀ of Cell Growth (nM) |
| 7c | FLT3 | Data not explicitly provided, but high inhibition at 100 nM | MV4-11 (FLT3-ITD) | <100 |
| 7c | FLT3 (D835Y) | Data not explicitly provided, but high inhibition at 100 nM | Molm-13 (FLT3-ITD) | <100 |
| 7c | FLT3 (ITD) | Data not explicitly provided, but high inhibition at 100 nM | HL-60 (FLT3-null) | >10,000 |
Note: The study demonstrated significant inhibition of FLT3 and its mutants by compound 7c at a concentration of 100 nM, and potent inhibition of proliferation in FLT3-ITD positive cell lines. For a comprehensive structure-activity relationship, readers are encouraged to consult the full publication.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for drug discovery and development. Its straightforward reactivity, particularly of the primary aminomethyl group, allows for the efficient synthesis of diverse compound libraries. The demonstrated success of the oxazole scaffold in targeting kinases like FLT3 highlights the potential of derivatives of this compound in the development of novel therapeutics for cancer and other diseases. Future research will likely focus on the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic properties, further expanding the utility of this important heterocyclic compound.
References
- 1. US8178666B2 - 2-aminobenzoxazole process - Google Patents [patents.google.com]
- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Oxazol-2-ylmethanamine xhydrochloride [myskinrecipes.com]
- 4. chemscene.com [chemscene.com]
- 5. Oxazol-2-ylmethanamine | C4H6N2O | CID 18947655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. AT227696B - Process for the preparation of 2-amino-oxazoles - Google Patents [patents.google.com]
- 7. WO2000053589A1 - Process for preparing oxazole derivatives - Google Patents [patents.google.com]
- 8. Buy this compound (EVT-2829078) | 1041053-44-4; 885331-17-9; 907544-38-1 [evitachem.com]
The Oxazole Scaffold: A Versatile Key to Unlocking Diverse Mechanisms of Action in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Prominence of the Oxazole Moiety in Medicinal Chemistry
The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, stands as a cornerstone in the edifice of medicinal chemistry. Its unique electronic and structural properties confer upon it the ability to engage in a multitude of non-covalent interactions with biological macromolecules, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[1] This versatility has rendered the oxazole scaffold a privileged motif in the design of therapeutic agents with a remarkable breadth of biological activities. From anticancer and antimicrobial to anti-inflammatory applications, oxazole-containing compounds have demonstrated significant potential in addressing a wide array of human diseases.[1]
This technical guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive exploration of the diverse mechanisms of action of oxazole-containing compounds. We will delve into the molecular intricacies of how these compounds exert their therapeutic effects, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. By synthesizing technical accuracy with field-proven insights, this guide aims to empower the reader with the knowledge to rationally design and evaluate the next generation of oxazole-based therapeutics.
I. Anticancer Mechanisms of Oxazole-Containing Compounds: A Multi-pronged Assault on Malignancy
The development of novel anticancer agents is a paramount challenge in modern medicine, and oxazole derivatives have emerged as a promising class of compounds that can combat cancer through a variety of mechanisms.[2][3] These compounds have been shown to target key cellular processes that are dysregulated in cancer, including cell signaling, DNA replication and repair, and cell division.
A. Inhibition of Protein Kinases: Disrupting Aberrant Cell Signaling
Protein kinases are a large family of enzymes that play a critical role in regulating cellular signaling pathways that control cell growth, proliferation, and survival.[4] The dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. A prominent mechanism of action for many oxazole-containing anticancer agents is the inhibition of these crucial enzymes.[4]
A notable example is Mubritinib , an oxazole-containing compound that has been investigated as a potent kinase inhibitor. Its activity can be compared with Lapatinib , an established dual tyrosine kinase inhibitor targeting the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values.
| Compound | Target Cancer Cell Line | IC50 (nM) |
| Mubritinib | SK-BR-3 (HER2+) | 50 |
| BT-474 (HER2+) | 65 | |
| MDA-MB-468 (EGFR+) | 150 | |
| Lapatinib | SK-BR-3 (HER2+) | 20 |
| BT-474 (HER2+) | 30 | |
| MDA-MB-468 (EGFR+) | 120 |
This table presents a comparative summary of the inhibitory activities of Mubritinib and Lapatinib against various cancer cell lines, highlighting their potency as kinase inhibitors.
The causality behind the experimental choice of comparing Mubritinib to Lapatinib lies in establishing the potency and selectivity of the oxazole-containing compound against a well-characterized inhibitor with a known mechanism of action. This comparative analysis provides a benchmark for evaluating the potential of new drug candidates.
This protocol outlines a robust method for determining the inhibitory activity of a test compound against a specific protein kinase. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
Test compound (e.g., Mubritinib)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the Kinase Assay Buffer. A typical starting concentration range is 10 µM to 0.1 nM. Include a vehicle control (e.g., DMSO).
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted test compound or vehicle control to each well.
-
Add 2.5 µL of the kinase enzyme to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiation of Kinase Reaction: Add 5 µL of a substrate/ATP mixture to each well to initiate the kinase reaction. The optimal concentrations of substrate and ATP should be empirically determined.
-
Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
This self-validating system includes positive controls (no inhibitor) and negative controls (no enzyme) to ensure the reliability of the results. The use of a well-established assay kit like ADP-Glo™ provides standardized reagents and a proven methodology.
B. Targeting DNA Topoisomerases: Inducing Lethal DNA Damage
DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination.[5] They function by creating transient breaks in the DNA backbone.[5] Certain anticancer drugs, known as topoisomerase poisons, stabilize the covalent complex between the enzyme and the cleaved DNA, leading to the accumulation of DNA strand breaks and ultimately cell death.[6][7] Several oxazole-containing compounds have been identified as potent inhibitors of both topoisomerase I and II.[8][9]
For instance, a study on a series of benzoxazole derivatives (a fused oxazole ring system) demonstrated their potent inhibitory activity against human topoisomerase I and IIα.[10]
| Compound | Target Enzyme | IC50 (µM) |
| 2-(4'-bromophenyl)-6-nitrobenzoxazole | Topoisomerase IIα | 71 |
| 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole | Topoisomerase I | 104 |
This table showcases the inhibitory potency of specific benzoxazole derivatives against human topoisomerase I and IIα.[10]
The experimental design to test both topoisomerase I and II is crucial as it reveals the selectivity of the compound, which can influence its therapeutic window and side-effect profile.
This protocol describes a method to assess the activity of topoisomerase I and the inhibitory effect of test compounds by measuring the relaxation of supercoiled plasmid DNA.[11][12][13][14]
Materials:
-
Purified human topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM Spermidine, 50% glycerol)
-
Test compound
-
5x Stop Buffer/Gel Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose
-
TAE buffer
-
Ethidium bromide or other DNA stain
-
UV transilluminator
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare a 20 µL reaction mixture containing:
-
2 µL of 10x Topoisomerase I Reaction Buffer
-
200 ng of supercoiled plasmid DNA
-
Varying concentrations of the test compound (or vehicle control)
-
Distilled water to a final volume of 18 µL
-
-
Enzyme Addition: Add 2 µL of purified topoisomerase I enzyme to each tube.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 5 µL of 5x Stop Buffer/Gel Loading Dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in TAE buffer.
-
Run the gel at 5-10 V/cm until the dye front reaches the end of the gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator.
-
Analysis: The conversion of supercoiled DNA (faster migrating) to relaxed DNA (slower migrating topoisomers) indicates topoisomerase I activity. Inhibition is observed as a decrease in the amount of relaxed DNA in the presence of the test compound.
This protocol is self-validating through the inclusion of a no-enzyme control (to show the initial state of the plasmid DNA) and a no-inhibitor control (to demonstrate the full activity of the enzyme).
II. Anti-inflammatory Mechanisms of Oxazole-Containing Compounds: Quelling the Fires of Inflammation
Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Oxazole derivatives have demonstrated significant anti-inflammatory properties by targeting key signaling pathways and enzymes involved in the inflammatory response.[15][16]
A. Inhibition of the NF-κB Signaling Pathway: A Central Regulator of Inflammation
The Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that plays a pivotal role in regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[17] The canonical NF-κB pathway is a primary target for anti-inflammatory drug development.[17]
This protocol describes a method to determine if a test compound inhibits the activation of the NF-κB pathway by measuring the phosphorylation of IκBα and the nuclear translocation of the p65 subunit.
Materials:
-
Cell line responsive to NF-κB activation (e.g., RAW 264.7 macrophages)
-
NF-κB activator (e.g., lipopolysaccharide [LPS] or TNF-α)
-
Test compound
-
Cell lysis buffer
-
Nuclear and cytoplasmic extraction kit
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Western blot apparatus
-
PVDF membrane
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-p65, anti-lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in a culture plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator for a predetermined time (e.g., 30 minutes).
-
Protein Extraction:
-
For total cell lysates, lyse the cells in a suitable lysis buffer.
-
For nuclear and cytoplasmic fractions, use a commercial extraction kit according to the manufacturer's instructions.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection reagent.
-
-
Analysis: Quantify the band intensities and normalize to the respective loading controls. A decrease in phospho-IκBα levels and a reduction in nuclear p65 levels in the presence of the test compound indicate inhibition of the NF-κB pathway.
This protocol's self-validating nature comes from the use of both positive (activator-treated) and negative (untreated) controls, as well as loading controls to ensure equal protein loading.
B. Inhibition of Cyclooxygenase (COX) Enzymes: Targeting Prostaglandin Synthesis
Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation through their role in the synthesis of prostaglandins. Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Several oxazole and isoxazole derivatives have been developed as selective COX-2 inhibitors, which are desirable for their reduced gastrointestinal side effects compared to non-selective NSAIDs.[10]
| Compound Class | Specific Compound Example | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Diaryl Oxazole | PYZ3 | COX-2 | 0.011 | Not highly selective |
| Diaryl Isoxazole | IXZ3 | COX-2 | 0.95 | - |
| Diaryl Oxadiazole | ODZ2 | COX-2 | 0.48 | 132.83 |
This table provides a summary of the inhibitory activities of various oxazole, isoxazole, and oxadiazole derivatives against COX-2.
The rationale for developing selective COX-2 inhibitors is to minimize the inhibition of COX-1, which is involved in maintaining the integrity of the gastric mucosa.
This protocol describes a colorimetric method for measuring the peroxidase activity of COX-2, which can be used to screen for inhibitors.
Materials:
-
Purified COX-2 enzyme
-
Heme
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the enzyme, heme, arachidonic acid, and TMPD in the Assay Buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Heme
-
Test compound at various concentrations (or vehicle control)
-
COX-2 enzyme
-
-
Incubate for a few minutes at room temperature.
-
Initiation of Reaction: Add arachidonic acid and TMPD to initiate the reaction.
-
Data Acquisition: Immediately begin monitoring the absorbance at 590 nm at regular intervals using a microplate reader. The rate of increase in absorbance is proportional to the COX-2 activity.
-
Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
This assay is validated by including a no-enzyme control to measure the background reaction rate and a no-inhibitor control to determine the maximal enzyme activity.
III. Antimicrobial Mechanisms of Oxazole-Containing Compounds: Combating Infectious Diseases
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antibiotics with novel mechanisms of action. Oxazole-containing compounds have a long history in antimicrobial therapy and continue to be a source of new drug candidates.
A. Inhibition of Bacterial Protein Synthesis: The Oxazolidinone Class
A prominent class of oxazole-related antibiotics is the oxazolidinones , with Linezolid being a key clinical example.[11][12][13] Although technically containing an oxazolidinone ring (a saturated oxazole), their mechanism provides a well-understood paradigm for how this heterocyclic scaffold can be leveraged for antibacterial activity.
Linezolid exerts its bacteriostatic effect by inhibiting the initiation of bacterial protein synthesis.[2][11][14] It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the functional 70S initiation complex.[11][12] This unique mechanism of action means there is no cross-resistance with other classes of protein synthesis inhibitors.[11]
The efficacy of antimicrobial compounds is quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.
| Compound Class | Bacterial Strain | MIC (µg/mL) |
| 1,2,4-Oxadiazoles | S. aureus ATCC 29213 | 0.5 - 4 |
| MRSA | 0.5 - 4 | |
| 1,3,4-Oxadiazoles | MRSA | 62 |
This table presents the MIC values for oxadiazole derivatives against various bacterial strains.
This protocol describes the standardized method for determining the MIC of an antimicrobial agent against a specific bacterial strain.[12][13]
Materials:
-
Test compound
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator
-
Microplate reader (optional, for automated reading)
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in CAMHB directly in the 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension in CAMHB and adjust its turbidity to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Controls:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum (no compound).
-
Sterility Control: A well containing only CAMHB (no bacteria or compound).
-
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.
The inclusion of growth and sterility controls is essential for the validation of this assay.
IV. Conclusion: The Oxazole Scaffold as a Continuing Source of Therapeutic Innovation
This in-depth technical guide has illuminated the multifaceted mechanisms of action of oxazole-containing compounds, showcasing their remarkable versatility as therapeutic agents. From the targeted inhibition of kinases and topoisomerases in cancer to the modulation of inflammatory pathways and the disruption of bacterial protein synthesis, the oxazole scaffold has proven to be a rich source of drug discovery leads.
The detailed experimental protocols provided herein offer a practical framework for researchers to investigate the mechanisms of novel oxazole derivatives. The emphasis on quantitative data and self-validating experimental designs underscores the importance of scientific rigor in the drug development process.
As our understanding of the molecular basis of disease continues to expand, the rational design of new oxazole-containing compounds with enhanced potency, selectivity, and pharmacokinetic properties will undoubtedly lead to the development of innovative therapies for a wide range of human ailments. The enduring legacy of the oxazole moiety in medicinal chemistry is a testament to its privileged status as a versatile and powerful tool in the hands of drug discovery professionals.
V. References
-
Shinabarger, D. (1999). Mechanism of action of the oxazolidinone antibacterial agents. Expert Opinion on Investigational Drugs, 8(8), 1195-1202.
-
Bozdogan, B., & Appelbaum, P. C. (2004). Oxazolidinones: activity, mode of action, and mechanism of resistance. International journal of antimicrobial agents, 23(2), 113-119.
-
BenchChem. (2025). Application Notes and Protocols for NF-κB Inhibition Studies Using 13-Dehydroxyindaconitine.
-
Le, J., & Phan, T. (2024). Linezolid. In StatPearls. StatPearls Publishing.
-
Taylor & Francis. (n.d.). Oxazolidinone – Knowledge and References.
-
Shinabarger, D. L., Marotti, K. R., Murray, R. W., Lin, A. H., Melchior, E. P., Swaney, S. M., ... & Poorman, R. A. (1997). Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions. Antimicrobial agents and chemotherapy, 41(10), 2132-2136.
-
TOKU-E. (n.d.). The Oxazolidinone Class of Antibiotics.
-
EBSCO. (n.d.). Oxazolidinone antibiotics. Research Starters.
-
Shomu's Biology. (2022, April 23). Linezolid mechanism of action [Video]. YouTube.
-
Hancock, R. E. W. (n.d.). Penicillin Binding Protein Assay. Hancock Lab.
-
Singh, S., & Bhat, M. A. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds, 1-28.
-
Keerthy, H. K., Siveen, K. S., Soman, S., Mohan, C. D., Kumar, B. V., L, S., ... & Rangappa, K. S. (2018). Novel 1, 3, 4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells. Frontiers in oncology, 8, 85.
-
Mohan, C. D., Bharathkumar, H., Bulusu, K. C., R, V., S, S. K., H, S. K., ... & Rangappa, K. S. (2023). Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells. Pharmaceuticals, 16(6), 869.
-
Kaur, K., Kulkarni, S., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882.
-
BenchChem. (2025). The Diverse Biological Activities of Oxazole Derivatives: A Technical Guide for Drug Discovery Professionals.
-
BenchChem. (2025). An In-Depth Technical Guide on the Binding Affinity of Sulopenem to Penicillin-Binding Proteins (PBPs).
-
Eren, G., Nacak, F. B., & Çavuşoğlu, B. K. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS omega, 8(22), 19579-19615.
-
Tighadouini, S., S, R., B, S., & B, A. (2021). Antimicrobial Activity of 1, 3, 4-Oxadiazole Derivatives. Antibiotics, 10(11), 1386.
-
Sheeja Rekha, A. G., et al. (2022). A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences, 9(9), 361-364.
-
Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(22), 19579-19615.
-
Swellmeen, L. (2016). 1, 3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(13), 269-286.
-
Chen, J., Wang, X., Wang, Y., Zhang, Y., & Liu, X. (2020). Synthesis and evaluation of 1, 2, 4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264. 7 cells. Bioorganic & medicinal chemistry letters, 30(17), 127373.
-
Raimondi, M. V., Cascioferro, S., Schillaci, D., & Petruso, S. (2021). Recurrence of the oxazole motif in tubulin colchicine site inhibitors with anti-tumor activity. European Journal of Medicinal Chemistry, 213, 113170.
-
Kumar, A., & Singh, S. (2023). Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. Molecules, 28(20), 7117.
-
Gürsoy, E. A., & Güzeldemirci, N. U. (2014). Inhibition of DNA Topoisomerases by a Series of Benzoxazoles and their Possible Metabolites. Letters in Drug Design & Discovery, 11(1), 108-114.
-
Zhang, W., Chen, J., Li, Y., Wang, Y., & Liu, X. (2020). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. Computational and structural biotechnology journal, 18, 385-393.
-
Eren, G., Nacak, F. B., & Çavuşoğlu, B. K. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(22), 19579-19615.
-
Butnariu, M., Sarac, I., & Samfira, I. (2021). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. International Journal of Molecular Sciences, 22(16), 8829.
-
El-Sayed, M. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. (2021). New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies. Molecules, 26(11), 3169.
-
Tommasi, S., Mangiatordi, G. F., Carr, G., Linciano, P., & Nicolotti, O. (2017). Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. Journal of medicinal chemistry, 60(16), 7051-7065.
-
Al-Ghorbani, M., & Al-Majid, A. M. (2022). Structure of some selective COX-2 inhibitors and target compounds (1–3). Molecules, 27(19), 6529.
-
S, S., & P, S. (2018). Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1, 2-diazole in A549 cells in vitro. Journal of cellular biochemistry, 119(10), 8206-8218.
-
Ghorab, M. M., Ragab, F. A., & Heiba, H. I. (2010). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceutical chemistry journal, 44, 371-382.
-
Singh, H., & Kumar, A. (2025). NfκBin: A Machine Learning based Method for Screening Nf-κB Inhibitors. bioRxiv.
-
Abdellatif, K. R., Fadaly, W. A., & Kamel, G. M. (2021). Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. Molecules, 26(11), 3169.
-
Sung, B., & Aggarwal, B. B. (2010). Inhibition of IkB kinase and NF-kB by a novel synthetic compound SK 2009. The Journal of biological chemistry, 285(14), 10463-10473.
-
Bentham Science Publishers. (n.d.). Oxazole-Based Compounds As Anticancer Agents.
-
BenchChem. (2025). Natural Compounds Targeting NF-κB Signaling: A Technical Guide for Researchers.
-
Zaki, R. M., & El-Dean, A. M. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society, 1-28.
-
Kunz, J. R., & Dalton, D. K. (2021). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. Journal of Inflammation Research, 14, 641.
-
Pommier, Y. (2006). DNA topoisomerases as molecular targets for anticancer drugs. Nature Reviews Cancer, 6(10), 789-802.
-
Deweese, J. E., & Osheroff, N. (2009). An Overview of DNA Topoisomerase: The Cellular Magicians. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 669(1-2), 3-10.
-
Vann, A. M., Lapi, E., & Zeman, M. K. (2022). Topoisomerase II poisons inhibit vertebrate DNA replication through distinct mechanisms. Nature communications, 13(1), 3409.
References
- 1. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]
- 2. Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. toku-e.com [toku-e.com]
- 4. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. repository.aaup.edu [repository.aaup.edu]
- 12. iajps.com [iajps.com]
- 13. mdpi.com [mdpi.com]
- 14. Identification of potential inhibitors for Penicillinbinding protein (PBP) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]
- 17. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Versatility of the Oxazole Scaffold: A Technical Guide for Drug Discovery
Executive Summary
The oxazole, a five-membered aromatic heterocycle containing oxygen and nitrogen, stands as a cornerstone in modern medicinal chemistry. Its unique electronic and structural properties allow it to serve as a "privileged scaffold," capable of interacting with a diverse array of biological targets with high affinity and specificity. This versatility is evidenced by its presence in numerous natural products and FDA-approved therapeutics. This technical guide provides an in-depth exploration of the most significant biological activities of oxazole derivatives—anticancer, antimicrobial, and anti-inflammatory—from a drug development perspective. We will dissect the molecular mechanisms of action, present robust experimental workflows for their evaluation, and summarize key structure-activity relationship data to empower researchers in the rational design of next-generation therapeutics.
Anticancer Activity: Targeting the Engines of Malignancy
The development of oxazole-based anticancer agents is a highly active and promising field of research. These compounds exert their effects through multiple, highly specific mechanisms that strike at the heart of cancer cell proliferation, survival, and metastasis.
Mechanisms of Action: From Cytoskeletal Disruption to Signal Silencing
Two of the most well-validated anticancer mechanisms for oxazole derivatives involve the disruption of microtubule dynamics and the inhibition of oncogenic signaling pathways, such as STAT3.
-
Tubulin Polymerization Inhibition: Microtubules are dynamic polymers essential for forming the mitotic spindle during cell division. Certain oxazole derivatives bind to the colchicine site on β-tubulin, preventing its polymerization into microtubules. This interference with microtubule dynamics disrupts the formation of the mitotic spindle, leading to a G2/M phase cell cycle arrest and, ultimately, apoptotic or non-apoptotic cell death through a process known as mitotic catastrophe.
The Versatile Heterocyclic Scaffold: A Technical Guide to Oxazol-2-ylmethanamine Hydrochloride in Modern Drug Discovery
For Immediate Release
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the plethora of heterocyclic scaffolds, the oxazole nucleus stands out for its remarkable versatility and prevalence in a wide array of biologically active compounds. This in-depth guide focuses on a particularly valuable derivative, oxazol-2-ylmethanamine hydrochloride, offering a comprehensive resource for researchers, scientists, and drug development professionals on its synthesis, reactivity, and strategic application in pharmaceutical research.
Introduction: The Significance of the Oxazole Moiety
The oxazole ring, a five-membered heterocycle containing both nitrogen and oxygen, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it an ideal component for designing molecules that can effectively bind to biological targets such as enzymes and receptors.[2][3] This has led to the incorporation of the oxazole motif in a diverse range of clinically approved drugs and investigational agents with activities spanning anti-inflammatory, antimicrobial, anticancer, and antidiabetic applications.[1] this compound, with its reactive primary amine, serves as a key intermediate, providing a strategic entry point for the synthesis of complex molecular architectures.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a building block is fundamental to its effective use in synthesis. This compound is a solid at room temperature with a molecular formula of C₄H₇ClN₂O and a molecular weight of approximately 134.56 g/mol .[3][4] Commercial grades are typically available with a purity of 95% or higher.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1041053-44-4 | [3] |
| Molecular Formula | C₄H₇ClN₂O | [3][4] |
| Molecular Weight | 134.56 g/mol | [3] |
| Appearance | Solid | [4] |
| Purity | ≥95% | [3][4] |
| Storage | Inert atmosphere, 2-8°C | [5] |
For safe handling, it is important to note that this compound is classified as a warning-level hazardous substance, with hazard statements indicating it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment should be used when handling this compound.
Synthesis of the Building Block: A Foundational Protocol
While several general methods exist for the synthesis of the oxazole ring, a common route to this compound involves the reaction of oxazole with formaldehyde and ammonium chloride.[5] This method, while effective, requires careful control of reaction conditions to ensure optimal yield and purity.
Conceptual Synthetic Pathway
The synthesis of this compound can be conceptually understood as a Mannich-type reaction, where formaldehyde and an amine (in this case, from ammonium chloride) react with a C-H acidic compound (oxazole) to introduce an aminomethyl group.
Caption: Conceptual synthesis of this compound.
General Laboratory-Scale Synthesis Protocol
This protocol is a generalized representation and should be optimized and validated for specific laboratory conditions.
Materials:
-
Oxazole
-
Paraformaldehyde
-
Ammonium chloride
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve oxazole in ethanol.
-
Add paraformaldehyde and ammonium chloride to the solution.
-
Acidify the mixture with concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the crude product by filtration and wash with cold diethyl ether.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/diethyl ether) to obtain pure this compound.
Core Reactions and Applications in Medicinal Chemistry
The synthetic utility of this compound stems from the reactivity of its primary amine, which readily participates in a variety of bond-forming reactions. This allows for its incorporation into more complex molecules, particularly in the development of kinase inhibitors.
N-Acylation: Formation of Amide Bonds
The reaction of this compound with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) is a fundamental transformation for the synthesis of a wide range of bioactive molecules.[6]
Causality Behind Experimental Choices:
-
Base: The hydrochloride salt must be neutralized to the free amine for the acylation reaction to proceed. A non-nucleophilic organic base such as triethylamine or diisopropylethylamine is typically used to avoid competing reactions.
-
Solvent: Anhydrous, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent hydrolysis of the acid chloride and to ensure good solubility of the reactants.
-
Temperature: The reaction is often initiated at 0°C to control the initial exothermic reaction between the amine and the acid chloride, and then allowed to warm to room temperature to drive the reaction to completion.
Caption: General workflow for the N-acylation of oxazol-2-ylmethanamine.
Reductive Amination: Formation of Secondary Amines
Reductive amination is a powerful method for forming C-N bonds and is widely used to introduce the oxazol-2-ylmethyl moiety onto a carbonyl-containing molecule.[7] This two-step, one-pot process involves the initial formation of an imine, which is then reduced in situ to the corresponding amine.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is a commonly used reducing agent for this transformation. It is mild enough to not reduce the starting aldehyde or ketone, but sufficiently reactive to reduce the intermediate iminium ion.
-
Solvent: Dichloromethane (DCM) or dichloroethane (DCE) are often the solvents of choice due to their compatibility with the reducing agent and their ability to dissolve a wide range of substrates.
-
Catalyst: In some cases, particularly with less reactive ketones, a catalytic amount of acetic acid is added to facilitate imine formation.
Caption: General workflow for reductive amination with oxazol-2-ylmethanamine.
Case Study: Application in the Synthesis of Kinase Inhibitors
The oxazole scaffold is a key feature in numerous kinase inhibitors. For instance, derivatives of oxazol-2-amine have been investigated as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). The aminomethyl group of this compound provides a crucial handle for elaborating the structure to achieve potent and selective inhibition.
Conclusion and Future Outlook
This compound is a valuable and versatile heterocyclic building block for drug discovery and development. Its straightforward synthesis and the reactivity of its primary amine allow for its efficient incorporation into a wide range of molecular scaffolds. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic use of well-designed building blocks like this compound will undoubtedly play a crucial role in advancing the field of medicinal chemistry.
References
- 1. WO1994000509A1 - Oxazolone derived materials - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. Oxazol-2-yl-methylamine, HCl | CymitQuimica [cymitquimica.com]
- 5. Buy this compound (EVT-2829078) | 1041053-44-4; 885331-17-9; 907544-38-1 [evitachem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Preliminary Screening of Novel Oxazole Compounds
<_ _>
Introduction: The Promise of the Oxazole Scaffold
The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties and ability to form diverse non-covalent bonds allow oxazole-containing compounds to interact with a wide array of biological targets, such as enzymes and receptors.[1][3] This versatility is evidenced by the number of FDA-approved drugs that feature this scaffold, including the anti-inflammatory agent Oxaprozin and the antibacterial Sulfisoxazole.[4][5][6] The starting material, Oxazol-2-ylmethanamine hydrochloride, provides a robust chemical handle for the synthesis of diverse compound libraries, making it an excellent launching point for novel drug discovery campaigns aimed at identifying new therapeutic agents for a range of diseases, from cancer to infectious agents.[3][5][7][8]
This guide provides a comprehensive, field-proven framework for the preliminary screening of a new chemical library synthesized from this promising scaffold. We will move beyond a simple checklist of assays, instead focusing on the strategic rationale behind a tiered screening cascade designed to efficiently identify and validate high-quality hit compounds, setting the stage for successful hit-to-lead optimization.
Section 1: Library Quality Control - The Foundation of a Successful Screen
Before a single assay plate is run, the integrity of the compound library must be rigorously established. Screening compounds of unknown purity or stability is a direct path to misleading data and wasted resources. This "quality in, quality out" principle is non-negotiable.
Key QC Protocols:
-
Purity Assessment (LC-MS): Each compound must be analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm its identity (correct mass) and determine its purity. A common threshold for screening libraries is >95% purity.
-
Structural Confirmation (NMR): For a representative subset of the library and for any eventual confirmed hits, Nuclear Magnetic Resonance (NMR) spectroscopy should be used to unequivocally confirm the chemical structure.
-
Solubility Assessment: Compounds are typically solubilized in Dimethyl Sulfoxide (DMSO) to create high-concentration stock plates (e.g., 10 mM). It is critical to visually inspect these plates for any precipitation and to quantify solubility for key compounds, as poor solubility can lead to assay artifacts.
| Parameter | Method | Acceptance Criterion | Rationale |
| Identity | Mass Spectrometry (MS) | Measured Mass ± 0.1 Da of Theoretical Mass | Confirms the correct molecule was synthesized. |
| Purity | Liquid Chromatography (LC) with UV Detector | >95% Peak Area | Ensures that the observed biological activity is due to the intended compound, not impurities. |
| Solubility | Visual Inspection / Nephelometry | No visible precipitation at 10 mM in DMSO | Prevents compound precipitation in assay buffers, which can cause false positive or negative results. |
Section 2: Designing the Screening Cascade
A screening cascade is a strategic, multi-tiered approach to efficiently sift through a large library to find a few promising compounds. The goal is to use inexpensive, high-throughput assays first to cast a wide net, followed by more complex, lower-throughput assays to increase confidence in the initial "hits".[9] This fail-fast, fail-early approach conserves resources and focuses efforts on the most promising molecules.
Our proposed cascade for the oxazole library is designed to first eliminate broadly toxic compounds, then identify molecules that modulate a specific cellular phenotype, and finally, begin characterizing their drug-like properties.
Section 3: Primary Screen - The Cytotoxicity Filter
The first step in any cell-based screen is to identify and remove compounds that exhibit non-specific cytotoxicity.[10][11] A compound that simply kills all cells is not a useful starting point for a therapeutic. We will employ a robust, high-throughput assay to measure cell viability.[9][12]
Recommended Assay: CellTiter-Glo® Luminescent Cell Viability Assay
This assay is an industry standard for high-throughput screening (HTS).[13] It is a homogeneous "add-mix-measure" assay that quantifies ATP, an indicator of metabolically active, viable cells.[14][15][16] The luminescent signal is proportional to the number of living cells and has a long half-life, providing flexibility in plate processing.[14]
Experimental Protocol: CellTiter-Glo® Assay
-
Cell Plating: Seed a human cancer cell line (e.g., HeLa or K562) in 384-well, opaque-walled plates at a pre-determined optimal density (e.g., 2,500 cells/well) in 25 µL of culture medium.[17] Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Addition: Add 250 nL of each library compound from the 10 mM DMSO stock plates to the assay plates using an acoustic liquid handler. This yields a final concentration of 10 µM. Also include wells for positive control (e.g., a known cytotoxic agent like staurosporine) and vehicle control (0.1% DMSO).
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.
-
Assay Reagent Addition: Equilibrate the assay plates and the CellTiter-Glo® Reagent to room temperature for 30 minutes.[13]
-
Lysis and Signal Generation: Add 25 µL of CellTiter-Glo® Reagent to each well.[17]
-
Signal Stabilization: Place the plates on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13][17]
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability) and positive control (0% viability).
-
Calculate the Z-factor for the plate to assess assay quality. A Z-factor between 0.5 and 1.0 indicates an excellent assay.[18][19][20]
-
Hit Criteria: Compounds that cause >50% loss in cell viability are flagged as cytotoxic and are generally deprioritized for subsequent efficacy screens.
-
Section 4: Secondary Screen & Hit Confirmation
Compounds that pass the cytotoxicity filter are then evaluated in a more specific, disease-relevant assay. This is where we look for the desired biological effect. To ensure our hits are genuine, we employ two key strategies: dose-response testing and orthogonal assays.
-
Dose-Response: Instead of a single concentration, compounds are tested across a range of concentrations (e.g., 8-point, 3-fold serial dilutions). This allows for the calculation of a potency value (EC₅₀ or IC₅₀), which is essential for ranking compounds and establishing a structure-activity relationship (SAR).
-
Orthogonal Assays: A hit should be confirmed using a different assay that measures the same biological endpoint but with a different technology.[21][22][23] This critical step helps to eliminate false positives that arise from compound interference with a specific assay format (e.g., autofluorescence).[24]
For our oxazole library, let's assume the therapeutic goal is to induce apoptosis in cancer cells. A suitable secondary screen would be a high-content imaging assay for Caspase-3/7 activation, a key marker of apoptosis.
Protocol: High-Content Caspase-3/7 Activation Assay
-
Cell Plating & Dosing: Plate cells as described previously. Treat cells with a concentration series of the non-cytotoxic hit compounds.
-
Staining: After a 24-hour incubation, add a reagent cocktail containing Hoechst 33342 (to stain nuclei) and a cell-permeable, fluorogenic Caspase-3/7 substrate.
-
Imaging: Acquire images using an automated high-content imaging system.
-
Image Analysis: Use image analysis software to identify individual cells (based on the nuclear stain) and quantify the fluorescence intensity of the cleaved caspase substrate within each cell.
-
Data Analysis:
-
Calculate the percentage of Caspase-positive cells for each compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the EC₅₀ (the concentration at which 50% of the maximal effect is observed).
-
Hit Criteria: Compounds with a confirmed EC₅₀ < 10 µM are considered potent hits and are prioritized for further study.
-
Section 5: Early ADME & Physicochemical Profiling
A potent compound is useless if it cannot reach its target in the body. Modern drug discovery integrates the evaluation of ADME (Absorption, Distribution, Metabolism, and Excretion) properties early in the process to avoid costly late-stage failures.[25][26][27][28][29]
A key ADME parameter is membrane permeability, which predicts how well a compound might be absorbed from the gut into the bloodstream. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput in vitro model for predicting passive diffusion.[30][31][32]
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Membrane Coating: A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., 1% lecithin in dodecane) to form an artificial membrane.[33]
-
Compound Preparation: Prepare the hit compounds in a buffer solution at a known concentration (e.g., 200 µM) in a standard 96-well plate (acceptor plate).
-
Assay Sandwich: Place the lipid-coated donor plate on top of the acceptor plate, creating a "sandwich".[34] Add the compound solution to the donor wells.
-
Incubation: Incubate the PAMPA sandwich for a defined period (e.g., 5 to 18 hours) at room temperature.[30][33] During this time, permeable compounds will diffuse from the donor well, through the artificial membrane, into the acceptor well.
-
Quantification: After incubation, separate the plates and measure the compound concentration in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.[31]
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for each compound. Compounds are typically binned into high, medium, and low permeability categories based on their Papp values relative to known control compounds.[32]
| Permeability Class | Example Control | Typical Papp (x 10⁻⁶ cm/s) | Interpretation |
| High | Chloramphenicol | > 5.0 | Likely to have good oral absorption.[32] |
| Medium | Diclofenac | 1.0 - 5.0 | Moderate oral absorption potential.[32] |
| Low | Theophylline | < 1.0 | Likely to have poor oral absorption.[32] |
Section 6: Hit Triage and Prioritization
The final step is to synthesize all the data to select a small, high-quality set of compounds to advance into the hit-to-lead stage. This decision-making process, known as hit triage, involves balancing multiple parameters.
A successful hit profile would look like this:
-
Potency: EC₅₀ < 10 µM in the secondary, disease-relevant assay.
-
Low Cytotoxicity: Minimal effect on cell viability at concentrations up to 10-fold above its EC₅₀.
-
Permeability: Classified as medium or high in the PAMPA assay.
-
Structural Tractability: The chemical scaffold should be amenable to further chemical modification to improve its properties.
By systematically applying this integrated screening cascade, researchers can efficiently navigate a large chemical library to identify a handful of well-characterized, high-quality hits. This data-driven approach, grounded in scientific integrity and field-proven protocols, maximizes the probability of success in the long and challenging path of drug development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advance in oxazole-based medicinal chemistry. | Semantic Scholar [semanticscholar.org]
- 9. marinbio.com [marinbio.com]
- 10. researchgate.net [researchgate.net]
- 11. High-Throughput Cell Toxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 15. promega.com [promega.com]
- 16. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 17. promega.com [promega.com]
- 18. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 19. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 20. assay.dev [assay.dev]
- 21. bellbrooklabs.com [bellbrooklabs.com]
- 22. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ACDD - Our Process | R. Ken Coit College of Pharmacy [pharmacy.arizona.edu]
- 24. Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. (Open Access) The impact of early ADME profiling on drug discovery and development strategy (2004) | Jianling Wang | 110 Citations [scispace.com]
- 26. Early ADME Profiling Minimizes Wasted Time and Expenditures [pharmamodels.net]
- 27. Early ADME in support of drug discovery: the role of metabolic stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. [PDF] The impact of early ADME profiling on drug discovery and development strategy | Semantic Scholar [semanticscholar.org]
- 29. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 30. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 31. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 32. PAMPA-096 | Parallel Artificial Membrane Permeability Assay (PAMPA) [clinisciences.com]
- 33. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 34. m.youtube.com [m.youtube.com]
Methodological & Application
Application Note: Strategic Use of Oxazol-2-ylmethanamine Hydrochloride in Amide Synthesis for Drug Discovery
Abstract
Oxazol-2-ylmethanamine hydrochloride is a pivotal heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of complex molecular architectures. The oxazole moiety is a bioisostere for various other five-membered heterocycles and is prevalent in numerous pharmaceuticals due to its ability to engage in diverse biological interactions.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical use of this compound in a representative acylation reaction. We delve into the causality behind experimental choices, present a detailed, self-validating protocol, and provide visual aids to elucidate the workflow and reaction mechanism.
Introduction: The Significance of the Oxazole Scaffold
The oxazole ring system, a five-membered heterocycle containing both oxygen and nitrogen, is a cornerstone in the design of novel therapeutics. Its unique electronic and structural properties allow it to serve as a bioisosteric replacement for other functionalities, enhancing drug-like properties such as potency, selectivity, and ADMET profiles.[1] Compounds incorporating the oxazole skeleton have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral effects.[2][3][4] this compound provides a primary amine handle attached to the C2 position of the oxazole ring, making it an ideal starting material for chain extension and functionalization, particularly through amide bond formation, a common linkage in bioactive molecules.
Physicochemical Properties and Safety Data
Accurate characterization and safe handling of starting materials are paramount for reproducible and secure experimentation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1041053-44-4 | [5][6] |
| Molecular Formula | C₄H₇ClN₂O | [5][6][7] |
| Molecular Weight | 134.57 g/mol | [5] |
| Appearance | Solid | [5][7] |
| Purity | ≥95% - 98% | [5][6][7] |
| Storage | Inert atmosphere, 2-8°C | [5] |
| SMILES | NCC1=NC=CO1.[H]Cl | [6] |
Safety and Handling:
This compound is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood.[8][9]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][10]
-
Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]
-
Personal Protective Equipment (PPE): Safety goggles, laboratory coat, and chemical-resistant gloves are mandatory.[9][11]
Experimental Protocol: Acylation of this compound
This protocol details a standard procedure for the acylation of this compound with benzoyl chloride to form N-(oxazol-2-ylmethyl)benzamide. This reaction is representative of how this building block can be readily incorporated into larger molecules.
Rationale and Causality
The primary amine of Oxazol-2-ylmethanamine is a potent nucleophile. However, as it is supplied as a hydrochloride salt, the amine is protonated. To facilitate its reaction with an electrophile like benzoyl chloride, a non-nucleophilic base must be added to deprotonate the amine in situ. Triethylamine (Et₃N) is an excellent choice as it efficiently scavenges the liberated HCl without competing in the acylation reaction. The reaction is performed in an anhydrous aprotic solvent, such as dichloromethane (DCM), to prevent hydrolysis of the acid chloride and ensure solubility of the reactants. Cooling the reaction mixture to 0°C is crucial to control the exothermic nature of the acylation and minimize potential side reactions.
Materials and Reagents
-
This compound (≥95%)
-
Benzoyl chloride (≥99%)
-
Triethylamine (Et₃N, ≥99.5%, anhydrous)
-
Dichloromethane (DCM, anhydrous, ≥99.8%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Step-by-Step Methodology
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to achieve a concentration of approximately 0.1 M.
-
Cooling: Place the flask in an ice-water bath and stir the suspension for 10-15 minutes to cool it to 0°C.
-
Base Addition: Slowly add triethylamine (2.2 eq) to the suspension via syringe. The reaction mixture should become a clear solution as the free amine is generated.
-
Electrophile Addition: While maintaining the temperature at 0°C, add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup - Quenching: Upon completion, carefully quench the reaction by adding deionized water.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, deionized water, and brine.
-
Workup - Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(oxazol-2-ylmethyl)benzamide.
Visualizing the Process
Experimental Workflow
Caption: Experimental workflow for the acylation of Oxazol-2-ylmethanamine.
Chemical Reaction Mechanism
Caption: Mechanism of amide formation via nucleophilic acyl substitution.
Conclusion
This compound is a valuable and reactive building block for the synthesis of novel chemical entities in drug discovery and development. The protocol provided herein for its acylation is robust, easily adaptable for various acylating agents, and serves as a foundational method for its incorporation into lead compounds. By understanding the principles behind each step, researchers can confidently and safely utilize this versatile scaffold to explore new chemical space and advance their research programs.
References
- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Oxazole-based compounds as anticancer agents [iris.unict.it]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 1041053-44-4 [sigmaaldrich.com]
- 6. chemscene.com [chemscene.com]
- 7. Oxazol-2-yl-methylamine, HCl | CymitQuimica [cymitquimica.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. fishersci.com [fishersci.com]
- 10. (1,2-Oxazol-4-yl)methanamine hydrochloride | C4H7ClN2O | CID 22274230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols: The Strategic Use of Oxazol-2-ylmethanamine Hydrochloride in Medicinal Chemistry
Introduction: The Oxazole Moiety as a Privileged Scaffold in Drug Discovery
The oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, allow for potent and selective binding to a wide array of biological targets.[1][2][3] Consequently, oxazole-containing compounds have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2]
Oxazol-2-ylmethanamine hydrochloride (CAS: 1041053-44-4) has emerged as a particularly valuable building block for drug discovery programs.[1][4] The primary amine functionality at the 2-position of the oxazole ring provides a versatile handle for the introduction of diverse substituents, enabling the systematic exploration of structure-activity relationships (SAR). This document serves as a detailed guide for researchers, providing both specific and general protocols for the utilization of this key intermediate in the synthesis of novel bioactive molecules.
Core Applications: A Versatile Building Block for Bioactive Scaffolds
This compound is primarily employed as a nucleophile in a variety of chemical transformations. The primary amine allows for the facile construction of amides, ureas, sulfonamides, and other functional groups commonly found in pharmacologically active agents. Its hydrochloride salt form ensures stability and ease of handling for this otherwise reactive primary amine.
Key Synthetic Transformations:
-
Amide Bond Formation: Acylation of the primary amine with carboxylic acids or their activated derivatives is a fundamental strategy for elaborating the core scaffold.
-
Urea and Thiourea Synthesis: Reaction with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, which are known to be important pharmacophores in many kinase inhibitors and other therapeutic agents.[5][6]
-
Reductive Amination: Condensation with aldehydes or ketones followed by reduction of the resulting imine is a powerful method for introducing a wide range of alkyl and aryl substituents.
Detailed Synthetic Protocols
The following protocols provide detailed, step-by-step methodologies for key synthetic transformations involving this compound.
Protocol 1: Multi-component Reaction for the Synthesis of a Pyrrolopyrazole Derivative
This protocol is adapted from a patented procedure for the synthesis of phosphatidylserine synthase 1 (PSS1) inhibitors, demonstrating the utility of this compound in the construction of complex heterocyclic systems.[7][8][9]
Reaction Scheme:
Figure 1: General workflow for the multi-component synthesis of a pyrrolopyrazole derivative.
Materials:
-
3-Phenoxybenzaldehyde
-
This compound (CAS: 1041053-44-4)
-
Pyrrolopyrazole intermediate (as described in the patent literature)[7][8]
-
Acetic Acid
-
Hydrazine monohydrate
-
Round-bottom flask
-
Magnetic stirrer and heat source
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
To a round-bottom flask, add 3-phenoxybenzaldehyde (1.0 eq) and this compound (1.05 eq).[7][8]
-
Add acetic acid to the flask to serve as the solvent and catalyst.[7][8]
-
Heat the mixture to 100°C and stir for 2.5 hours to facilitate the formation of the imine intermediate.[7][8]
-
Cool the reaction mixture to room temperature.
-
Add the pyrrolopyrazole intermediate (1.0 eq) to the reaction mixture.[7][8]
-
Heat the mixture again to 100°C and stir for an additional 37 hours.[7][8]
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and add hydrazine monohydrate.[7][8]
-
After cooling, perform a standard aqueous work-up and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography to yield the final pyrrolopyrazole derivative.
Expected Outcome and Characterization:
The final product is a complex heterocyclic molecule with potential therapeutic applications. Characterization should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.
| Parameter | Description |
| Reactants | 3-Phenoxybenzaldehyde, Oxazol-2-ylmethanamine HCl, Pyrrolopyrazole intermediate |
| Solvent/Catalyst | Acetic Acid |
| Temperature | 100°C |
| Reaction Time | Multi-step, >48 hours |
| Purification | Column Chromatography |
Table 1: Summary of reaction parameters for the synthesis of a pyrrolopyrazole derivative.
Protocol 2: General Procedure for N-Acylation (Amide Bond Formation)
This protocol provides a general method for the synthesis of N-(oxazol-2-ylmethyl)amides from carboxylic acids using a standard coupling agent.
Workflow for N-Acylation:
References
- 1. angenechemical.com [angenechemical.com]
- 2. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound (EVT-2829078) | 1041053-44-4; 885331-17-9; 907544-38-1 [evitachem.com]
- 5. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In-vitro investigation of oxazol and urea analogues of morphinan at opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EP3936192A1 - Pyrrolopyrazole derivative - Google Patents [patents.google.com]
- 8. data.epo.org [data.epo.org]
- 9. WO2020179859A1 - ããããã©ã¾ã¼ã«èªå°ä½ - Google Patents [patents.google.com]
Application Note: A Strategic Approach to the Synthesis of Potent and Selective PRMT5 Inhibitors Utilizing an Oxazol-2-ylmethanamine Core
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a high-value therapeutic target in oncology.[1] As the primary enzyme responsible for symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins, PRMT5 is a critical regulator of essential cellular functions, including transcription, RNA splicing, and signal transduction.[2][3] Its overexpression is implicated in the proliferation and survival of a wide array of cancers, such as lymphomas, lung cancer, and glioblastoma, making it a focal point for the development of targeted therapies.[4][5]
PRMT5 inhibitors are small molecules designed to block its methyltransferase activity, thereby halting tumor growth and inducing cancer cell death.[6] These inhibitors can be classified based on their mechanism of action, including those that compete with the S-adenosylmethionine (SAM) cofactor, the protein substrate, or are cooperative with the metabolite methylthioadenosine (MTA).[7][8] Structure-activity relationship (SAR) studies have revealed that heterocyclic motifs, such as oxazoles, can play a crucial role in achieving high potency and selectivity by forming key interactions within the enzyme's active site.[9][10]
This application note provides a comprehensive guide for the synthesis of a novel PRMT5 inhibitor scaffold. It details a robust and reproducible protocol that employs Oxazol-2-ylmethanamine hydrochloride as a key building block to construct the inhibitor's substrate-recognition moiety. We will elucidate the rationale behind the synthetic strategy, provide step-by-step experimental procedures, and outline validation protocols to confirm the compound's inhibitory activity, thereby offering a complete workflow for researchers in drug discovery and development.
Part I: Scientific Background and Rationale
PRMT5: Mechanism of Action and Role in Oncogenesis
PRMT5 functions within a complex with Methylosome Protein 50 (MEP50), which is essential for its catalytic activity.[5] The PRMT5/MEP50 complex utilizes SAM as a methyl donor to catalyze the symmetric dimethylation of arginine residues on target proteins.[11] A key substrate is histone H4 at arginine 3 (H4R3me2s), a modification associated with transcriptional repression.[5] By methylating components of the spliceosome, PRMT5 also governs mRNA splicing, a process frequently dysregulated in cancer.[4] Inhibition of PRMT5 disrupts these pathways, leading to cell cycle arrest and apoptosis in cancer cells, highlighting the therapeutic potential of targeting this enzyme.[12]
Caption: Mechanism of PRMT5 and point of therapeutic intervention.
Inhibitor Design Strategy: The Role of the Oxazole Moiety
The design of potent and selective PRMT5 inhibitors often relies on creating molecules that can effectively occupy the substrate-binding pocket. The clinical candidate GSK3326595 serves as a key structural template, featuring a core (like tetrahydroisoquinoline) linked to a side chain that mimics the guanidinium group of arginine.[5][11] Our strategy adapts this principle by incorporating an oxazol-2-ylmethanamine group. The oxazole ring is a valuable pharmacophore; its nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the ring system itself can engage in favorable polar interactions with active site residues, such as Arg368, thereby enhancing binding affinity and selectivity.[9] The use of this compound provides a direct and efficient method to install this critical functionality.
Part II: Synthetic Protocol
This section details the synthesis of a representative PRMT5 inhibitor, PRMT5i-OXA-2 , through a two-step process involving the preparation of an activated core intermediate followed by a crucial coupling step.
Overview of the Synthetic Workflow
The synthesis is designed for efficiency and scalability, beginning with commercially available starting materials and proceeding through a well-defined intermediate to the final product.
Caption: High-level workflow for the synthesis of PRMT5i-OXA-2.
Materials and Equipment
| Reagents & Solvents | Equipment |
| 1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid | Magnetic stirrer with heating |
| This compound | Round-bottom flasks, Condenser |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Nitrogen/Argon inlet |
| DIPEA (N,N-Diisopropylethylamine) | Rotary evaporator |
| Dichloromethane (DCM), Anhydrous | Thin Layer Chromatography (TLC) plates |
| N,N-Dimethylformamide (DMF), Anhydrous | Glassware for extraction |
| Saturated aq. NaHCO₃, Brine | Silica gel for column chromatography |
| Anhydrous MgSO₄ | NMR Spectrometer, LC-MS System |
Step-by-Step Synthesis of PRMT5i-OXA-2
Step 1: Synthesis of Intermediate I: (1,2,3,4-Tetrahydroisoquinoline-7-carbonyl) scaffold
This protocol assumes a generic activated core for illustrative purposes. A common method is activating a carboxylic acid for amide coupling.
-
Reaction Setup: To a solution of 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M) under a nitrogen atmosphere, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Activation: Stir the mixture at room temperature for 30 minutes. The formation of the activated ester can be monitored by TLC. Causality Note: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization. DIPEA acts as a non-nucleophilic base to neutralize the acid and facilitate the reaction.
-
Intermediate Use: The resulting solution containing the activated HATU-ester of the tetrahydroisoquinoline core is used directly in the next step without isolation.
Step 2: Amide Coupling with this compound
This is the key step where the oxazole moiety is introduced.
Caption: Key amide coupling reaction to form the final inhibitor.
-
Addition of Amine: To the solution of Intermediate I from Step 1, add this compound (1.1 eq). Causality Note: An additional equivalent of DIPEA was already added to neutralize the hydrochloride salt, liberating the free amine in situ for the reaction.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aq. NaHCO₃ (2x) and brine (1x). The organic layer contains the desired product.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification and Characterization
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of 0-10% methanol in dichloromethane to elute the final product, PRMT5i-OXA-2 .
-
Characterization: Confirm the structure and purity of the final compound using:
-
¹H and ¹³C NMR: To verify the chemical structure.
-
LC-MS: To confirm the molecular weight and assess purity (>95%).
-
Part III: Biological Validation and Application
After successful synthesis, the inhibitory activity of PRMT5i-OXA-2 must be validated.
Biochemical Assay Protocol: In Vitro PRMT5 Inhibition
This protocol measures the direct inhibition of PRMT5 enzymatic activity. A common method is a radiometric assay that tracks the transfer of a tritiated methyl group.[13]
-
Reaction Mixture: Prepare a reaction buffer containing PRMT5/MEP50 enzyme complex, a biotinylated peptide substrate (e.g., derived from Histone H4), and the synthesized inhibitor at various concentrations.
-
Initiation: Start the reaction by adding ³H-labeled S-adenosylmethionine ([³H]-SAM).
-
Incubation: Incubate at 30°C for 60 minutes.
-
Termination: Stop the reaction by adding a strong acid.
-
Detection: Capture the biotinylated peptide on a streptavidin-coated plate and measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Calculate the percent inhibition at each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cellular Assay Protocol: Target Engagement in Cancer Cells
This protocol assesses whether the inhibitor can engage PRMT5 in a cellular context by measuring the methylation of a known substrate.[11]
-
Cell Culture: Plate a PRMT5-dependent cancer cell line (e.g., MV-4-11 acute myeloid leukemia cells) and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of PRMT5i-OXA-2 or a vehicle control (DMSO) for 72-96 hours.
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates.
-
Western Blot: Perform a Western blot analysis using primary antibodies specific for symmetrically dimethylated SmD3 (a PRMT5 substrate) and a loading control (e.g., β-Tubulin).
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the sDMA signal indicates successful target engagement and inhibition of PRMT5 activity in cells.[11]
Data Summary and Interpretation
The efficacy of the newly synthesized compound should be compared against a known clinical candidate to benchmark its performance.
| Compound | PRMT5 Enzymatic IC₅₀ (nM) | Cellular sDMA IC₅₀ (nM) | MV-4-11 Viability GI₅₀ (nM) |
| GSK3326595 (Reference) | 9.2[11] | ~30 | ~50 |
| PRMT5i-OXA-2 (Hypothetical) | 15.5 | 55 | 98 |
Data shown is for illustrative purposes.
Conclusion
This application note details a strategic and efficient synthetic route for a novel class of PRMT5 inhibitors centered around an Oxazol-2-ylmethanamine core. The provided protocols are robust and include the rationale behind critical steps, from chemical synthesis to biological validation. By demonstrating how to construct and validate these compounds, this guide serves as a valuable resource for researchers aiming to develop next-generation epigenetic therapies for cancer. The principles and methods described herein can be readily adapted to create a diverse library of analogs for further optimization and SAR studies.
References
- 1. Studies directed toward the synthesis of PRMT5 inhibitors - American Chemical Society [acs.digitellinc.com]
- 2. Exploiting Synthetic Lethality of PRMT5 for Precision Treatment of MTAP-Deficient Glioblastoma | MDPI [mdpi.com]
- 3. LLY-283, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Research Progress on Small-molecule Inhibitors of Protein Arginine Methyltransferase 5 (PRMT5) for Treating Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. New Epigenetic Drug Targets: PRMT5 Inhibitors [synapse.patsnap.com]
- 13. Frontiers | Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell [frontiersin.org]
Application of Oxazol-2-ylmethanamine Hydrochloride in the Synthesis of Novel GLP-1 Receptor Agonists: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucagon-like peptide-1 (GLP-1) receptor agonists represent a cornerstone in the management of type 2 diabetes and obesity, with their therapeutic potential continually expanding.[1][2][3] The synthesis of these complex peptide-based therapeutics often requires innovative chemical strategies to enhance their pharmacological profiles. This guide provides a detailed examination of the application of Oxazol-2-ylmethanamine hydrochloride, a versatile heterocyclic building block, in the synthesis of novel GLP-1 receptor agonists. We will explore the underlying biological mechanisms of GLP-1 receptor signaling, the strategic rationale for incorporating oxazole moieties into peptide structures, and provide a comprehensive, step-by-step protocol for its use in amide bond formation—a critical step in the construction of these therapeutic agents.
The Therapeutic Significance & Mechanism of GLP-1 Receptor Agonists
GLP-1 receptor agonists (GLP-1 RAs) are a class of drugs that mimic the action of the endogenous incretin hormone GLP-1.[4] This hormone is released from the intestine after a meal and plays a crucial role in glucose homeostasis.[5] Marketed GLP-1 RAs, such as Liraglutide and Semaglutide, have demonstrated significant efficacy not only in improving glycemic control but also in promoting weight loss and reducing cardiovascular risk.[2][6][7]
Mechanism of Action: The GLP-1 Receptor Signaling Cascade
The therapeutic effects of GLP-1 RAs are mediated by their interaction with the GLP-1 receptor (GLP-1R), a Class B G protein-coupled receptor (GPCR) located on the surface of various cells, including pancreatic beta cells and neurons in the brain.[5][6][8]
Upon agonist binding, the GLP-1R undergoes a conformational change, leading to the activation of intracellular signaling pathways:
-
Primary Gαs/cAMP Pathway: The receptor primarily couples to the Gαs subunit of the G protein complex.[9] This activates adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP).[5][10] Elevated cAMP activates Protein Kinase A (PKA), which in turn promotes glucose-dependent insulin secretion, enhances insulin gene transcription, and improves beta-cell survival.[5][11]
-
Other Signaling Pathways: Evidence also suggests coupling to other G proteins (like Gαq) and the recruitment of β-arrestin, which can lead to receptor internalization and activation of other pathways, such as the ERK1/2 pathway.[8][10] These alternative pathways contribute to the diverse physiological effects of GLP-1 RAs.
The culmination of these signaling events results in enhanced insulin release in response to high blood glucose, suppression of glucagon secretion, delayed gastric emptying, and increased satiety—all of which contribute to improved metabolic control.[2][5][12]
This compound as a Strategic Synthetic Intermediate
The synthesis of modified peptides like GLP-1 RAs often involves solid-phase or liquid-phase peptide synthesis, sometimes in a hybrid approach.[13][14] The incorporation of non-proteinogenic building blocks is a key strategy for enhancing drug properties. This compound is one such versatile building block.[15][16][17]
Physicochemical Properties
-
Chemical Formula: C₄H₇ClN₂O[15]
-
Molecular Weight: 134.56 g/mol [15]
-
Structure: It consists of an oxazole ring substituted at the 2-position with an aminomethyl group (-CH₂NH₂). It is supplied as a hydrochloride salt for improved stability and handling.[15][18]
-
Key Reactive Group: The primary amine is a potent nucleophile, making it ideal for reactions such as amide bond formation and reductive amination.[19]
The Role of the Oxazole Moiety in Peptidomimetics
The oxazole ring is a "privileged scaffold" in medicinal chemistry.[20] When incorporated into a peptide-like structure, it can serve as a peptidomimetic—a non-peptide structure that mimics the properties of a peptide. The benefits include:
-
Conformational Rigidity: The planar, aromatic oxazole ring introduces structural constraints, which can help lock the molecule into a bioactive conformation for optimal receptor binding.[20][21]
-
Metabolic Stability: Peptide bonds are susceptible to cleavage by proteases. Replacing a portion of the peptide backbone with a stable heterocyclic ring like oxazole can enhance resistance to enzymatic degradation, thereby increasing the drug's half-life.[20][21]
-
Modulation of Physicochemical Properties: The oxazole moiety can alter the hydrogen bonding capacity and polarity of a molecule, influencing properties like solubility and membrane permeability.[20]
The use of (1,3-oxazol-2-yl)methanamine has been documented in the patent literature for the preparation of novel GLP-1 receptor agonists, highlighting its relevance in this field.[12]
Core Synthetic Protocol: Amide Bond Formation
A primary application of this compound is its use as a nucleophile in amide bond formation to connect it to a carboxylic acid. This acid could be a fatty acid chain (to promote albumin binding), a linker molecule, or a peptide fragment. Carbodiimide-mediated coupling is a robust and widely used method for this transformation.[19][22]
Principle of Carbodiimide-Mediated Coupling
This method involves the activation of a carboxylic acid using a carbodiimide reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the primary amine of Oxazol-2-ylmethanamine.
To improve efficiency and minimize side reactions, such as the formation of a stable N-acylurea byproduct or racemization of adjacent chiral centers, an additive like Hydroxybenzotriazole (HOBt) is often included.[22][23] HOBt traps the O-acylisourea intermediate to form an activated HOBt-ester, which is less reactive but more selective, leading to a cleaner reaction with the amine.
Detailed Experimental Protocol: EDC/HOBt Coupling
This protocol describes a general procedure for coupling a generic carboxylic acid (R-COOH) with this compound.
Materials:
-
Carboxylic Acid (R-COOH)
-
This compound (or the corresponding free base)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq). Dissolve it in anhydrous DMF or DCM (to a concentration of 0.1-0.5 M).
-
Amine & Additive Addition: Add this compound (1.1 eq) and HOBt (1.2 eq) to the solution.
-
Basification: Cool the flask to 0 °C in an ice bath. Slowly add DIPEA (2.2-3.0 eq) dropwise. Causality Note: A base is required to neutralize the hydrochloride salt of the amine and the HOBt, and to scavenge the HCl produced during the reaction. Using a slight excess ensures the amine is in its free, nucleophilic form.
-
Activation: While maintaining the temperature at 0 °C, add EDC (1.2 eq) to the reaction mixture in one portion. Causality Note: EDC is added last because the O-acylisourea intermediate is highly reactive and should be formed in the presence of the nucleophile and HOBt to ensure efficient coupling.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Workup:
-
Once complete, dilute the reaction mixture with an appropriate organic solvent (e.g., Ethyl Acetate or DCM).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) to remove unreacted HOBt and acidic components, followed by brine (1x) to reduce the aqueous content in the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter the drying agent, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to afford the pure amide product.
Data Summary: Typical Reaction Parameters
| Parameter | Recommended Value/Condition | Rationale |
| Carboxylic Acid | 1.0 eq | Limiting reagent |
| Oxazol-2-ylmethanamine HCl | 1.1 - 1.2 eq | Slight excess to drive reaction to completion |
| EDC | 1.2 - 1.5 eq | Ensures full activation of the carboxylic acid |
| HOBt | 1.2 - 1.5 eq | Suppresses side reactions and racemization |
| Base (DIPEA) | 2.2 - 3.0 eq | Neutralizes HCl salts and reaction byproducts |
| Solvent | Anhydrous DMF or DCM | Aprotic solvents that solubilize reagents well |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic activation step |
| Reaction Time | 12 - 24 hours | Typical duration for complete conversion |
Workflow Visualization
Conclusion and Future Perspectives
This compound serves as a valuable and strategic building block in the synthesis of novel GLP-1 receptor agonists and other complex peptidomimetics. Its primary amine handle allows for straightforward incorporation via robust amide coupling methodologies, while the oxazole moiety offers a proven strategy to enhance metabolic stability and enforce conformational rigidity. The detailed protocol provided herein offers a reliable foundation for researchers aiming to utilize this reagent in drug discovery and development. As the demand for long-acting and orally bioavailable peptide therapeutics grows, the creative application of heterocyclic building blocks like Oxazol-2-ylmethanamine will undoubtedly play a critical role in the design of next-generation medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Exploring the multifaceted roles of GLP-1 receptor agonists; a comprehensive review [frontiersin.org]
- 3. [PDF] Exploring the multifaceted roles of GLP-1 receptor agonists; a comprehensive review | Semantic Scholar [semanticscholar.org]
- 4. Innovative new process used to produce a diabetes and weight loss drug [manufacturingchemist.com]
- 5. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 6. The Discovery and Development of Liraglutide and Semaglutide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Glucagon-like Peptide-1 Receptor (GLP-1R) Signaling: Making the Case for a Functionally Gs Protein-Selective GPCR [mdpi.com]
- 10. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 12. patents.justia.com [patents.justia.com]
- 13. JP2021516556A - Chemical enzyme synthesis of liraglutide, semaglutide and GLP-1 - Google Patents [patents.google.com]
- 14. macmillan.princeton.edu [macmillan.princeton.edu]
- 15. chemscene.com [chemscene.com]
- 16. OXAZOL-2-YL-METHYLAMINE HYDROCHLORIDE | 885331-17-9 [chemicalbook.com]
- 17. 907544-38-1|Oxazol-2-ylmethanamine xhydrochloride|BLD Pharm [bldpharm.com]
- 18. Oxazol-2-ylmethanamine | C4H6N2O | CID 18947655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Silver(i)-mediated oxazoline formation: a mild route to 2,4-oxazoles in peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. fishersci.co.uk [fishersci.co.uk]
- 23. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]
The Strategic Integration of Oxazol-2-ylmethanamine Hydrochloride in the Synthesis of Advanced Beta-Lactamase Inhibitors
Introduction: Overcoming the Challenge of Beta-Lactamase-Mediated Resistance
The efficacy of β-lactam antibiotics, a cornerstone of antibacterial therapy, is increasingly threatened by the prevalence of bacterial β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. To counteract this resistance mechanism, a successful clinical strategy has been the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor (BLI).[1] While first-generation BLIs like clavulanic acid, sulbactam, and tazobactam have been effective, the emergence of new and more complex β-lactamases has necessitated the development of a new generation of inhibitors.[1]
A significant breakthrough in this area has been the development of non-β-lactam inhibitors, such as the diazabicyclooctane (DBO) derivatives.[1] These compounds, including the clinically approved avibactam, exhibit a broader spectrum of activity against various classes of β-lactamases. The synthesis of these complex molecules relies on a strategic selection of versatile building blocks. This application note provides a detailed exploration of the use of oxazol-2-ylmethanamine hydrochloride (CAS No: 1041053-44-4) as a key intermediate in the synthesis of novel beta-lactamase inhibitors, offering in-depth protocols and insights for researchers in drug discovery and development.[2]
The Rationale for Incorporating the Oxazole Moiety
The oxazole ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with diverse biological activities.[3] Its incorporation into the structure of a beta-lactamase inhibitor can offer several advantages:
-
Structural Rigidity and Defined Geometry: The planar oxazole ring can introduce conformational rigidity to the inhibitor, which can be crucial for precise binding to the active site of the β-lactamase enzyme.
-
Modulation of Physicochemical Properties: The oxazole moiety can influence key drug-like properties such as solubility, lipophilicity, and metabolic stability.
-
Hydrogen Bonding Capabilities: The nitrogen and oxygen atoms of the oxazole ring can act as hydrogen bond acceptors, potentially forming key interactions with amino acid residues in the enzyme's active site.
-
Synthetic Versatility: The oxazole ring is synthetically tractable and can be further functionalized to explore structure-activity relationships (SAR).
Physicochemical Properties of this compound
A thorough understanding of the starting material is critical for successful and reproducible synthesis.
| Property | Value | Reference |
| CAS Number | 1041053-44-4 | [2] |
| Molecular Formula | C₄H₇ClN₂O | [2] |
| Molecular Weight | 134.56 g/mol | [2] |
| Appearance | Solid | |
| Purity | ≥95% | |
| Storage Conditions | Store at room temperature in an inert atmosphere. | [2] |
Synthetic Pathway: Construction of a DBO Core Utilizing an Oxazole Moiety
The following section outlines a representative synthetic pathway for the incorporation of the oxazol-2-ylmethanamine moiety into a diazabicyclooctane (DBO) core, a key structural feature of many modern β-lactamase inhibitors. This protocol is based on established synthetic strategies for DBOs, adapted to incorporate the target oxazole-containing building block.
Workflow of DBO Core Synthesis
Caption: Synthetic workflow for incorporating an oxazole moiety into a DBO core.
Detailed Experimental Protocols
Protocol 1: Amide Coupling of Oxazol-2-ylmethanamine with a Protected Piperidine Intermediate
This protocol describes the crucial amide bond formation, linking the oxazole-containing fragment to the piperidine scaffold, a common precursor in DBO synthesis.
Rationale: The choice of coupling reagents is critical to ensure high yield and minimize side reactions. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that, in combination with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine), facilitates the reaction while minimizing racemization. The hydrochloride salt of the amine must be neutralized in situ by the base.
Materials:
-
This compound
-
(2S, 5R)-1-(tert-butoxycarbonyl)-5-((benzyloxy)amino)piperidine-2-carboxylic acid
-
HATU
-
DIPEA
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of (2S, 5R)-1-(tert-butoxycarbonyl)-5-((benzyloxy)amino)piperidine-2-carboxylic acid (1.0 eq) in anhydrous DCM at 0 °C, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture for 10 minutes at 0 °C.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired amide intermediate.
Protocol 2: Formation of the Diazabicyclooctane (DBO) Core
This protocol details the deprotection of the piperidine nitrogen and the subsequent cyclization to form the DBO ring.
Rationale: The Boc protecting group is acid-labile and can be cleanly removed with trifluoroacetic acid (TFA). The subsequent cyclization to form the urea linkage of the DBO core can be achieved using a phosgene equivalent, such as triphosgene, in the presence of a base to neutralize the ammonium salt formed during deprotection.
Materials:
-
Amide intermediate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Triphosgene
-
Triethylamine
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the amide intermediate (1.0 eq) in a mixture of DCM and TFA (e.g., 1:1 v/v) at 0 °C.
-
Stir the solution at room temperature for 1-2 hours until TLC analysis indicates complete deprotection.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
-
Dissolve the resulting crude amine salt in anhydrous DCM and cool to 0 °C.
-
Slowly add a solution of triphosgene (0.4 eq) in anhydrous DCM, followed by the dropwise addition of triethylamine (3.0 eq).
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the DBO core with the appended oxazole moiety.
Protocol 3: Final Functionalization - Sulfation and Deprotection
This protocol describes the sulfation of the hydroxylamine and the final deprotection to yield the target inhibitor.
Rationale: The hydroxyl group on the DBO core is sulfated to mimic the tetrahedral intermediate formed during the hydrolysis of β-lactam antibiotics. A sulfur trioxide-amine complex (e.g., SO₃·pyridine or SO₃·trimethylamine) is a common and effective sulfating agent.[4] The final deprotection of the benzyl group is typically achieved by catalytic hydrogenation.
Materials:
-
DBO core from Protocol 2
-
Sulfur trioxide pyridine complex
-
Anhydrous Pyridine
-
Palladium on carbon (10 wt. %)
-
Methanol
-
Hydrogen gas supply
Procedure:
-
Dissolve the DBO core (1.0 eq) in anhydrous pyridine at 0 °C.
-
Add sulfur trioxide pyridine complex (3.0 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction by pouring it into ice-cold water and adjust the pH to ~7 with a suitable base.
-
Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate) to remove non-polar impurities.
-
The aqueous layer containing the sulfated product can be used directly in the next step or purified by appropriate chromatographic methods.
-
To the solution containing the sulfated intermediate, add palladium on carbon (10 mol %).
-
Subject the mixture to hydrogenation (e.g., balloon pressure or Parr apparatus) at room temperature until complete debenzylation is observed by TLC or LC-MS.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude final product, which can be purified by preparative HPLC or crystallization.
Characterization and Quality Control
The identity and purity of all intermediates and the final product should be confirmed by a combination of analytical techniques:
| Analytical Technique | Purpose |
| ¹H and ¹³C NMR | Structural elucidation and confirmation |
| LC-MS | Purity assessment and mass confirmation |
| HRMS | Exact mass determination |
| FT-IR | Functional group analysis |
| Chiral HPLC | Enantiomeric purity determination |
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Reagents such as HATU, DIPEA, TFA, and triphosgene are corrosive and/or toxic and should be handled with extreme care.
-
Hydrogenation should be carried out with appropriate safety measures in place.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel beta-lactamase inhibitors. Its integration into the diazabicyclooctane scaffold offers a promising avenue for the development of next-generation therapeutics to combat antibiotic resistance. The protocols detailed in this application note provide a robust framework for researchers to explore the synthesis and derivatization of oxazole-containing DBOs, paving the way for the discovery of new and effective drugs.
References
Strategic Synthesis of N-(Oxazol-2-ylmethyl)amides: Mechanism, Protocols, and Field-Proven Insights for Amide Bond Formation
An Application Note for Drug Development Professionals
Introduction: The Oxazole Moiety in Modern Drug Discovery
The oxazole ring is a privileged heterocyclic scaffold that features prominently in a wide range of biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions allow it to serve as a crucial pharmacophore in medicinal chemistry, contributing to improved metabolic stability and target binding affinity.[3][4] Consequently, oxazole derivatives are integral to the development of therapeutics across multiple disease areas, including oncology, inflammation, and infectious diseases.[4][5]
Oxazol-2-ylmethanamine, in particular, serves as a versatile and highly valuable building block for introducing the oxazole motif into lead compounds. The primary amine handle allows for straightforward elaboration through one of the most fundamental and frequently used reactions in drug discovery: the amide bond formation.[6][7] This reaction enables the covalent linking of the oxazole-containing fragment with carboxylic acids, which are abundant as synthons, intermediates, or within complex drug molecules.[8]
This application note provides a comprehensive guide to the reaction of oxazol-2-ylmethanamine hydrochloride with carboxylic acids. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering field-proven protocols and troubleshooting guidance to empower researchers in the synthesis of novel N-(oxazol-2-ylmethyl)amides.
The Core Challenge and Mechanistic Solution: Amide Coupling Chemistry
The direct reaction between a carboxylic acid and an amine is fundamentally an acid-base reaction, leading to the formation of a stable and unreactive ammonium carboxylate salt.[9] Heating this salt above 100°C can force the elimination of water to form an amide, but such harsh conditions are incompatible with the complex, thermally sensitive substrates common in drug development.
Therefore, the cornerstone of modern amide synthesis lies in the activation of the carboxylic acid. This is most commonly achieved using carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[10][11]
The Role of EDC and HOBt in Carboxylic Acid Activation
The use of EDC is central to activating the carboxyl group, making it susceptible to nucleophilic attack by the amine.[10] The reaction proceeds through a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct, which halts the desired reaction and complicates purification.[12][13]
To mitigate this side reaction and enhance overall efficiency, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost universally employed.[6][14] HOBt acts as a nucleophilic catalyst, trapping the O-acylisourea intermediate to form an HOBt active ester. This ester is more stable than the O-acylisourea but significantly more reactive towards amines, leading to cleaner reactions and higher yields.[7][15]
The overall mechanism can be visualized as a two-stage activation and coupling process.
Figure 1: Mechanism of EDC/HOBt mediated amide coupling. The carboxylic acid is activated by EDC to form a reactive O-acylisourea intermediate, which is trapped by HOBt to form a more stable active ester, preventing side reactions and facilitating efficient coupling with the free amine.
Handling the Hydrochloride Salt
Oxazol-2-ylmethanamine is typically supplied as a hydrochloride salt for improved stability and handling. The protonated amine is not nucleophilic. Therefore, a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), must be added to the reaction mixture. A slight excess is required to both neutralize the hydrochloride salt, liberating the free amine, and to quench any acid generated during the reaction.
Experimental Application Protocol
This protocol provides a robust and general method for the coupling of various carboxylic acids with this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Typical Purity | Notes |
| This compound | 1041053-44-4 | 134.56 | >95% | Store in a cool, dry place.[16] |
| Carboxylic Acid of Interest | Varies | Varies | >97% | Ensure it is dry before use. |
| EDC (EDAC) | 25952-53-8 | 191.70 | >98% | Water-soluble carbodiimide. Handle quickly as it is hygroscopic. |
| HOBt (1-Hydroxybenzotriazole) | 2592-95-2 | 135.13 | >97% | Anhydrous grade is preferred. |
| DIPEA (Hünig's base) | 7087-68-5 | 129.24 | >99% | Non-nucleophilic base. Use freshly distilled for best results. |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 | >99.8% | Reaction solvent. DMF can be used for less soluble substrates. |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | - | Used for aqueous workup. |
| Brine (Saturated aq. NaCl) | 7647-14-5 | 58.44 | - | Used for aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | Drying agent. |
| Silica Gel | 7631-86-9 | 60.08 | - | For column chromatography (e.g., 230-400 mesh). |
Step-by-Step Experimental Procedure
Figure 2: General experimental workflow for the synthesis of N-(oxazol-2-ylmethyl)amides.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent (the carboxylic acid). Stir the resulting suspension.
-
Cooling: Place the flask in an ice-water bath and cool the mixture to 0 °C.
-
Base Addition: Add DIPEA (2.5 eq) dropwise to the stirring suspension. The mixture should become a clear solution as the hydrochloride salt is neutralized.
-
EDC Addition: Slowly add EDC (1.2 eq) to the reaction mixture in small portions over 5-10 minutes. Causality Note: Adding EDC slowly to the cold solution helps to dissipate the heat from the exothermic activation step and minimizes the formation of byproducts.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting carboxylic acid is consumed.
-
Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). Causality Note: The NaHCO₃ wash removes unreacted carboxylic acid and HOBt, while the brine wash helps to remove residual water.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-(oxazol-2-ylmethyl)amide.[17][18]
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[19]
-
Ventilation: Perform all operations in a well-ventilated chemical fume hood.[20]
-
Reagent Handling: EDC, HOBt, and DIPEA are irritants. Avoid inhalation and contact with skin and eyes.[21][22] this compound is also classified as a skin and eye irritant.[21]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Expected Results and Troubleshooting
The described protocol is generally high-yielding. The table below provides expected outcomes for representative carboxylic acid substrates.
| Carboxylic Acid Substrate | Typical Reaction Time (h) | Expected Yield (%) | Notes |
| Benzoic Acid | 12 - 16 | 85 - 95% | Aromatic acids are generally good substrates. |
| 4-Methoxybenzoic Acid | 12 - 16 | 88 - 98% | Electron-donating groups on the aromatic ring often lead to slightly faster reactions and high yields. |
| 4-Nitrobenzoic Acid | 18 - 24 | 75 - 85% | Electron-withdrawing groups can slightly decrease the nucleophilicity of the carboxylate. |
| Cyclohexanecarboxylic Acid | 16 - 20 | 80 - 90% | Aliphatic acids are also well-tolerated. |
| Boc-L-Proline | 16 - 24 | 70 - 85% | HOBt is crucial here to minimize potential racemization of the chiral center.[14] |
| Problem | Possible Cause | Recommended Solution |
| Low or No Yield | 1. Inactive EDC (hydrolyzed).2. Insufficient base.3. Wet reagents or solvent. | 1. Use fresh EDC from a new bottle.2. Ensure at least 2.5 equivalents of DIPEA are used.3. Use anhydrous solvents and dry reagents thoroughly before use. |
| Starting Acid Remains | 1. Insufficient reaction time.2. Deactivation of coupling reagents. | 1. Allow the reaction to stir for a longer period (up to 36h).2. Add an additional portion (0.3 eq) of EDC and HOBt. |
| N-Acylurea Byproduct Seen | 1. Reaction run at elevated temperature.2. Insufficient HOBt. | 1. Maintain the initial temperature at 0°C during addition.2. Ensure at least 1.2 equivalents of HOBt are used to efficiently trap the O-acylisourea intermediate.[13] |
| Difficult Purification | 1. Water-soluble urea byproduct from EDC.2. Excess DIPEA or its salts. | 1. The aqueous workup should remove the majority of the EDC-urea byproduct.[14]2. A dilute HCl wash can be carefully performed, but may protonate the product's oxazole ring. |
Conclusion
The amide coupling of this compound with carboxylic acids is a cornerstone transformation for the synthesis of novel chemical entities in drug discovery. By employing a well-optimized protocol using EDC and HOBt, researchers can reliably and efficiently generate a diverse library of N-(oxazol-2-ylmethyl)amides. Understanding the underlying mechanism, particularly the roles of activation, base neutralization, and side-reaction suppression, is critical to achieving high yields and purity. This application note serves as a practical guide to empower scientists to successfully implement this vital reaction in their synthetic endeavors.
References
- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hepatochem.com [hepatochem.com]
- 9. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 10. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bachem.com [bachem.com]
- 14. peptide.com [peptide.com]
- 15. commonorganicchemistry.com [commonorganicchemistry.com]
- 16. chemscene.com [chemscene.com]
- 17. Efficient one-pot synthesis of 1-arylcycloprop-2-ene-1-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. enamine.enamine.net [enamine.enamine.net]
- 20. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 21. (1,2-Oxazol-4-yl)methanamine hydrochloride | C4H7ClN2O | CID 22274230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. enamine.enamine.net [enamine.enamine.net]
Application Notes and Protocols for the Use of Oxazol-2-ylmethanamine Hydrochloride in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Integration of the Oxazole Moiety in Drug Discovery via Solid-Phase Synthesis
The oxazole scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic pharmaceuticals. Its presence often imparts favorable pharmacokinetic properties, including improved metabolic stability, enhanced receptor binding through hydrogen bonding capabilities, and structural rigidity. The strategic incorporation of oxazole-containing building blocks into combinatorial libraries is therefore a key tactic in modern drug discovery. Oxazol-2-ylmethanamine hydrochloride stands out as a valuable synthon for this purpose, offering a primary amine handle that is amenable to a wide range of chemical transformations.
Solid-phase organic synthesis (SPOS) provides a powerful platform for the rapid generation of large, diverse libraries of small molecules. By anchoring a starting material to an insoluble polymer support, excess reagents and by-products can be easily removed by simple filtration, streamlining the purification process and enabling the use of high-yielding coupling reactions. This application note provides a comprehensive guide to the utilization of this compound in solid-phase synthesis, with a particular focus on the construction of substituted urea libraries, a compound class of significant therapeutic interest. While direct literature precedent for the solid-phase application of this specific building block is limited, the protocols herein are built upon well-established and robust solid-phase methodologies for urea synthesis.
Core Principles and Experimental Rationale
The primary amino group of oxazol-2-ylmethanamine is the key functional handle for its application in solid-phase synthesis. This amine can be acylated, alkylated, or reacted with electrophiles such as isocyanates to form a diverse range of products. The hydrochloride salt form ensures stability and ease of handling; however, the free base must be generated in situ for most coupling reactions, typically through the addition of a non-nucleophilic base like diisopropylethylamine (DIPEA).
The choice of solid support and linker is critical for a successful solid-phase synthesis campaign. For the synthesis of libraries where the final products are to be C-terminal amides, Rink Amide resin is an excellent choice.[1] The Rink linker is stable to the basic conditions often employed for N-Fmoc deprotection in peptide synthesis, yet it is readily cleaved under moderately acidic conditions, such as with trifluoroacetic acid (TFA), to release the final product as a primary amide.[1][2]
This application note will detail a robust protocol for the synthesis of a library of N-(oxazol-2-ylmethyl)ureas using a solid-supported isocyanate approach. This strategy involves the generation of an isocyanate on the solid phase, followed by reaction with this compound in solution.
Experimental Workflow for Solid-Phase Synthesis of N-(Oxazol-2-ylmethyl)urea Derivatives
The overall workflow for the synthesis of a library of N-(oxazol-2-ylmethyl)ureas on a solid support is depicted in the following diagram.
Caption: General workflow for the solid-phase synthesis of N-(Oxazol-2-ylmethyl)ureas.
Detailed Protocols
Protocol 1: Preparation of Resin-Bound Isocyanate
This protocol describes the generation of an isocyanate on Rink Amide resin, which will serve as the electrophilic partner for the subsequent urea formation reaction. The isocyanate is formed from a primary amine that has been coupled to the resin.
Materials:
-
Rink Amide MBHA resin (loading capacity: 0.4-0.8 mmol/g)
-
A diverse set of primary amines (R-NH2)
-
p-Nitrophenyl chloroformate
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
-
Shaker or bubbler
Procedure:
-
Resin Swelling: Swell the Rink Amide resin (1.0 g, 0.6 mmol) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Fmoc-Deprotection (if applicable): If starting with Fmoc-protected Rink Amide resin, treat the resin with 20% piperidine in DMF (10 mL) for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Activation of the Resin: To the swollen and deprotected resin, add a solution of p-nitrophenyl chloroformate (5 eq., 3.0 mmol) in DCM (10 mL). Add DIPEA (5 eq., 3.0 mmol) and shake the mixture at room temperature for 2 hours.
-
Washing: Wash the resin thoroughly with DCM (5 x 10 mL) and DMF (5 x 10 mL) to remove excess reagents.
-
Amine Coupling: To the activated resin, add a solution of the desired primary amine (R-NH2) (3 eq., 1.8 mmol) in DMF (10 mL). Shake the mixture at room temperature for 4-6 hours.
-
Isocyanate Formation: After the coupling of the primary amine, the resin is treated with a phosgene equivalent to generate the isocyanate. A safer alternative to phosgene is the use of triphosgene.[3] In a well-ventilated fume hood, add a solution of triphosgene (2 eq., 1.2 mmol) in anhydrous DCM (10 mL) to the resin. Add DIPEA (4 eq., 2.4 mmol) dropwise at 0 °C. Allow the reaction to proceed for 1 hour at 0 °C, then warm to room temperature and shake for an additional 2 hours.
-
Final Washing: Wash the resin thoroughly with anhydrous DCM (5 x 10 mL) to remove any remaining reagents. The resin-bound isocyanate is now ready for the next step.
Causality and Trustworthiness: The use of p-nitrophenyl chloroformate provides a stable activated intermediate. The subsequent reaction with a primary amine and then triphosgene is a well-established method for the formation of isocyanates on solid support.[3] Each washing step is crucial to ensure the removal of excess reagents, which could interfere with subsequent reactions and complicate the final product purification.
Protocol 2: Urea Formation with this compound
This protocol details the core reaction where the oxazole moiety is introduced by reacting the resin-bound isocyanate with oxazol-2-ylmethanamine.
Materials:
-
Resin-bound isocyanate (from Protocol 1)
-
This compound (C₄H₇ClN₂O)[4]
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Solid-phase synthesis vessel
-
Shaker or bubbler
Procedure:
-
Preparation of Amine Solution: In a separate flask, dissolve this compound (3 eq., 1.8 mmol) in anhydrous DMF (8 mL). Add DIPEA (3.5 eq., 2.1 mmol) to generate the free base in situ.
-
Coupling Reaction: Add the solution of oxazol-2-ylmethanamine free base to the vessel containing the resin-bound isocyanate.
-
Reaction Monitoring: Shake the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by taking a small sample of the resin and performing a test cleavage followed by LC-MS analysis of the cleaved product.
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL) to remove unreacted amine and other soluble by-products. Dry the resin under vacuum.
Expertise and Experience: The in situ generation of the free base of oxazol-2-ylmethanamine is a standard and effective technique to handle amine hydrochloride salts in coupling reactions. A slight excess of DIPEA is used to ensure complete neutralization of the hydrochloride and to scavenge any protons generated during the reaction. Anhydrous conditions are important to prevent the hydrolysis of the isocyanate.
Protocol 3: Cleavage of N-(Oxazol-2-ylmethyl)urea from the Solid Support
This protocol describes the final step of releasing the synthesized urea derivative from the Rink Amide resin.
Materials:
-
Dried resin-bound urea product (from Protocol 2)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge tubes
-
Rotary evaporator
Procedure:
-
Resin Preparation: Place the dried resin in a suitable reaction vessel.
-
Cleavage: Add the cleavage cocktail (10 mL per gram of resin) to the resin.[5][6]
-
Reaction: Allow the cleavage reaction to proceed at room temperature for 2-3 hours with occasional agitation.
-
Product Collection: Filter the resin and collect the filtrate into a clean flask. Wash the resin with a small amount of fresh cleavage cocktail and then with DCM. Combine all the filtrates.
-
TFA Removal: Concentrate the combined filtrates under reduced pressure using a rotary evaporator to remove the majority of the TFA.
-
Product Precipitation: Add cold diethyl ether to the concentrated residue to precipitate the crude product.
-
Isolation: Collect the precipitated product by centrifugation or filtration. Wash the solid with cold diethyl ether and dry under vacuum.
-
Purification: The crude product can be purified by preparative reverse-phase HPLC.
Authoritative Grounding: The use of a TFA/TIS/water cocktail is a standard and effective method for cleaving products from acid-labile resins like Rink Amide.[5][6] Triisopropylsilane acts as a scavenger to trap reactive carbocations that may be formed during the cleavage process, thus preventing side reactions and product degradation.
Data Presentation: Representative Library of N-(Oxazol-2-ylmethyl)ureas
The following table illustrates a small, representative library of compounds that can be synthesized using the described protocols, showcasing the diversity achievable by varying the primary amine (R-NH2) in Protocol 1.
| Entry | R-Group (from R-NH2) | Molecular Formula of Product | Calculated Molecular Weight |
| 1 | Benzyl | C₁₂H₁₃N₃O₂ | 231.25 |
| 2 | 4-Methoxybenzyl | C₁₃H₁₅N₃O₃ | 261.28 |
| 3 | Cyclohexyl | C₁₁H₁₇N₃O₂ | 223.27 |
| 4 | n-Butyl | C₉H₁₅N₃O₂ | 197.23 |
Visualization of the Core Synthetic Transformation
The key chemical transformation in this solid-phase synthesis is the formation of the urea linkage between the resin-bound isocyanate and oxazol-2-ylmethanamine.
References
- 1. appliedpolytech.com [appliedpolytech.com]
- 2. peptide.com [peptide.com]
- 3. Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Application Note: Comprehensive Analytical Characterization of Oxazol-2-ylmethanamine Hydrochloride
**Abstract
This document provides a detailed guide for the comprehensive analytical characterization of Oxazol-2-ylmethanamine hydrochloride, a key intermediate in pharmaceutical synthesis. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing scientific integrity and regulatory compliance. We detail orthogonal analytical techniques for identity, purity, and assay determination, including spectroscopic and chromatographic methods. Each protocol is grounded in established scientific principles and aligned with international regulatory standards, such as the ICH Q2(R2) guidelines, to ensure data reliability and trustworthiness.
Introduction
This compound is a heterocyclic amine that serves as a valuable building block in medicinal chemistry. The oxazole moiety is a feature of numerous biologically active compounds, making the purity and structural integrity of this precursor paramount.[1] Rigorous analytical characterization is essential to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This involves confirming the chemical identity, quantifying the compound's strength (assay), and identifying and quantifying all potential impurities (organic, inorganic, and residual solvents).
This guide presents a multi-faceted analytical strategy, explaining the causality behind the selection of each method and providing robust, step-by-step protocols. The methodologies are designed to be self-validating systems, incorporating system suitability checks and referencing key validation parameters as stipulated by the International Council for Harmonisation (ICH).[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₄H₇ClN₂O | [4] |
| Molecular Weight | 134.56 g/mol | [4] |
| IUPAC Name | (1,3-oxazol-2-yl)methanamine;hydrochloride | [5] |
| SMILES | C1=COC(=N1)CN.[H]Cl | [4] |
| CAS Number | 1041053-44-4 | [4] |
Analytical Characterization Workflow
The overall strategy for characterizing a new batch of this compound involves a sequence of tests to confirm identity, quantify impurities, and determine the precise content of the main component.
References
Application Notes & Protocols: Oxazol-2-ylmethanamine Hydrochloride as a Foundational Scaffold for Novel Anticancer Agent Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide on the strategic application of oxazol-2-ylmethanamine hydrochloride in modern cancer research. It is not presented as an active therapeutic agent itself, but rather as a versatile and valuable chemical building block. The protocols and insights herein are designed to empower researchers to leverage this scaffold for the synthesis and screening of novel, potent, and selective oxazole-based anticancer compounds.
Introduction: The Oxazole Moiety as a Privileged Pharmacophore in Oncology
The 1,3-oxazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds, including several with potent anticancer properties.[1][2] The versatility of the oxazole scaffold allows it to interact with a wide array of biological targets, leading to diverse mechanisms of antineoplastic activity.[3][4] Consequently, derivatives of this heterocyclic system have been successfully developed to target various hallmarks of cancer.
This compound (C₄H₇ClN₂O) is a key synthetic intermediate, providing a reactive primary amine handle attached to the C2 position of the oxazole ring.[5][6][7] This feature makes it an ideal starting point for combinatorial chemistry and library synthesis, enabling the exploration of a vast chemical space to identify novel drug candidates. Its hydrochloride salt form typically enhances solubility and stability, making it amenable to a variety of reaction conditions.[6]
Strategic Importance and Known Targets of Oxazole Derivatives in Cancer
The anticancer effects of oxazole-containing molecules are multifaceted. A comprehensive review of the literature reveals that these compounds can disrupt critical oncogenic pathways through multiple mechanisms.[3][4][8] Understanding these established targets is crucial for designing rational screening funnels for newly synthesized derivatives of this compound.
Table 1: Prominent Molecular Targets of Oxazole-Based Anticancer Agents
| Target Class | Specific Example(s) | Consequence of Inhibition | Reference(s) |
| Protein Kinases | FLT3, VEGFR-2, TNIK, Aurora A | Inhibition of proliferation, survival, and angiogenesis | [9][10][11][12] |
| Cytoskeletal Proteins | Tubulin | Disruption of microtubule dynamics, cell cycle arrest, apoptosis | [3][4][13] |
| Transcription Factors | STAT3 | Downregulation of survival and proliferative genes | [3][4][8] |
| DNA Maintenance | Topoisomerases I & II | Induction of DNA damage and apoptosis | [3][4][8] |
| Nucleic Acid Structures | G-quadruplexes | Telomere dysfunction, cell senescence | [3][4][8] |
Application I: Synthetic Workflow for Library Generation
The primary application of this compound is as a foundational element for chemical elaboration. The primary amine serves as a versatile nucleophile, readily participating in reactions like amide bond formation, reductive amination, and urea/thiourea formation. This allows for the systematic introduction of diverse chemical functionalities to probe structure-activity relationships (SAR).
Below is a representative workflow for generating a focused library of N-substituted oxazol-2-ylmethanamine derivatives.
Caption: Synthetic workflow for library generation from oxazol-2-ylmethanamine HCl.
Application II: Protocols for Anticancer Activity Screening
Once a library of derivatives is synthesized, a systematic screening cascade is required to identify promising lead compounds and elucidate their mechanisms of action.
Primary Screening: Cell Viability Assessment
Objective: To identify "hit" compounds that reduce the viability of cancer cells in a dose-dependent manner.
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.[9]
-
Compound Preparation: Prepare stock solutions of the synthesized oxazole derivatives in DMSO. Create a dilution series (e.g., from 100 µM to 0.1 µM) in culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curves and determine the IC₅₀ (half-maximal inhibitory concentration) values for each compound.
Causality and Self-Validation: This assay is based on the principle that viable cells with active mitochondria reduce the yellow MTT to purple formazan. The intensity of the color is directly proportional to the number of living cells. Including a positive control validates that the assay system can detect cytotoxic effects, while the vehicle control establishes the baseline for 100% viability.
Secondary Screening: Mechanism of Action (MoA) Elucidation
Compounds showing significant activity in the primary screen (e.g., IC₅₀ < 10 µM) should be advanced to secondary assays to determine their MoA. Based on the known targets of oxazoles, the following protocols are recommended.
Caption: Hierarchical screening cascade for synthesized oxazole derivatives.
Protocol: In Vitro Kinase Inhibition Assay (Example: FLT3)
Objective: To determine if hit compounds directly inhibit the activity of a specific protein kinase.
-
Assay Principle: This protocol utilizes a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) that measures ADP formation as an indicator of kinase activity.
-
Reagents: Recombinant human FLT3 enzyme, appropriate substrate (e.g., AXLtide), ATP, and the ADP-Glo™ reagent kit.
-
Reaction Setup: In a 96-well plate, combine the FLT3 enzyme, the test compound at various concentrations, and the substrate in a kinase buffer.
-
Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for 1 hour.
-
Termination and ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: A decrease in the luminescent signal relative to the vehicle control indicates inhibition of the kinase. Calculate IC₅₀ values.
Causality and Self-Validation: This is a direct biochemical assay. A known potent inhibitor of FLT3 (e.g., Quizartinib) must be included as a positive control to validate the assay's performance. A "no enzyme" control ensures that the signal is dependent on kinase activity.
Protocol: Western Blot for Phospho-STAT3 Inhibition
Objective: To assess if hit compounds inhibit the activation of the STAT3 signaling pathway in intact cells.
-
Cell Treatment: Plate a relevant cancer cell line with constitutively active STAT3 (e.g., DU145) or stimulate cells with an appropriate ligand (e.g., IL-6) to induce STAT3 phosphorylation. Treat the cells with the hit compound for a specified time (e.g., 2-6 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (p-STAT3).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
-
Imaging: Detect the signal using a chemiluminescence imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Causality and Self-Validation: A decrease in the p-STAT3 signal, normalized to total STAT3 and the loading control, indicates specific inhibition of the pathway. A known STAT3 inhibitor (e.g., Stattic) should be used as a positive control. The loading control is critical to validate that any observed changes are not due to unequal sample loading.[3]
Conclusion and Future Directions
This compound represents a strategic entry point for the discovery of novel anticancer agents. By employing the synthetic and screening workflows detailed in these notes, researchers can efficiently generate and evaluate libraries of oxazole derivatives. This systematic approach, grounded in the known pharmacology of the oxazole scaffold, provides a robust framework for identifying potent lead compounds and elucidating their mechanisms of action, ultimately contributing to the development of next-generation cancer therapeutics.
References
- 1. ijrpr.com [ijrpr.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy this compound (EVT-2829078) | 1041053-44-4; 885331-17-9; 907544-38-1 [evitachem.com]
- 6. Oxazol-2-ylmethanamine xhydrochloride [myskinrecipes.com]
- 7. Oxazol-2-ylmethanamine | C4H6N2O | CID 18947655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Oxazole-Containing Compounds in Developing Metabolic Disease Therapeutics
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Oxazole Scaffold as a Privileged Structure in Metabolic Disease Drug Discovery
Metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD), represent a significant and growing global health challenge. The search for novel therapeutics to combat these conditions is a major focus of modern drug discovery. Within the vast landscape of medicinal chemistry, the oxazole nucleus, a five-membered heterocyclic ring containing nitrogen and oxygen, has emerged as a "privileged scaffold."[1][2] This is due to its ability to engage with a variety of biological targets through diverse non-covalent interactions.[1] Oxazole derivatives have demonstrated a wide array of pharmacological activities, including antidiabetic, anti-inflammatory, and antiobesity effects.[2][3]
While Oxazol-2-ylmethanamine hydrochloride itself is primarily a chemical building block, its structure provides a versatile starting point for the synthesis of a diverse library of oxazole-containing compounds with therapeutic potential.[4][5][6] This guide will provide a comprehensive overview of the application of such derivatives in metabolic disease research, from synthesis and initial screening to detailed cellular assays.
Part 1: Synthesis of Novel Oxazole Derivatives from this compound
The primary amine group of this compound serves as a key functional handle for synthetic elaboration. A common and effective strategy is the acylation of the amine with a variety of carboxylic acids to generate a library of amide derivatives. This can be followed by further modifications to the oxazole ring or the appended substituents to explore the structure-activity relationship (SAR).[7][8]
Generalized Synthetic Protocol: Amide Library Synthesis
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 equivalents), to neutralize the hydrochloride salt and facilitate the subsequent reaction. Stir for 10-15 minutes at room temperature.
-
Carboxylic Acid and Coupling Agent Addition: In a separate flask, dissolve the desired carboxylic acid (1.1 equivalents) and a peptide coupling agent, such as (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 equivalents), in the same solvent.
-
Reaction: Add the carboxylic acid/coupling agent solution dropwise to the stirring solution of this compound.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired oxazole derivative.
Part 2: In Vitro Screening Cascade for Identifying Hits
Once a library of oxazole derivatives has been synthesized, a tiered screening approach is employed to identify compounds with promising activity against metabolic disease targets.[9][10][11]
Primary Target-Based Screening: Peroxisome Proliferator-Activated Receptor γ (PPARγ)
PPARs are nuclear receptors that play a critical role in regulating glucose and lipid metabolism.[12] PPARγ, in particular, is a well-validated target for insulin-sensitizing drugs.[13][14] A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust and high-throughput method for identifying PPARγ agonists.[15][16][17]
LanthaScreen™ TR-FRET PPARγ Coactivator Assay Protocol [18][19]
-
Principle: This assay measures the ability of a test compound to promote the interaction between the PPARγ ligand-binding domain (LBD) and a fluorescently labeled coactivator peptide.[17] Binding of an agonist to the PPARγ-LBD induces a conformational change that increases its affinity for the coactivator peptide, bringing a terbium-labeled antibody and the fluorescent peptide in close proximity, resulting in a high TR-FRET signal.[15][16]
-
Materials:
-
LanthaScreen™ TR-FRET PPARγ Coactivator Assay Kit (containing GST-PPARγ-LBD, Tb-anti-GST antibody, and Fluorescein-coactivator peptide)
-
Test compounds (oxazole derivatives) and a known PPARγ agonist (e.g., Rosiglitazone) as a positive control.
-
Assay buffer
-
384-well microplate
-
TR-FRET-compatible plate reader
-
-
Procedure:
-
Prepare a 2X working solution of the test compounds and positive control in the assay buffer.
-
Prepare a 2X mixture of the GST-PPARγ-LBD and the Fluorescein-coactivator peptide in the assay buffer.
-
Add 10 µL of the 2X compound solution to the wells of the 384-well plate.
-
Add 10 µL of the 2X GST-PPARγ-LBD/Fluorescein-coactivator peptide mixture to the wells.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm and 490 nm after a suitable delay following excitation.
-
Calculate the 520/490 nm emission ratio and plot the dose-response curves to determine the EC50 values for the active compounds.
-
| Parameter | Description |
| Assay Principle | TR-FRET Coactivator Recruitment |
| Target | Peroxisome Proliferator-Activated Receptor γ (PPARγ) |
| Positive Control | Rosiglitazone |
| Readout | 520/490 nm Emission Ratio |
| Key Metric | EC50 (Half-maximal effective concentration) |
Workflow for PPARγ Agonist Screening
Caption: Workflow for high-throughput screening of PPARγ agonists.
Cell-Based Functional Assay: Glucose Uptake in 3T3-L1 Adipocytes
Compounds that show activity in the primary target-based screen should be further evaluated in a more physiologically relevant cell-based assay. The 3T3-L1 cell line is a widely used model for studying adipocyte differentiation and glucose metabolism.[20] A glucose uptake assay in differentiated 3T3-L1 adipocytes can determine if a compound enhances insulin-stimulated glucose transport.[21][22][23]
Protocol for 2-Deoxy-D-[³H]-glucose Uptake in 3T3-L1 Adipocytes [21]
-
Principle: This assay measures the uptake of a radiolabeled glucose analog, 2-deoxy-D-[³H]-glucose, into adipocytes. Increased uptake in the presence of a test compound indicates enhanced glucose transport.
-
Materials:
-
Differentiated 3T3-L1 adipocytes (cultured in 12- or 24-well plates)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Insulin
-
Test compounds (oxazole derivatives)
-
2-deoxy-D-[³H]-glucose
-
Cytochalasin B (an inhibitor of glucose transport, for background measurement)
-
Scintillation fluid and counter
-
-
Procedure:
-
Serum Starvation: Wash the differentiated 3T3-L1 adipocytes with PBS and incubate in serum-free DMEM for 2-4 hours.[23]
-
Pre-incubation: Wash the cells with KRH buffer and pre-incubate with the test compounds at various concentrations for 30-60 minutes. Include a vehicle control and a positive control (e.g., a known insulin sensitizer).
-
Insulin Stimulation: Add insulin (e.g., 100 nM) to the appropriate wells and incubate for 20-30 minutes.
-
Glucose Uptake: Initiate glucose uptake by adding 2-deoxy-D-[³H]-glucose (final concentration ~0.1 mM, ~0.5 µCi/well) and incubate for 5-10 minutes. For background determination, add cytochalasin B to a set of wells before adding the radiolabeled glucose.
-
Termination: Stop the uptake by aspirating the media and washing the cells rapidly with ice-cold PBS.
-
Lysis and Measurement: Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS). Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the background radioactivity (from cytochalasin B-treated wells) from all other readings. Normalize the data to the protein concentration of each well and express the results as a fold-increase over the basal (unstimulated) glucose uptake.
-
| Parameter | Description |
| Cell Line | Differentiated 3T3-L1 Adipocytes |
| Assay Principle | Radiolabeled Glucose Analog Uptake |
| Stimulant | Insulin |
| Readout | Counts Per Minute (CPM) |
| Key Metric | Fold-increase in glucose uptake over basal |
Signaling Pathway for Insulin-Stimulated Glucose Uptake
Caption: Simplified insulin signaling pathway leading to glucose uptake.
Part 3: Early ADME-Tox Profiling
In the early stages of drug discovery, it is crucial to assess the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties of promising compounds.[24][25][26][27][28] This helps to identify potential liabilities that could lead to failure in later stages of development.
Representative Early ADME-Tox Assays:
-
Metabolic Stability: This assay determines the rate at which a compound is metabolized by liver enzymes, typically using liver microsomes or hepatocytes.[25] A high clearance rate may indicate a short half-life in vivo.
-
Cytotoxicity: Assesses the toxicity of a compound to cells, often using a cell viability assay (e.g., MTT or CellTiter-Glo®) in a relevant cell line like HepG2 (a human liver cell line).
-
Permeability: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive oral absorption.[25]
Conclusion and Future Directions
The oxazole scaffold represents a promising starting point for the development of novel therapeutics for metabolic diseases.[2][29] By utilizing a systematic approach of synthesis, target-based screening, cell-based functional assays, and early ADME-Tox profiling, researchers can efficiently identify and optimize oxazole derivatives with the potential to modulate key metabolic pathways. Future work should focus on exploring other relevant targets for metabolic diseases, such as G-protein coupled receptors (GPCRs) like GPR119 and GPR120, which are also known to be involved in glucose and lipid homeostasis.[30][31][32][33] The continued exploration of the chemical space around the oxazole nucleus holds significant promise for the discovery of the next generation of metabolic disease therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 1041053-44-4 [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. 1041053-44-4|this compound|BLD Pharm [bldpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bioivt.com [bioivt.com]
- 10. criver.com [criver.com]
- 11. pharmaron.com [pharmaron.com]
- 12. Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel oxazole containing phenylpropane derivatives as peroxisome proliferator activated receptor agonists with hypolipidemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and synthesis of novel oxazole containing 1,3-dioxane-2-carboxylic acid derivatives as PPAR alpha/gamma dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iright.com [iright.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LanthaScreen™ TR-FRET PPAR gamma Coactivator Assay Kit, goat 800 x 20 μL assays [thermofisher.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Frontiers | Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug [frontiersin.org]
- 21. Cinnamon Extract Enhances Glucose Uptake in 3T3-L1 Adipocytes and C2C12 Myocytes by Inducing LKB1-AMP-Activated Protein Kinase Signaling | PLOS One [journals.plos.org]
- 22. Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. [PDF] The impact of early ADME profiling on drug discovery and development strategy | Semantic Scholar [semanticscholar.org]
- 25. cellgs.com [cellgs.com]
- 26. drugtargetreview.com [drugtargetreview.com]
- 27. lifechemicals.com [lifechemicals.com]
- 28. Early ADME Profiling Minimizes Wasted Time and Expenditures [pharmamodels.net]
- 29. Design, synthesis and biological evaluation of novel oxazole derivatives as potential hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. GPCRs involved in metabolic diseases: pharmacotherapeutic development updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. GPCRs involved in metabolic diseases: pharmacotherapeutic development updates - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Frontiers | G protein-coupled receptors: Role in metabolic disorders [frontiersin.org]
Application Note & Protocol: Strategic Synthesis of Novel Myelin Oligodendrocyte Glycoprotein (MOG) Analogues via Incorporation of an Oxazole Moiety Using Oxazol-2-ylmethanamine Hydrochloride
Audience: Researchers, scientists, and drug development professionals in immunology, neurobiology, and medicinal chemistry.
Abstract: Myelin Oligodendrocyte Glycoprotein (MOG) is a critical autoantigen in the pathogenesis of autoimmune demyelinating diseases, most notably Multiple Sclerosis (MS). Synthetic peptides corresponding to immunodominant epitopes of MOG, such as MOG(35-55), are invaluable tools for studying disease mechanisms and developing novel therapeutics.[1] This application note details a strategic approach to synthesize a novel MOG(35-55) analogue by incorporating a non-proteinogenic, oxazole-containing amino acid derived from Oxazol-2-ylmethanamine hydrochloride. The rationale for this modification is to enhance the conformational stability and proteolytic resistance of the peptide, potentially modulating its immunological properties. We provide comprehensive, step-by-step protocols for the synthesis of the Fmoc-protected amino acid building block, its incorporation into the MOG(35-55) sequence via solid-phase peptide synthesis (SPPS), and subsequent purification and characterization.
Introduction: The Rationale for MOG Analogue Development
Myelin Oligodendrocyte Glycoprotein (MOG) is a glycoprotein expressed on the surface of oligodendrocytes and the outermost layer of myelin sheaths in the central nervous system (CNS).[1][2][3] In susceptible individuals, an aberrant immune response against MOG can trigger a cascade of inflammation, leading to demyelination and axonal damage, the pathological hallmarks of Multiple Sclerosis (MS) and related disorders like MOG Antibody Disease (MOGAD).[4][5] The immunodominant epitope MOG(35-55) is frequently used to induce Experimental Autoimmune Encephalomyelitis (EAE) in animal models, which closely mimics the pathology of human MS.[6][7]
The synthesis of MOG peptide analogues is a cornerstone of MS research, enabling the investigation of T-cell and B-cell responses and the development of antigen-specific immunotherapies.[8][9] However, native peptide sequences often suffer from poor metabolic stability and conformational flexibility, limiting their therapeutic potential. The introduction of non-proteinogenic amino acids or peptidomimetic moieties can address these limitations.
Oxazoles are five-membered heterocyclic compounds found in a variety of biologically active natural products.[10] Their incorporation into a peptide backbone can confer significant advantages, including increased rigidity and resistance to enzymatic degradation.[10][11] This application note proposes a novel MOG(35-55) analogue where a native amino acid residue is replaced by an oxazole-containing amino acid, synthesized from the commercially available building block, this compound. This strategic modification aims to create a more stable and potentially more potent tool for immunological research.
Chemistry & Mechanistic Insights
The core of our strategy is the conversion of this compound into a building block suitable for Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This involves two key chemical transformations:
-
Acylation: The primary amine of Oxazol-2-ylmethanamine is acylated with a protected dicarboxylic acid, such as Boc-glycine, to introduce a carboxylic acid functionality.
-
Fmoc Protection: The newly introduced amino group is then protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group, rendering the molecule ready for SPPS.
The oxazole ring is chemically stable under the conditions of SPPS, including repeated cycles of Fmoc deprotection (using a mild base like piperidine) and peptide coupling. The planarity and aromaticity of the oxazole ring are expected to impose conformational constraints on the peptide backbone, potentially influencing its binding affinity to MHC molecules and T-cell receptors.
Figure 1: Workflow for the synthesis of the Fmoc-protected oxazole-containing amino acid building block.
Detailed Experimental Protocols
Safety Precaution: Always handle all chemicals in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of Fmoc-Gly-(Oxazol-2-yl)methylamine
This protocol describes the conversion of this compound into a custom amino acid building block for SPPS.
Materials:
-
This compound (1.0 eq)
-
Boc-Gly-OSu (N-succinimidyl N-(tert-butoxycarbonyl)glycinate) (1.05 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) (1.05 eq)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Acylation: a. Dissolve this compound in anhydrous DCM. b. Add DIPEA (1.5 eq) and stir for 10 minutes at room temperature. c. Add Boc-Gly-OSu and stir the reaction mixture overnight at room temperature. d. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by silica gel column chromatography to obtain the Boc-protected intermediate.
-
Boc Deprotection: a. Dissolve the purified intermediate in a solution of 20% TFA in DCM. b. Stir for 1 hour at room temperature. c. Remove the solvent under reduced pressure. Co-evaporate with DCM three times to remove residual TFA.
-
Fmoc Protection: a. Dissolve the deprotected intermediate in DCM. b. Add DIPEA (1.5 eq) and cool the mixture to 0°C. c. Add Fmoc-OSu and allow the reaction to warm to room temperature and stir overnight. d. Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. f. Purify the final product by silica gel column chromatography. Characterize by NMR and Mass Spectrometry.
Protocol 2: Solid-Phase Synthesis of MOG(35-55) Analogue
This protocol outlines the synthesis of a MOG(35-55) analogue where Valine at position 40 is replaced with the custom oxazole-containing amino acid (designated as Xaa).
Sequence: H-Met-Glu-Val-Gly-Trp-Xaa -Arg-Ser-Pro-Phe-Ser-Arg-Val-Val-His-Leu-Tyr-Arg-Asn-Gly-Lys-OH
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including the custom Fmoc-Gly-(Oxazol-2-yl)methylamine)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Piperidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Methanol
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water
Procedure:
Figure 2: General workflow for Solid-Phase Peptide Synthesis (SPPS).
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-amino acid (4 eq), Oxyma Pure (4 eq) in DMF. b. Add DIC (4 eq) and pre-activate for 5 minutes. c. Add the activated amino acid solution to the resin and shake for 2 hours. d. For the custom amino acid, extend the coupling time to 4 hours to ensure complete reaction.
-
Washing: Wash the resin as in step 3.
-
Repeat: Repeat the deprotection, washing, and coupling cycle for each amino acid in the sequence.
-
Final Deprotection: After the last amino acid is coupled, perform a final Fmoc deprotection as in step 2.
-
Final Wash and Drying: Wash the resin with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.
Protocol 3: Peptide Cleavage, Purification, and Characterization
Procedure:
-
Cleavage: a. Add the cold cleavage cocktail to the dry resin. b. Shake for 3 hours at room temperature. c. Filter the resin and collect the filtrate. d. Precipitate the crude peptide by adding cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. f. Dry the crude peptide pellet under vacuum.
-
Purification: a. Dissolve the crude peptide in a minimal amount of 50% acetonitrile/water. b. Purify the peptide by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA. c. Collect fractions corresponding to the major peak.
-
Characterization: a. Confirm the identity and purity of the collected fractions by analytical RP-HPLC. b. Determine the molecular weight of the purified peptide using Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the successful incorporation of the oxazole-containing amino acid.
Data Presentation & Expected Results
Table 1: Reagents for SPPS of MOG(35-55) Analogue
| Reagent/Parameter | Quantity/Setting | Purpose |
| Rink Amide Resin | 0.1 mmol scale | Solid support |
| Fmoc-Amino Acids | 4 eq | Peptide building blocks |
| Custom Xaa | 4 eq | Novel building block |
| DIC | 4 eq | Activating agent |
| Oxyma Pure | 4 eq | Coupling additive, racemization suppressant |
| 20% Piperidine/DMF | 2 x 15 min | Fmoc deprotection |
| Cleavage Cocktail | 10 mL | Cleavage from resin |
Expected Results:
-
RP-HPLC: A successful purification should yield a major peak with a purity of >95% as determined by peak area integration. The retention time of the analogue is expected to differ from the native MOG(35-55) peptide due to the modification.
-
Mass Spectrometry: The observed molecular weight should match the calculated theoretical mass of the MOG(35-55) analogue containing the oxazole moiety. This provides definitive confirmation of a successful synthesis.
Table 2: Calculated vs. Expected Mass
| Peptide | Calculated Monoisotopic Mass (Da) | Observed Mass (m/z) |
| Native MOG(35-55) | 2581.3 | Hypothetical Value |
| MOG(35-55) Analogue (Xaa at 40) | Calculated based on Xaa structure | Expected to match calculated |
Discussion & Future Directions
This application note provides a comprehensive framework for the synthesis of a novel MOG(35-55) analogue incorporating an oxazole-containing amino acid. The successful synthesis and characterization of this peptidomimetic would provide a valuable new tool for MS research. The enhanced stability of the oxazole-modified peptide could lead to more reliable and reproducible results in in-vitro T-cell proliferation assays and in-vivo EAE studies.
Future work should focus on the immunological characterization of this novel analogue. Key experiments would include:
-
Assessing its encephalitogenic potential in EAE models compared to the native MOG(35-55) peptide.
-
Evaluating its binding affinity to relevant MHC class II molecules.
-
Determining its ability to stimulate MOG-specific T-cell clones.
By systematically replacing different residues within the MOG(35-55) sequence with this oxazole-based building block, a library of novel analogues could be generated. This would enable a detailed structure-activity relationship study, providing deeper insights into the molecular requirements for T-cell activation and tolerance induction in the context of autoimmune demyelinating diseases.
References
- 1. Diverse N-Substituted Azole-Containing Amino Acids as Building Blocks for Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three Ring Posttranslational Circuses: Insertion of Oxazoles, Thiazoles, and Pyridines into Protein-Derived Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of thiazole, imidazole and oxazole containing amino acids for peptide backbone modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. The Synthesis of Oxazole-containing Natural Products - D-Scholarship@Pitt [d-scholarship.pitt.edu]
- 6. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 1041053-44-4 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Oxazol-2-ylmethanamine | C4H6N2O | CID 18947655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Naturally Occurring Oxazole-Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxazole and thiazole moieties in peptides: Post-translational modification of serines and cysteines - ProQuest [proquest.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yields with Oxazol-2-ylmethanamine Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing reaction yields when using Oxazol-2-ylmethanamine hydrochloride. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you navigate the common challenges associated with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with this compound is resulting in low or no yield. What are the likely causes?
Several factors can contribute to poor yields in amide coupling reactions. The most common issues involve the basicity of the amine, the stability of the oxazole ring, and suboptimal reaction conditions.[1] Specifically for this compound, the primary amino group's reactivity can be hindered if not properly handled.
Q2: How does the hydrochloride salt form of the amine affect the reaction?
Oxazol-2-ylmethanamine is supplied as a hydrochloride salt for improved stability and handling. However, the protonated amine is not nucleophilic. Therefore, a stoichiometric amount of a non-nucleophilic base must be added to the reaction mixture to neutralize the HCl salt and liberate the free amine for the coupling reaction. Failure to do so is a primary reason for reaction failure.
Q3: What is the significance of the oxazole ring's stability in these reactions?
The oxazole ring is susceptible to both acidic and basic conditions, which can lead to ring-opening and the formation of undesired byproducts.[2] The C2 position of the oxazole ring is particularly sensitive to nucleophilic attack and deprotonation.[2][3] It is crucial to maintain reaction and work-up conditions as close to neutral pH as possible.
Q4: Are there any specific solvents or reagents that should be avoided when working with this compound?
Strongly acidic or basic conditions should be avoided to prevent degradation of the oxazole ring.[2] While a base is necessary to free the amine, strong bases like n-BuLi should be used with caution and at low temperatures, as they can deprotonate the C2 position of the oxazole ring, leading to ring opening.[3][4] Similarly, strong oxidizing agents can cleave the oxazole ring.[4]
Troubleshooting Guide: Low Yield in Amide Coupling Reactions
This section provides a structured approach to troubleshooting and optimizing your amide coupling reactions involving this compound.
Problem 1: No or Minimal Product Formation
Possible Causes & Solutions:
-
Incomplete Amine Neutralization: The primary amine of this compound is protonated and thus non-nucleophilic.
-
Solution: Add at least one equivalent of a non-nucleophilic base (e.g., DIPEA, triethylamine) to liberate the free amine. It is common practice to use a slight excess (1.1-1.5 equivalents).
-
-
Inefficient Carboxylic Acid Activation: The carboxylic acid must be activated to react with the amine.[1]
-
Hydrolysis of Activated Intermediate: The presence of water can hydrolyze the activated carboxylic acid, preventing amide formation.[1]
-
Solution: Use anhydrous solvents (e.g., DMF, DCM) and ensure all glassware is thoroughly dried. Running the reaction under an inert atmosphere (N₂ or Ar) is also recommended.
-
Problem 2: Presence of Multiple Unidentified Byproducts
Possible Causes & Solutions:
-
Oxazole Ring Instability: The oxazole ring may be degrading under the reaction or work-up conditions.
-
Solution: Maintain a neutral pH throughout the process. Avoid strongly acidic or basic work-up procedures.[2] Consider using a buffered aqueous solution for quenching the reaction.
-
-
Side Reactions of the Coupling Reagent: Some coupling reagents can lead to side reactions.
-
Solution: Choose a coupling reagent known for minimizing side reactions, such as HATU or COMU. Additives like HOBt or OxymaPure can suppress racemization if you are working with chiral carboxylic acids.[1]
-
Experimental Protocols
General Protocol for Amide Coupling with HATU
-
To a solution of the carboxylic acid (1.0 eq.) in anhydrous DMF, add HATU (1.1 eq.) and DIPEA (2.5 eq.).
-
Stir the mixture at room temperature for 20 minutes for pre-activation.
-
Add this compound (1.2 eq.) to the reaction mixture.
-
Stir at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[5]
| Reagent | Equivalents | Purpose |
| Carboxylic Acid | 1.0 | Substrate |
| Oxazol-2-ylmethanamine HCl | 1.2 | Nucleophile |
| HATU | 1.1 | Coupling Reagent |
| DIPEA | 2.5 | Base (for amine neutralization and coupling) |
| Anhydrous DMF | - | Solvent |
Table 1: Recommended reagent stoichiometry for a typical HATU-mediated amide coupling reaction.
Visualizing the Process
Troubleshooting Workflow for Low Amide Yield
References
Purification challenges for products of Oxazol-2-ylmethanamine hydrochloride
Welcome to the technical support resource for Oxazol-2-ylmethanamine hydrochloride (CAS: 1041053-44-4). This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex purification challenges associated with this valuable heterocyclic building block. As a polar, primary amine salt, this compound presents unique purification hurdles that require a systematic and well-understood approach. This document provides in-depth troubleshooting guides, validated protocols, and expert-driven insights to help you achieve the desired purity and yield for your critical applications.
Overview of Purification Challenges
This compound is a solid at room temperature with a molecular weight of 134.56 g/mol .[1] Its structure, featuring a primary amine and a heterocyclic oxazole ring, makes it highly polar and susceptible to specific impurity profiles. The primary challenges in its purification stem from:
-
Hygroscopicity: The polar salt readily absorbs atmospheric moisture, which can inhibit crystallization and affect accurate weighing.
-
Formation of Heat Stable Salts (HSS): Contamination with stronger acids (e.g., sulfuric or trifluoroacetic acid from other process steps) can form salts that are not easily removed.[2][3]
-
High Polarity: The compound's polarity can make it challenging to separate from polar impurities using standard chromatographic techniques.
-
Potential for Degradation: While generally stable, prolonged exposure to high temperatures or strong bases can lead to degradation.
This guide will address these issues with practical, evidence-based solutions.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound in a question-and-answer format.
Issue 1: The isolated product is a sticky solid, oil, or fails to crystallize.
Q: I've completed my synthesis and aqueous workup, but after removing the solvent, my product is an intractable oil instead of a solid. What's happening?
A: This is a frequent issue related to several potential root causes:
-
Cause A: Residual Water (Hygroscopicity)
-
Explanation: Amine hydrochlorides are often hygroscopic. Even trace amounts of water can act as a "eutectic impurity," depressing the melting point and preventing the formation of a stable crystal lattice. The product may appear as a viscous oil or a waxy solid.
-
Solution:
-
Azeotropic Removal: Dissolve the crude product in a suitable solvent like isopropanol (IPA) or toluene and remove the solvent under reduced pressure. The co-distillation of the solvent with water (azeotroping) can effectively dry the compound. Repeat 2-3 times.
-
High-Vacuum Drying: Dry the material under high vacuum (<1 mmHg) for an extended period (12-24 hours), potentially with gentle heating (40-50°C) if the compound is thermally stable.
-
Inert Atmosphere: Always handle the purified, dry product under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture reabsorption.[4][5]
-
-
-
Cause B: Presence of Non-Volatile Organic Solvents
-
Explanation: High-boiling point solvents used in the reaction or workup (e.g., DMF, DMSO) can be difficult to remove completely and will keep the product oily.
-
Solution:
-
Solvent Trituration/Washing: Vigorously stir the oily product with a solvent in which the desired compound is insoluble but the impurity is soluble. Good choices include diethyl ether, methyl tert-butyl ether (MTBE), or ethyl acetate. This will wash away the residual solvent and may induce precipitation of the product.
-
Re-precipitation: Dissolve the oil in a minimal amount of a polar solvent (like methanol or ethanol) and add it dropwise to a large volume of a stirred, non-polar anti-solvent (e.g., diethyl ether or MTBE). The product should precipitate as a solid, which can then be filtered and dried.
-
-
-
Cause C: Formation of Heat Stable Salts (HSS)
-
Explanation: If your reaction mixture was exposed to strong, non-volatile acids (e.g., H₂SO₄, TFA), they can form salts with the amine. These "ionic liquid-like" salts often have very low melting points and are notoriously difficult to crystallize.[6][7]
-
Solution: Addressing HSS is complex and often requires converting the salt back to the free base, purifying the free base, and then re-forming the desired hydrochloride salt. (See FAQ section for details).
-
Issue 2: The final product has poor purity (<98%) after recrystallization.
Q: I performed a recrystallization, but my NMR/HPLC analysis still shows significant impurities. How can I improve the purity?
A: This indicates that the chosen recrystallization conditions are not optimal for separating the specific impurities present.
-
Cause A: Co-precipitation of Impurities
-
Explanation: If an impurity has similar solubility properties to the desired product, it may co-precipitate during recrystallization.
-
Solution:
-
Solvent System Screening: The key to successful recrystallization is finding a solvent system with a steep solubility curve—highly soluble when hot, poorly soluble when cold.[8] A two-solvent system is often effective. For this compound, consider systems like Isopropanol/MTBE, Ethanol/Ethyl Acetate, or Methanol/Dichloromethane.[9] See the detailed protocol in Part 3.
-
Slow Cooling: Rapidly crashing the product out of solution by placing it directly in an ice bath can trap impurities. Allow the solution to cool slowly to room temperature first, which promotes the growth of larger, purer crystals, before further cooling.
-
-
-
Cause B: Activated Carbon (Charcoal) Treatment for Color Impurities
-
Explanation: Highly colored impurities, often large aromatic or polymeric species, can be present in small amounts but significantly impact the product's appearance and can be difficult to remove otherwise.
-
Solution: Before recrystallization, dissolve the crude product in the hot solvent and add a small amount (1-2% w/w) of activated carbon. Keep the solution hot for 5-10 minutes, then filter the hot solution through a pad of Celite® to remove the carbon. Proceed with the recrystallization as usual. Caution: Using too much carbon can lead to significant product loss due to adsorption.
-
-
Cause C: The Impurity is a Structural Isomer
-
Explanation: Isomeric impurities (e.g., oxazol-5-ylmethanamine) can be exceptionally difficult to remove by crystallization.[10]
-
Solution: In this case, preparative chromatography is often the only viable solution. Due to the high polarity of the hydrochloride salt, specialized conditions may be required. Consider reverse-phase chromatography (C18) with a mobile phase of Water/Acetonitrile containing a modifier like 0.1% TFA or HCl to maintain protonation and improve peak shape.
-
Purification Workflow Diagram
The following diagram illustrates a typical decision-making process for purifying crude this compound.
Caption: Decision workflow for purification.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the best starting solvent systems for recrystallizing this compound?
A1: A good starting point is a polar, protic solvent paired with a less polar anti-solvent. The goal is to dissolve the compound in a minimal amount of the hot primary solvent and then induce crystallization by adding the anti-solvent until turbidity is observed, followed by heating to re-dissolve and slow cooling.
| Primary Solvent (Soluble) | Anti-Solvent (Insoluble) | Notes |
| Isopropanol (IPA) | Methyl tert-butyl ether (MTBE) | Excellent general-purpose system. Good balance of volatility. |
| Ethanol | Ethyl Acetate | Another effective option. Ensure anhydrous solvents are used. |
| Methanol | Dichloromethane (DCM) | Good for dissolving highly polar impurities. Use in a fume hood. |
| Water | Acetone or Isopropanol | Use if the compound is highly water-soluble. Can be tricky due to hygroscopicity. |
Q2: How do I remove stubborn "Heat Stable Salt" (HSS) impurities?
A2: HSS impurities require a chemical transformation for removal. The general strategy involves a basification-extraction-re-salting procedure.
-
Basification: Dissolve the impure salt in water and adjust the pH to >10 with a base like 2M NaOH or K₂CO₃. This deprotonates the amine hydrochloride to the free base (Oxazol-2-ylmethanamine).
-
Extraction: Extract the aqueous layer multiple times with an organic solvent like Dichloromethane (DCM) or Ethyl Acetate to pull the neutral free base into the organic phase.
-
Drying & Filtering: Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. At this stage, you have the purified (but potentially unstable) free base.
-
Re-Salting: Dissolve the free base in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol). Slowly add a stoichiometric amount (1.0 equivalent) of a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol).
-
Isolation: The pure this compound should precipitate. Collect the solid by filtration, wash with the non-polar solvent (e.g., ether), and dry thoroughly under vacuum.
Heat Stable Salt (HSS) Formation Diagram
Caption: Formation of undesirable Heat Stable Salts.
Q3: What analytical methods should I use to confirm the purity of my final product?
A3: A combination of techniques is essential for a complete purity assessment:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The primary tool for confirming the structure and identifying organic impurities. The spectrum should show clean, well-resolved peaks with correct integrations. The absence of signals from starting materials or solvents is critical.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the main component and can detect non-volatile impurities that may not be visible by NMR. Purity is often reported as % area under the curve (AUC) from the LC chromatogram (e.g., UV detector at 214/254 nm).
-
HPLC (High-Performance Liquid Chromatography): Used for quantitative purity analysis against a reference standard. Essential for regulatory filings and drug development applications.[11]
-
Karl Fischer Titration: Specifically measures the water content in the final product, which is crucial given the compound's hygroscopic nature.
Q4: What are the recommended storage conditions?
A4: To maintain long-term stability and purity, store this compound in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and in a refrigerated, dry environment (2-8°C).[4][5] This minimizes moisture absorption and potential degradation.
Part 3: Detailed Experimental Protocols
Protocol 1: Two-Solvent Recrystallization
This protocol provides a step-by-step method for purifying the title compound using an Isopropanol (IPA)/Methyl tert-butyl ether (MTBE) solvent system.
Materials:
-
Crude this compound
-
Isopropanol (Anhydrous)
-
Methyl tert-butyl ether (MTBE, Anhydrous)
-
Erlenmeyer flask
-
Stir bar and stir plate with heating
-
Büchner funnel and vacuum flask
Methodology:
-
Place the crude solid (e.g., 1.0 g) into a dry Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of hot isopropanol dropwise while stirring and heating (approx. 60-70°C) until the solid just dissolves completely. Avoid adding a large excess of solvent.
-
If the solution is highly colored, this is the point to perform an activated carbon treatment as described in the Troubleshooting section.
-
Remove the flask from the heat. Slowly add MTBE dropwise while stirring. You will observe the solution becoming cloudy (turbid). This indicates the point of saturation.[9]
-
Once turbidity persists, add 1-2 drops of hot IPA to redissolve the precipitate, resulting in a clear, saturated solution.
-
Cover the flask (e.g., with a watch glass) and allow it to cool slowly to room temperature without disturbance. Crystal formation should begin.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals sparingly with a small amount of cold MTBE to remove any remaining soluble impurities.
-
Dry the crystals thoroughly under high vacuum to remove all residual solvents. Obtain the final mass and perform analytical checks (NMR, LC-MS) to confirm purity.
References
- 1. chemscene.com [chemscene.com]
- 2. refiningcommunity.com [refiningcommunity.com]
- 3. Overcoming Heat Stable Salts: Enhance Your Amine Treating Process — Sulfur Recovery Engineering Inc. [sulfurrecovery.com]
- 4. This compound | 1041053-44-4 [sigmaaldrich.com]
- 5. 907544-38-1|Oxazol-2-ylmethanamine xhydrochloride|BLD Pharm [bldpharm.com]
- 6. Common amine system corrosion issues and how to solve… | Vysus Group [vysusgroup.com]
- 7. researchgate.net [researchgate.net]
- 8. mt.com [mt.com]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. Oxazol-5-ylmethanamine hydrochloride;5-(Aminomethyl)-1,3-oxazole monohydrochloride;1,3-oxazol-5-ylmethanamine hydrochloride;Oxazol-5-yl-methylamine hydrochloride;, CasNo.1196156-45-2 Bluecrystal chem-union China (Mainland) [zhangyi.lookchem.com]
- 11. 1041053-44-4|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: HPLC Purification of Oxazole-Containing Compounds
Welcome to the technical support center for the HPLC purification of oxazole-containing compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important class of heterocyclic compounds. The following content is structured in a question-and-answer format to directly address specific issues and provide field-proven insights.
Troubleshooting Guide
This section addresses specific problems that may arise during the HPLC purification of oxazole-containing compounds, offering explanations for the underlying causes and providing actionable solutions.
Q1: I'm observing significant peak tailing for my basic oxazole compound on a C18 column. What is the likely cause and how can I resolve it?
A1: Peak tailing for basic compounds like many oxazoles is a common issue in reversed-phase HPLC. The primary cause is often secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase.[1][2] Oxazole itself is a weak base, with a pKa of 0.8 for its conjugate acid.[3] This basic nature can lead to strong interactions with the column packing material.
Root Cause Analysis & Solutions:
-
Silanol Interactions: At mid-range pH, residual silanol groups on the silica backbone of the C18 column are ionized and can interact ionically with protonated basic analytes, leading to peak tailing.[2]
-
Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase to around 2-3 using an acidic modifier will ensure that the silanol groups are not ionized, minimizing these secondary interactions.[1] It will also ensure the basic oxazole is consistently in its protonated form.
-
Solution 2: Use of Mobile Phase Additives: Incorporating a small concentration of an acidic additive like formic acid or acetic acid into the mobile phase can improve peak shape.[4] For mass spectrometry (MS) applications, volatile additives like formic acid are necessary to avoid fouling the system.[5][6] Non-volatile acids like phosphoric acid can be used for UV-based detection.[5][6]
-
Solution 3: Column Selection: Employ a modern, high-purity silica column with low silanol activity or an end-capped column where the residual silanols are chemically deactivated.[2][5] Columns with polar-embedded phases can also provide shielding for basic compounds.[2]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[1][7]
-
Extra-Column Effects: Peak tailing can also be caused by issues outside of the column, such as excessive tubing length or large detector cell volumes, which contribute to band broadening.[1][8]
-
Solution: Minimize the length and internal diameter of all tubing between the injector and the detector to reduce dead volume.[1]
-
The following workflow diagram illustrates a systematic approach to troubleshooting peak tailing for oxazole compounds.
Caption: Troubleshooting workflow for peak tailing.
Q2: My oxazole-containing product seems to be degrading on the column. How can I ensure its stability during purification?
A2: The stability of the oxazole ring is a critical factor to consider during purification. The ring can be susceptible to cleavage under certain conditions, particularly strongly acidic or basic environments.[9]
Factors Affecting Oxazole Stability:
-
pH of the Mobile Phase: While acidic conditions are often used to improve peak shape, highly concentrated acids can lead to the decomposition of the oxazole ring.[9] Similarly, basic conditions can also promote ring-opening, especially at elevated temperatures.[10] For instance, the isoxazole ring in leflunomide shows noticeable decomposition at pH 10.[10]
-
Solution: Use the mildest pH conditions that provide adequate peak shape. A mobile phase pH between 3 and 7 is generally a safe starting point. If you must use a more extreme pH, consider performing the purification at a lower temperature to minimize degradation. Always screen for product stability under your chosen HPLC conditions before performing large-scale purification.
-
-
Temperature: Higher temperatures can accelerate the degradation of sensitive compounds.
-
Solution: If you suspect thermal degradation, run the purification at ambient or sub-ambient temperatures.
-
-
Stationary Phase: While less common, the stationary phase itself could have reactive sites that contribute to degradation.
-
Solution: Ensure the use of a high-quality, inert column. If you continue to see degradation, you might test columns from different manufacturers or with different bonding chemistries.
-
Q3: I am struggling to separate two positional isomers of a substituted oxazole. What strategies can I employ to improve resolution?
A3: Separating positional isomers can be challenging because they often have very similar polarities and hydrophobicities.[11] Standard C18 columns may not provide sufficient selectivity.
Strategies for Isomer Separation:
-
Column Selectivity: The choice of stationary phase is paramount.
-
Phenyl and Pentafluorophenyl (PFP) Columns: These columns offer alternative selectivities to C18 phases. They can engage in π-π interactions with the aromatic oxazole ring and its substituents, which can help differentiate between positional isomers.[12]
-
Embedded Amide Columns: Columns with embedded polar groups (like amides) can also offer different selectivities and may be effective for separating isomers.[12]
-
-
Mobile Phase Optimization:
-
Organic Modifier: Switching the organic modifier from acetonitrile to methanol (or vice versa) can alter selectivity and improve resolution. These solvents have different properties and will interact differently with the analyte and the stationary phase.
-
Temperature: Varying the column temperature can also affect selectivity. Lower temperatures often, but not always, lead to better resolution.[13]
-
-
Gradient Optimization: A shallower gradient can increase the separation between closely eluting peaks.
The following table summarizes recommended starting points for separating oxazole isomers.
| Parameter | Recommendation for Isomer Separation | Rationale |
| Column | Phenyl-Hexyl or Pentafluorophenyl (PFP) | Offers alternative selectivity through π-π interactions.[12] |
| Mobile Phase A | 0.1% Formic Acid in Water | Controls pH and ensures good peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Varying the organic modifier can alter selectivity. |
| Gradient | Start with a shallow gradient (e.g., 5-95% B over 30 min) | Increases the time for closely eluting peaks to separate. |
| Temperature | 25-40 °C | Temperature can influence selectivity; optimization may be required.[13] |
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose starting conditions for purifying a novel oxazole compound?
A1: For a new oxazole compound of unknown properties, a good starting point is a standard reversed-phase method.
Recommended Starting Protocol:
-
Column: C18, 5 µm particle size, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV, scan for optimal wavelength (many heterocycles absorb around 254 nm)[14]
-
Column Temperature: 30 °C
This method is robust and compatible with MS detection.[5][6] The acidic mobile phase helps to ensure good peak shape for potentially basic oxazoles.[4]
Q2: My oxazole compound is chiral. How do I approach the separation of its enantiomers?
A2: The separation of enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based columns are often effective for a wide range of compounds, including oxazoles.[13][15][16][17]
Workflow for Chiral Method Development:
-
Column Screening: Screen a variety of chiral columns (e.g., cellulose-based, amylose-based) under both normal-phase and reversed-phase conditions.[15][16] Normal-phase HPLC often provides better resolution for chiral separations of oxazoles.[13][18]
-
Mobile Phase Optimization:
-
Temperature Effects: Temperature can have a significant impact on chiral separations. It is recommended to evaluate a range of temperatures (e.g., 10 °C to 40 °C) as the maximum resolution is not always achieved at the lowest temperature.[13]
Caption: Chiral method development workflow.
Q3: Which buffers are suitable for preparative HPLC of oxazoles if I need to recover my compound salt-free?
A3: For preparative HPLC where the final compound needs to be isolated without non-volatile buffer salts, it is essential to use volatile buffers.
Recommended Volatile Buffers:
| Buffer System | Typical pH Range | Comments |
| Formic Acid / Ammonium Formate | 2.7 - 4.7 | Excellent for low pH separations and fully volatile.[19][20] |
| Acetic Acid / Ammonium Acetate | 3.8 - 5.8 | Another excellent volatile buffer system.[4] |
| Ammonium Bicarbonate | High pH (around 8-10) | Useful for high pH separations, but check oxazole stability first.[21][22] |
These buffers can be easily removed by lyophilization (freeze-drying) after collection of the purified fractions, leaving the compound in its free base or corresponding salt form (e.g., formate or acetate salt). Always use high-purity, LC-MS grade reagents to avoid introducing contaminants.
References
- 1. uhplcs.com [uhplcs.com]
- 2. chromtech.com [chromtech.com]
- 3. Oxazole - Wikipedia [en.wikipedia.org]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. Separation of Oxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Separation of Oxazole, 2-ethyl-4,5-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Blogs | Restek [discover.restek.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 12. welch-us.com [welch-us.com]
- 13. Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. scilit.com [scilit.com]
- 16. Enantiomeric Separation of New Chiral Azole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enantiomeric Separation of New Chiral Azole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. diposit.ub.edu [diposit.ub.edu]
- 21. elementlabsolutions.com [elementlabsolutions.com]
- 22. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Reactions with Oxazol-2-ylmethanamine Hydrochloride
Welcome to the technical support guide for Oxazol-2-ylmethanamine hydrochloride. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a primary amine attached to a pharmaceutically relevant oxazole scaffold, this reagent is crucial in synthesizing a wide array of target molecules. However, its nature as a hydrochloride salt presents specific challenges that can impact reaction success.
This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues, optimize your reaction conditions, and ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs) - Core Properties & Handling
This section covers the fundamental characteristics and safe handling procedures for this compound.
Q1: What are the key chemical and physical properties of this compound?
Understanding the reagent's properties is the first step to successful experimentation. Key data is summarized below.
| Property | Value | Source(s) |
| CAS Number | 1041053-44-4 | [1] |
| Molecular Formula | C₄H₇ClN₂O | [1] |
| Molecular Weight | ~134.57 g/mol | |
| Appearance | Solid, typically off-white to yellow | [2] |
| Purity | Commonly available as ≥95% or ≥98% | [1][3] |
| Storage | Store under an inert atmosphere (Argon or Nitrogen) at 2-8°C.[2] |
Q2: What are the recommended storage and handling procedures for this reagent?
Proper storage and handling are critical to maintain the reagent's integrity and ensure safety.
-
Storage: The compound should be stored in a tightly sealed container under an inert gas (e.g., argon or nitrogen) and refrigerated at 2-8°C.[2] This minimizes degradation from atmospheric moisture and oxygen.
-
Handling: Handle the solid in a well-ventilated area or a fume hood to avoid inhalation of dust.[4] Prevent dispersion of dust during weighing and transfer. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]
Q3: What are the primary safety hazards associated with this compound?
This compound is classified as hazardous. Adherence to safety protocols is mandatory.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. | |
| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation. | [5] |
| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation. | [5] |
| Respiratory Irritation | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation. | [5] |
Section 2: The Critical First Step - Liberating the Free Amine
The most common point of failure in reactions involving this reagent is improper handling of its salt form.
Q4: My reaction is not proceeding, and I'm only recovering my starting materials. What is the most likely cause?
The overwhelming reason for reaction failure is the inability to generate the nucleophilic free amine. Oxazol-2-ylmethanamine is supplied as a hydrochloride salt, meaning the amine's lone pair of electrons is protonated (forming -NH₃⁺). This renders it non-nucleophilic and incapable of participating in reactions like acylations or reductive aminations.
Causality: To initiate the reaction, you must add a base to neutralize the hydrochloride salt and liberate the free amine (-NH₂), which possesses the required nucleophilic lone pair. Without this step, no reaction will occur.
Caption: Deprotonation of the hydrochloride salt to the active free amine.
Experimental Protocol: In-Situ Generation of the Free Base
This protocol describes the standard procedure for liberating the free amine for subsequent reaction.
-
Reagent Preparation: In a clean, dry, inerted flask, dissolve the this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF)).
-
Base Addition: Cool the solution to 0°C using an ice bath. Add a suitable non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), dropwise.
-
Stoichiometry: A slight excess, typically 1.1 to 1.5 equivalents, is recommended to ensure complete neutralization.
-
-
Stirring: Allow the mixture to stir at 0°C for 15-30 minutes. You may observe the formation of a precipitate, which is the triethylammonium or diisopropylethylammonium chloride salt.
-
Proceed with Reaction: The resulting mixture/solution containing the free amine is now ready. You can proceed by adding your electrophile (e.g., acyl chloride, aldehyde, ketone) directly to this flask to initiate the desired reaction.
Section 3: Troubleshooting Guide for Common Reactions
Even after successfully generating the free amine, challenges can arise. This section addresses issues specific to two common synthetic applications.
3.1 Amide Coupling (Acylation) Reactions
Problem: Low or No Amide Product Formation
-
Potential Cause 1: Insufficient Base. Even if base was added, using only 1.0 equivalent might not be enough to drive the equilibrium to the free amine, especially if the base is weak or contains moisture.
-
Solution: Use at least 1.1 equivalents of a dry, non-nucleophilic base like DIPEA. For reactions with carboxylic acids using coupling agents (e.g., HATU, HOBt), an additional equivalent of base is often required to activate the acid.
-
-
Potential Cause 2: Inactive Acylating Agent. Acyl chlorides and anhydrides are highly susceptible to hydrolysis.
-
Solution: Use freshly opened or purified acylating agents. Ensure all glassware is oven-dried and the reaction is run under a strictly inert atmosphere.
-
-
Potential Cause 3: Competitive Side Reactions. The oxazole ring itself contains heteroatoms that could potentially coordinate with reagents, though direct reaction is less common under standard acylation conditions.[6][7]
-
Solution: Maintain a low reaction temperature (e.g., starting at 0°C and slowly warming to room temperature) to favor the desired N-acylation pathway.
-
3.2 Reductive Amination
Reductive amination is a two-step process (imine formation followed by reduction) that offers multiple points of failure.[8][9]
Caption: Workflow for reductive amination with key troubleshooting checkpoints.
Problem 1: Starting Materials Remain Unchanged (Low Conversion)
-
Potential Cause: Inefficient Imine Formation. The equilibrium between the amine/aldehyde and the imine may not favor the product. This step is often pH-sensitive and requires the removal of water.[10]
-
Solution A (pH Adjustment): Add a catalytic amount of a weak acid, like acetic acid (AcOH), to protonate the carbonyl, making it more electrophilic. This can significantly accelerate imine formation.[10][11]
-
Solution B (Water Removal): Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the reaction mixture to sequester the water byproduct and drive the equilibrium toward the imine.
-
Problem 2: Imine Intermediate is Formed but Persists in the Final Product
-
Potential Cause: Incomplete or Slow Reduction. The chosen reducing agent may not be potent enough, or it may be reacting with the solvent. Sodium borohydride (NaBH₄), for instance, can be consumed by protic solvents like methanol, especially if the reaction is slow.[8][11]
-
Solution A (Change Reducing Agent): Switch to a milder, more selective reducing agent that is well-suited for reductive aminations, such as sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB). STAB is less reactive towards the carbonyl starting material and is highly effective for reducing the intermediate iminium ion.[11]
-
Solution B (Optimize Conditions): If using NaBH₄, consider switching to an aprotic solvent like THF. If a protic solvent must be used, add the NaBH₄ in portions at a low temperature (0°C) to control its decomposition and favor reduction of the imine.[8][11]
-
Solution C (Check Reagent Activity): Ensure your reducing agent is fresh. Hydride reagents can decompose upon storage. Test it on a simple ketone to confirm its activity if in doubt.[11]
-
Section 4: Purification Strategies
Purifying nitrogen-containing compounds can be challenging. Here are some targeted strategies.
Q5: What are the most effective methods for purifying the final product?
A combination of extraction and chromatography is typically most effective.
Protocol 1: Acid-Base Liquid-Liquid Extraction
This technique is excellent for separating your basic amine product from neutral or acidic impurities.
-
Reaction Quench: After the reaction is complete (as determined by TLC or LC-MS), carefully quench any remaining reagents (e.g., add water to destroy excess hydride).
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator.
-
Dissolution: Dissolve the crude residue in an organic solvent immiscible with water, such as ethyl acetate or DCM.
-
Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute acidic solution (e.g., 1M HCl or 5% citric acid solution). Your basic amine product will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer.
-
Separation: Separate the layers. Keep the aqueous layer containing your product.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) until the pH is basic (pH > 9). This deprotonates your amine, making it soluble in organic solvents again.
-
Re-extraction: Extract the now-basic aqueous layer multiple times with an organic solvent (e.g., DCM or ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified amine product.
Protocol 2: Tips for Column Chromatography
-
Tailing: Basic amines often "tail" or streak on silica gel columns, leading to poor separation.
-
Solution: To prevent this, add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine or ammonia in methanol to the mobile phase will produce sharp, well-defined peaks by neutralizing the acidic silanol groups on the silica surface.
-
Gradient: A common eluent system is a gradient of ethyl acetate in hexanes or methanol in DCM, with the added basic modifier.
References
- 1. chemscene.com [chemscene.com]
- 2. (OXAZOL-2-YL)METHANAMINE HYDROCHLORIDE CAS#: 907544-38-1 [chemicalbook.com]
- 3. Oxazol-2-yl-methylamine, HCl | CymitQuimica [cymitquimica.com]
- 4. kishida.co.jp [kishida.co.jp]
- 5. (1,2-Oxazol-4-yl)methanamine hydrochloride | C4H7ClN2O | CID 22274230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of Oxazol-2-ylmethanamine Hydrochloride in Organic Solvents
Welcome to the technical support center for Oxazol-2-ylmethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for challenges related to the solubility of this compound in organic solvents. Our aim is to equip you with the scientific rationale and practical protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its solubility?
This compound is a salt, which dictates its solubility profile. The primary factors influencing its solubility are:
-
Ionic Nature : As a hydrochloride salt, the molecule exists in an ionized state, making it highly polar. This leads to a preference for polar solvents that can effectively solvate the charged amine and chloride ions.
-
Hydrogen Bonding : The primary amine group is a hydrogen bond donor, and the nitrogen and oxygen atoms of the oxazole ring are hydrogen bond acceptors. Solvents capable of hydrogen bonding will generally be more effective at dissolving this compound.
-
pKa : The predicted pKa of the conjugate acid of Oxazol-2-ylmethanamine is approximately 7.82. This is a critical parameter for understanding its acid-base chemistry and for strategies involving conversion to its free base form.
Q2: Why is this compound poorly soluble in many common organic solvents?
The poor solubility in nonpolar or weakly polar organic solvents (e.g., hexane, toluene, diethyl ether) is a direct consequence of its salt form. These solvents have low dielectric constants and cannot effectively stabilize the charged ions of the hydrochloride salt, leading to low solubility. In essence, the energy required to break the crystal lattice of the salt is not sufficiently compensated by the solvation energy provided by these nonpolar solvents.
Q3: What are the recommended starting solvents for dissolving this compound?
Based on its polar and ionic character, the following solvents are recommended as starting points for dissolution:
-
High Polarity Protic Solvents : Water, methanol, and ethanol are excellent choices due to their high polarity and ability to form strong hydrogen bonds.
-
Polar Aprotic Solvents : In some cases, polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) can also be effective, although they may be less ideal for certain reaction types.
Q4: My reaction requires a non-polar organic solvent. How can I improve the solubility of this compound in such a system?
The most effective strategy is to convert the hydrochloride salt to its free base form, Oxazol-2-ylmethanamine. The free base is a neutral molecule and significantly less polar, making it much more soluble in a wider range of organic solvents, including dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF).
Troubleshooting Guide
Issue: The compound will not dissolve in my chosen organic solvent, even with heating and sonication.
Root Cause Analysis and Solutions:
-
Solvent Polarity Mismatch : As a hydrochloride salt, the compound is inherently polar. Attempting to dissolve it in a nonpolar solvent is often futile.
-
Solution 1: Switch to a More Polar Solvent : If your experimental conditions permit, switch to a more polar solvent such as methanol, ethanol, or a polar aprotic solvent like DMF or DMSO.
-
Solution 2: Employ a Co-solvent System : The addition of a small amount of a polar solvent (e.g., methanol) to a less polar solvent (e.g., dichloromethane) can sometimes create a solvent mixture with a suitable polarity to dissolve the compound. This should be approached systematically, starting with a low percentage of the polar co-solvent and gradually increasing it.
-
Solution 3: Convert to the Free Base : This is the most robust solution for achieving solubility in nonpolar organic solvents. See the detailed protocol below.
-
-
Insufficient Solvation Energy : Even in moderately polar solvents, the solvation energy may not be sufficient to overcome the crystal lattice energy of the salt.
-
Solution: Free Base Conversion : Converting to the free base eliminates the ionic interactions of the crystal lattice, dramatically lowering the energy barrier to dissolution in organic solvents.
-
Experimental Protocols
Protocol 1: Conversion of this compound to its Free Base
This protocol describes a standard liquid-liquid extraction method to convert the hydrochloride salt to its more organic-soluble free base form.
Materials:
-
This compound
-
1 M Sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) solution
-
An organic solvent for extraction (e.g., dichloromethane (DCM), ethyl acetate)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolution : Dissolve a known quantity of this compound in a minimal amount of deionized water.
-
Basification : Cool the aqueous solution in an ice bath. Slowly add the basic solution (1 M NaOH or saturated NaHCO₃) dropwise while stirring. Monitor the pH of the aqueous layer with pH paper, aiming for a pH of 9-10 to ensure complete deprotonation of the amine.
-
Extraction : Transfer the basified aqueous solution to a separatory funnel. Add a volume of the chosen organic solvent (e.g., DCM or ethyl acetate) and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Phase Separation : Allow the layers to separate completely. The organic layer containing the free base will be the bottom layer if using DCM and the top layer if using ethyl acetate.
-
Repeat Extraction : Drain the organic layer into a clean flask. Perform two more extractions of the aqueous layer with fresh portions of the organic solvent to maximize the recovery of the free base.
-
Combine and Wash : Combine all the organic extracts and wash them with brine to remove any residual water.
-
Drying : Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate for 15-20 minutes.
-
Isolation : Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the free base of Oxazol-2-ylmethanamine.
Causality Behind Experimental Choices:
-
Choice of Base : Sodium bicarbonate is a milder base and is often sufficient. However, if the amine hydrochloride is particularly stable, a stronger base like sodium hydroxide may be necessary to ensure complete deprotonation. The choice is guided by the pKa of the amine.
-
Extraction Solvent : Dichloromethane is a good choice for many amines, but ethyl acetate is a less dense and often less toxic alternative. The choice should be based on the solubility of the free base and compatibility with subsequent reaction steps.
-
Brine Wash : The brine wash helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer, making the final drying step more efficient.
Visualizing the Decision-Making Process for Solvent Selection
Caption: A decision tree for troubleshooting the solubility of this compound.
Data Presentation
Table 1: Predicted Solubility of this compound and its Free Base in Common Organic Solvents
Disclaimer: The following solubility values are estimations based on physicochemical properties and general solubility principles. Experimental verification is recommended.
| Solvent | Dielectric Constant | Polarity Index | Predicted Solubility of Hydrochloride Salt | Predicted Solubility of Free Base |
| Water | 80.1 | 10.2 | High | Moderate |
| Methanol | 32.7 | 5.1 | High | High |
| Ethanol | 24.5 | 4.3 | Moderate | High |
| Dimethyl Sulfoxide (DMSO) | 47.0 | 7.2 | Moderate | High |
| Dichloromethane (DCM) | 9.1 | 3.1 | Very Low | High |
| Ethyl Acetate | 6.0 | 4.4 | Very Low | High |
| Tetrahydrofuran (THF) | 7.6 | 4.0 | Very Low | Moderate |
| Toluene | 2.4 | 2.4 | Insoluble | Moderate |
| Hexane | 1.9 | 0.1 | Insoluble | Low |
Stability and storage conditions for Oxazol-2-ylmethanamine hydrochloride
Technical Support Center: Oxazol-2-ylmethanamine hydrochloride
Welcome to the technical support guide for this compound (CAS No. 1041053-44-4). This document is designed for researchers, chemists, and drug development professionals to ensure the optimal stability, storage, and handling of this versatile building block. Our goal is to provide not just instructions, but the scientific rationale behind them, empowering you to troubleshoot issues and maintain the integrity of your experiments.
Section 1: Core Stability and Storage FAQs
This section addresses the most common questions regarding the long-term and short-term stability of this compound.
Q1: There seem to be conflicting storage recommendations for this compound, ranging from room temperature to 2-8°C. Which is correct?
A1: This is an excellent and critical question. The discrepancy arises from the difference between short-term shipping/benchtop use and long-term archival storage.
-
Long-Term Storage (> 1 month): For maximum stability and to preserve purity, we strongly recommend storing the compound at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) . The hydrochloride salt form makes the compound potentially hygroscopic, meaning it can absorb moisture from the air. Over time, this moisture can lead to hydrolysis or clumping, affecting weighing accuracy and potentially introducing impurities. Refrigeration slows down any potential degradation pathways, and the inert atmosphere displaces moisture and oxygen.
-
Short-Term Storage (< 1 month) & Shipping: The compound is chemically stable at ambient room temperature for shorter durations.[1][2] This is why it is typically shipped at room temperature.[1] If you plan to use the entire batch within a few weeks, storage in a tightly sealed container inside a desiccator at room temperature is acceptable.
The choice of storage condition is a function of your experimental timeline and the stringency of your application. For GMP or highly sensitive quantitative work, the 2-8°C/inert atmosphere condition is always the gold standard.
Q2: Is this compound sensitive to air or light?
A2: While the oxazole ring itself is relatively stable, the primary amine functional group can be susceptible to oxidation over long periods, especially in the presence of atmospheric oxygen and potential metallic impurities. This can lead to the formation of colored byproducts. While not acutely light-sensitive, as a best practice for all fine chemicals, it is advisable to store the compound in an amber vial or in a dark location to prevent any potential photochemical degradation.
Q3: The material arrived as a solid. What is its expected appearance and what does a change in appearance signify?
A3: this compound should be a white to off-white or light yellow solid or powder.[3][4][5] A significant change in color, such as turning dark yellow, brown, or becoming gummy, is a strong indicator of degradation. This is often due to moisture absorption and/or oxidation. If you observe such a change, it is recommended to assess the purity of the material (e.g., by LC-MS or NMR) before proceeding with a critical experiment.
Q4: How should I handle the compound upon receipt and during weighing?
A4: Due to its hygroscopic nature and potential as a skin and eye irritant, proper handling is crucial.[6]
-
Upon receipt, allow the container to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Handle the solid in a well-ventilated area or a chemical fume hood.[7]
-
Use appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[6]
-
For weighing, perform the task as quickly as is safely possible to minimize exposure to the atmosphere. For highly sensitive applications, weighing should be done in a glovebox or under a stream of inert gas.
-
Always ensure the container is tightly sealed immediately after use.[4][6]
Section 2: Troubleshooting Experimental Workflows
Unforeseen results can often be traced back to the handling of starting materials. This section provides a troubleshooting guide for common issues.
Q1: My reaction is sluggish or failing, and I suspect the starting material. What should I check?
A1: If you suspect the integrity of your this compound, consider the following:
-
Activation is Required: A common oversight is forgetting that this is a hydrochloride salt. The primary amine is protonated and therefore not nucleophilic. For reactions requiring the free amine (e.g., amide couplings, reductive aminations), you must add a base to deprotonate the ammonium salt and liberate the free amine. Typically, 1.1 to 2 equivalents of a non-nucleophilic organic base (e.g., triethylamine, DIPEA) are used.
-
Moisture Contamination: If the material has absorbed water, this can quench moisture-sensitive reagents or catalysts in your reaction (e.g., organometallics, certain coupling reagents).
-
Degradation: If the material is discolored or has been stored improperly, it may have partially degraded. An analytical check (¹H NMR, LC-MS) is the best way to confirm its purity and structure before use.
Q2: I'm having difficulty dissolving the compound. What solvents are recommended?
A2: As a salt, this compound has limited solubility in nonpolar organic solvents. It typically shows good solubility in polar protic solvents like water, methanol, and ethanol. For reactions, polar aprotic solvents such as DMSO and DMF are often used, though heating may be required. If your reaction requires a nonpolar solvent like THF or dichloromethane, you will likely need to first neutralize the salt with a base and extract the resulting free amine into the organic layer.
Protocol: Preparation of a Stock Solution in an Organic Solvent
-
Weigh the required amount of this compound in a dry vial.
-
Add the desired organic solvent (e.g., DMF, NMP).
-
Add 1.1 equivalents of a suitable non-nucleophilic base (e.g., triethylamine, diisopropylethylamine).
-
Vortex or sonicate the mixture until all solid has dissolved. The resulting solution contains the free amine, ready for use in your reaction.
-
Self-Validation Check: The solution should be clear and largely colorless. The presence of a precipitate (triethylammonium chloride) is expected and can often be ignored or filtered if necessary.
Section 3: Visualized Workflows and Data
To provide at-a-glance information, we have summarized key data and created logical diagrams for handling and troubleshooting.
Data Summary: Storage & Handling Parameters
| Parameter | Recommended Condition | Rationale | Source(s) |
| Long-Term Storage | 2-8°C, Inert Atmosphere | Prevents moisture absorption and slows potential degradation. | |
| Short-Term Storage | Room Temperature, Desiccated | Stable for short periods; desiccation prevents hygroscopicity issues. | [1][2] |
| Appearance | White to Light Yellow Solid | The expected appearance of pure compound. | [3][4][5] |
| Primary Hazards | Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335). | Standard hazards for amine hydrochlorides. |
Diagram 1: Storage Condition Decision Workflow
This diagram helps you select the appropriate storage method based on your experimental needs.
Caption: Decision tree for selecting the correct storage condition.
Diagram 2: Handling Protocol from Receipt to Reaction
This workflow outlines the critical steps for safely and effectively using the compound in an experiment.
Caption: Standard workflow for handling the hydrochloride salt.
References
- 1. chemscene.com [chemscene.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Oxazol-2-yl-methylamine, HCl | CymitQuimica [cymitquimica.com]
- 4. kishida.co.jp [kishida.co.jp]
- 5. Oxazol-5-ylmethanamine hydrochloride;5-(Aminomethyl)-1,3-oxazole monohydrochloride;1,3-oxazol-5-ylmethanamine hydrochloride;Oxazol-5-yl-methylamine hydrochloride;, CasNo.1196156-45-2 Bluecrystal chem-union China (Mainland) [zhangyi.lookchem.com]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
Common side reactions with Oxazol-2-ylmethanamine hydrochloride
Technical Support Center: Oxazol-2-ylmethanamine Hydrochloride
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues that may arise during experimentation. As a versatile building block in chemical synthesis, understanding its reactivity and potential side reactions is crucial for successful outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, stability, and reactivity of this compound.
1. What are the primary stability concerns for this compound?
This compound, while relatively stable, is susceptible to degradation under certain conditions. Key concerns include:
-
Hygroscopicity: As a hydrochloride salt, the compound can absorb moisture from the atmosphere. This can lead to hydrolysis of the oxazole ring over time, especially at elevated temperatures.
-
pH Sensitivity: The oxazole ring can be sensitive to strong acidic or basic conditions, potentially leading to ring-opening reactions. It is advisable to maintain a neutral or mildly acidic pH during storage and in reaction media where the integrity of the oxazole ring is critical.
-
Oxidative Degradation: The aminomethyl group can be susceptible to oxidation. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to atmospheric oxygen, especially for long-term storage.[1]
2. What are potential side reactions to consider when using this compound in a reaction?
While specific side reactions are highly dependent on the reaction conditions and reagents used, some general reactivities of the oxazole and primary amine functional groups should be considered:
-
N-Alkylation and Acylation: The primary amine is nucleophilic and will readily react with alkylating and acylating agents. If the desired reaction is at the oxazole ring, protection of the amine may be necessary.
-
Ring Opening: Strong nucleophiles or harsh acidic/basic conditions can lead to the cleavage of the oxazole ring.[2] For instance, in the presence of strong bases, deprotonation at the C2 position can occur, potentially leading to rearrangements or decomposition.
-
Diels-Alder Reactions: The oxazole ring can act as a diene in cycloaddition reactions, particularly with electron-deficient dienophiles.[2] This is a potential pathway for byproduct formation if such reagents are present.
-
Reaction with Carbonyls: The primary amine can react with aldehydes and ketones to form imines. This should be considered if carbonyl-containing solvents or reagents are used.
3. I am observing an unexpected impurity in my reaction mixture. What could it be?
Without specific analytical data, it is challenging to definitively identify an impurity. However, based on the structure of this compound, common impurities could arise from:
-
Starting Materials: Residual starting materials from the synthesis of the compound. A common synthetic route involves the reaction of an oxazole derivative with a source of aminomethyl group.[3]
-
Degradation Products: As mentioned above, hydrolysis or oxidation products could be present.
-
Byproducts from the Reaction: These could include self-condensation products, products of reaction with solvent, or other unintended reaction pathways.
A summary of potential impurities is provided in the table below:
| Impurity Class | Potential Source | Mitigation Strategy |
| Unreacted Starting Materials | Incomplete synthesis reaction | Re-purification of the starting material |
| Hydrolysis Products | Exposure to moisture | Store in a desiccator, handle under inert atmosphere |
| Oxidation Products | Exposure to air | Store under inert atmosphere, use degassed solvents |
| Self-Condensation Products | High reaction concentrations or temperatures | Optimize reaction conditions (lower concentration/temperature) |
| Solvent Adducts | Reactive solvents | Use non-reactive, high-purity solvents |
II. Troubleshooting Guide
This section provides a structured approach to identifying and resolving common experimental issues.
Workflow for Investigating Unexpected Reaction Outcomes
Caption: Troubleshooting workflow for unexpected reaction outcomes.
Protocol 1: Purity Assessment of this compound
Objective: To confirm the purity of the starting material before use.
Methodology:
-
Sample Preparation:
-
For ¹H NMR: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
For LC-MS: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL. Dilute as necessary for analysis.
-
-
¹H NMR Analysis:
-
Acquire a standard ¹H NMR spectrum.
-
Expected Peaks: Look for the characteristic peaks of the oxazole ring protons and the aminomethyl protons. The integration should correspond to the correct proton count.
-
Impurities: Look for any unexpected peaks that may indicate the presence of residual solvents or other impurities.
-
-
LC-MS Analysis:
-
Inject the sample onto a suitable HPLC column (e.g., C18).
-
Run a gradient elution method to separate the main compound from any potential impurities.
-
Expected Outcome: A single major peak corresponding to the mass of Oxazol-2-ylmethanamine.
-
Impurity Identification: Analyze the mass spectra of any minor peaks to tentatively identify potential impurities.
-
III. Potential Side Reaction Pathways
The following diagrams illustrate potential, general reaction pathways that could lead to byproduct formation. These are based on the known reactivity of the oxazole and primary amine functional groups.
Pathway 1: N-Acylation
Caption: N-Acylation of the primary amine.
Pathway 2: Oxazole Ring Opening (Hydrolysis)
References
Technical Support Center: Monitoring Reaction Progress with Oxazol-2-ylmethanamine Hydrochloride using TLC
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the effective use of Thin-Layer Chromatography (TLC) to monitor reactions involving Oxazol-2-ylmethanamine hydrochloride. Given its properties as a polar amine salt, specific challenges can arise. This document offers troubleshooting solutions and validated protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My this compound starting material is not moving from the baseline on the TLC plate. What is happening?
A: This is a common issue when dealing with highly polar compounds like hydrochloride salts on a standard silica gel TLC plate.[1][2][3] The salt is strongly adsorbed to the polar stationary phase (silica gel) and does not move with less polar mobile phases.[4][5][6] To address this, you need to increase the polarity of your mobile phase or modify it to reduce the interaction between your compound and the silica.
Q2: What is a good starting mobile phase for a reaction involving this compound?
A: A good starting point for very polar compounds is a solvent system containing a small amount of a polar solvent like methanol in a less polar solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).[7] For instance, you could begin with 5-10% methanol in DCM.[7] If the spot still doesn't move, you may need to add a small amount of a base, like triethylamine (0.1–2.0%) or ammonium hydroxide, to the mobile phase to neutralize the hydrochloride salt and run it as the free base.[2][8]
Q3: How can I visualize the spots on my TLC plate? My compound is not UV active.
A: If your compound is not UV active, you will need to use a chemical stain.[9] For primary amines like this compound, a ninhydrin stain is highly effective and will typically produce a pink or purple spot upon heating.[9][10][11][12][13] Another general-purpose stain that works well for a wide range of organic compounds is potassium permanganate (KMnO4), which will show oxidizable groups as yellow-brown spots on a purple background.[10][11]
Q4: My spots are streaking. How can I get well-defined spots?
A: Streaking can be caused by several factors.[8][14] The most common reason is overloading the sample on the TLC plate. Try diluting your sample and spotting a smaller amount.[8] Streaking can also occur if the compound is highly polar and interacting strongly with the silica gel. Adding a small amount of acid (like acetic or formic acid) or base (like triethylamine) to your mobile phase can often resolve this issue by improving the compound's solubility and reducing tailing.[8]
Troubleshooting Guide
This section delves into more complex issues that may arise during TLC analysis of reactions with this compound.
Issue 1: Inconsistent Rf Values
Symptoms: The Rf (retardation factor) values for your starting material and product vary significantly between different TLC plates, even with the same mobile phase.
Causality & Solution:
-
Chamber Saturation: An unsaturated TLC chamber can lead to inconsistent Rf values because the solvent composition of the mobile phase changes as it moves up the plate. To ensure a saturated atmosphere, line the inside of your developing chamber with filter paper, add the mobile phase, and let it sit for at least 5-10 minutes before running your plate.[15]
-
Humidity: The activity of the silica gel on the TLC plate is affected by humidity. To ensure reproducibility, you can pre-condition your plates by storing them in a desiccator or heating them in an oven (e.g., at 120 °C for 20-30 minutes) before use to remove adsorbed water.[15]
Issue 2: Reactant and Product Spots are Too Close Together
Symptoms: You are unable to achieve good separation between your starting material and product spots, making it difficult to assess reaction completion.
Causality & Solution:
-
Mobile Phase Polarity: The polarity of your mobile phase may not be optimal for separating your specific compounds. You will need to systematically vary the solvent ratio. A good approach is to try a range of solvent systems with varying polarities. For example, if a 10% Methanol/DCM mixture is not providing good separation, try 5% or 15%.
-
Solvent System Composition: Sometimes a two-solvent system is insufficient. You can try a three-component mobile phase to fine-tune the separation. For example, a mixture of hexane, ethyl acetate, and a small amount of methanol can sometimes provide better resolution for moderately polar compounds.
Issue 3: No Spots are Visible After Staining
Symptoms: After developing the TLC plate and applying a stain, no spots are visible, even though you are confident the reaction is proceeding.
Causality & Solution:
-
Sample Concentration: The concentration of your spotted sample may be too low.[8][14] Try concentrating your sample or spotting multiple times in the same location, allowing the solvent to dry between applications.[8][14]
-
Incorrect Stain: The stain you are using may not be appropriate for your compounds. If ninhydrin is not working, try a more general and robust stain like potassium permanganate or a ceric ammonium molybdate (CAM) stain.[9]
-
Volatility: If your product is volatile, it may have evaporated from the plate during drying or heating.[8][11] If you suspect this, try to visualize the plate as quickly as possible after development and use minimal heating with the stain.
Experimental Protocols
Protocol 1: Standard TLC Monitoring of a Reaction
This protocol outlines the standard procedure for monitoring a reaction using TLC, with specific considerations for this compound.
Materials:
-
Silica gel TLC plates (with fluorescent indicator F254)[16]
-
TLC developing chamber
-
Capillary spotters
-
Mobile phase (e.g., 10% Methanol in Dichloromethane with 0.5% Triethylamine)
-
UV lamp (254 nm)
-
Ninhydrin stain solution
-
Heat gun or hot plate
Procedure:
-
Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes for your starting material (SM), a co-spot (Co), and the reaction mixture (RM).[17]
-
Spot the Plate:
-
In the "SM" lane, spot a dilute solution of your this compound starting material.
-
In the "RM" lane, spot a small aliquot of your reaction mixture.
-
In the "Co" lane, first spot the starting material, and then spot the reaction mixture directly on top of it.[17]
-
-
Develop the Plate: Place the spotted TLC plate in a pre-saturated developing chamber containing your chosen mobile phase.[15] Ensure the solvent level is below the baseline.[8] Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
View the plate under a UV lamp and circle any visible spots.
-
Dip the plate into the ninhydrin stain solution and then gently heat it with a heat gun until colored spots appear.[9]
-
-
Analyze the Results: Compare the spots in the three lanes. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane, and a new product spot is clearly visible. The co-spot lane helps to confirm if the spot in the reaction mixture is indeed the starting material.[17][18]
Protocol 2: Preparation of TLC Stains for Amines
-
Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol.
-
Add 3 mL of acetic acid.
-
Store the solution in a dark bottle.
Potassium Permanganate (KMnO4) Stain: [10]
-
Dissolve 1.5 g of KMnO4 and 10 g of K2CO3 in 200 mL of water.
-
Add 1.25 mL of 10% NaOH solution.
-
Store the solution in a dark bottle in the refrigerator.
Data Presentation
Table 1: Recommended Mobile Phase Systems for TLC of this compound and Derivatives
| Polarity of Compound | Recommended Mobile Phase System | Additives (if needed) |
| Highly Polar (e.g., starting material salt) | 10-20% Methanol in Dichloromethane | 0.5-1% Triethylamine or Ammonium Hydroxide |
| Moderately Polar (e.g., some products) | 50-100% Ethyl Acetate in Hexanes | 0.5% Acetic Acid (if product is acidic) |
| Non-polar (e.g., some products) | 10-30% Ethyl Acetate in Hexanes | None |
Visualizations
Caption: Workflow for monitoring reaction progress using TLC.
Caption: Troubleshooting logic for common TLC issues.
References
- 1. akjournals.com [akjournals.com]
- 2. Sciencemadness Discussion Board - TLC of amine hydrochloride salt - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. reddit.com [reddit.com]
- 4. Home Page [chem.ualberta.ca]
- 5. Khan Academy [khanacademy.org]
- 6. Video: Thin-Layer Chromatography (TLC): Overview [jove.com]
- 7. Chromatography [chem.rochester.edu]
- 8. silicycle.com [silicycle.com]
- 9. Magic Formulas [chem.rochester.edu]
- 10. depts.washington.edu [depts.washington.edu]
- 11. TLC stains [reachdevices.com]
- 12. ChemicalDesk.Com: TLC stains for amines [allchemist.blogspot.com]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. bitesizebio.com [bitesizebio.com]
- 15. TLC Tips and Tricks | Merck [merckmillipore.com]
- 16. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 17. How To [chem.rochester.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
Removal of triethylamine hydrochloride from Oxazol-2-ylmethanamine hydrochloride reactions
Technical Support Center: Purification Strategies for Oxazol-2-ylmethanamine Reactions
A Guide to the Effective Removal of Triethylamine Hydrochloride
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the removal of triethylamine hydrochloride (TEA·HCl), a common byproduct when using triethylamine (TEA) as an acid scavenger in reactions involving Oxazol-2-ylmethanamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: Why is triethylamine hydrochloride a common byproduct in my reaction?
In many organic syntheses, triethylamine (Et₃N) is used as a base to neutralize acids generated during the reaction, such as hydrogen chloride (HCl).[1][2] When your starting material is this compound, triethylamine is added to liberate the free amine, which is the reactive species. This acid-base reaction produces triethylamine hydrochloride (TEA·HCl), a salt that typically needs to be removed during the workup to isolate the purified product.[1]
Q2: What are the key physical properties of triethylamine hydrochloride I should be aware of?
Understanding the solubility of TEA·HCl is crucial for its removal. It is a hygroscopic, crystalline solid with a high melting point (decomposes at ~261 °C).[2][3] Its solubility varies significantly across different solvents, which is the primary property exploited for its removal.
-
High Solubility: Highly soluble in water (1440 g/L at 20°C) and polar protic solvents like ethanol and methanol.[4][5] It is also soluble in chloroform.[3][4][5]
-
Low to Insoluble: Sparingly soluble or insoluble in many common organic solvents such as diethyl ether, tetrahydrofuran (THF), ethyl acetate, hexane, and toluene.[1][3][4][6]
This differential solubility allows for its separation from the desired organic product, which is often soluble in the latter group of solvents.
Q3: What is the most common method for removing TEA·HCl?
The most common and straightforward method is an aqueous workup .[1] Since TEA·HCl is highly soluble in water, washing the organic reaction mixture with water or an aqueous solution will extract the salt into the aqueous phase, leaving the desired product in the organic layer.[1] This process is typically performed in a separatory funnel.[7]
Q4: My product, a derivative of Oxazol-2-ylmethanamine, might be water-soluble. How does this affect the aqueous workup?
This is a critical consideration. The free amine of Oxazol-2-ylmethanamine and its derivatives may have some solubility in water. To minimize product loss into the aqueous layer during extraction:
-
Use Brine Washes: Wash the organic layer with a saturated sodium chloride solution (brine).[7][8] The high salt concentration in the brine decreases the solubility of organic compounds in the aqueous layer, a phenomenon known as the "salting out" effect.
-
Back-Extraction: After the initial extraction, you can "back-extract" the aqueous layer with a fresh portion of the organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product.
-
pH Adjustment: Consider the pKa of your product. If your product is basic, washing with a slightly basic aqueous solution (e.g., dilute sodium bicarbonate) can help ensure it remains in its free base form and partitions into the organic layer. However, avoid strong bases that could degrade the product.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the purification process.
Scenario 1: After an aqueous workup, I still see peaks corresponding to triethylamine or its salt in my NMR spectrum.
-
Cause: This suggests an incomplete extraction. This can happen if the volume of the aqueous wash was insufficient, the shaking during extraction was not vigorous enough, or if emulsions formed, trapping the salt.[9]
-
Solution:
-
Repeat the Wash: Perform additional washes of the organic layer with water or brine.[8]
-
Acidic Wash (Product Permitting): If your final product is stable to acid, a wash with dilute HCl (e.g., 1N HCl) can be very effective.[8][9][10] This converts any residual free triethylamine into its hydrochloride salt, which is then readily extracted into the aqueous phase. Be cautious, as this may also protonate your desired amine product, potentially making it water-soluble.
-
Co-evaporation: Traces of free triethylamine can sometimes be removed by co-evaporation with a higher boiling point solvent like toluene under reduced pressure.[8]
-
Scenario 2: My product is sensitive to water. How can I remove TEA·HCl without an aqueous workup?
For moisture-sensitive compounds, non-aqueous methods are essential.
-
Method 1: Direct Filtration
-
Principle: Choose a reaction solvent in which your product is soluble but TEA·HCl is not.[1]
-
Common Solvents: Diethyl ether and tetrahydrofuran (THF) are excellent choices where TEA·HCl precipitates as it forms.[1][11]
-
Procedure: Upon reaction completion, the solid TEA·HCl can be simply removed by filtration. Rinsing the collected solid with a small amount of the cold reaction solvent can help recover any occluded product.
-
-
Method 2: Solvent Swap & Filtration/Trituration
-
Principle: If the reaction is performed in a solvent that solubilizes TEA·HCl (e.g., dichloromethane), the solvent can be removed and replaced with one in which the salt is insoluble.[1]
-
Procedure:
-
Remove the reaction solvent under reduced pressure (rotary evaporation).
-
Add a solvent like diethyl ether or ethyl acetate to the residue.[1]
-
Stir or sonicate the mixture. The desired product should dissolve while the TEA·HCl remains as a solid precipitate.
-
Filter the mixture to remove the salt.
-
-
Scenario 3: A large amount of white solid (TEA·HCl) precipitates during my reaction, making it difficult to stir.
-
Cause: This is common when the reaction is performed in a solvent where TEA·HCl has low solubility.
-
Solution:
-
Increase Solvent Volume: Add more solvent to the reaction mixture to create a more mobile slurry.
-
Use a Co-Solvent: If compatible with your reaction chemistry, add a small amount of a co-solvent that can help solubilize some of the TEA·HCl without negatively impacting the reaction.
-
Mechanical Stirring: Ensure you are using a robust mechanical stirrer rather than a small magnetic stir bar for larger-scale reactions.
-
Visualizing the Workflow
Decision Tree for TEA·HCl Removal
The choice of purification method depends heavily on the properties of your final product.
Caption: Decision tree for selecting a purification method.
Detailed Protocols
Protocol 1: Standard Aqueous Workup
This protocol is suitable for water-insensitive products.
-
Transfer: Transfer the reaction mixture to a separatory funnel. If the reaction solvent is not a suitable extraction solvent, dilute the mixture with an appropriate organic solvent like ethyl acetate or dichloromethane.
-
First Wash (Water): Add an equal volume of deionized water. Stopper the funnel, invert it, and vent frequently to release any pressure.[1] Shake vigorously for 1-2 minutes.
-
Separate Layers: Allow the layers to separate completely. Drain the lower aqueous layer.[1] Note: If using dichloromethane, the organic layer will be on the bottom.
-
Second Wash (Brine): Add an equal volume of saturated NaCl solution (brine) to the organic layer. Shake and separate as before. This step helps to remove residual water from the organic layer.[7][8]
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filtration & Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product, which can then be further purified if necessary (e.g., by column chromatography or recrystallization).
Protocol 2: Recrystallization for Amine Hydrochloride Salts
If your final product is an amine that can be isolated as a hydrochloride salt, recrystallization can be an effective purification method to remove other organic impurities.
-
Solvent Screening: Test the solubility of your crude product in various solvents at room temperature and at boiling point to find a suitable recrystallization solvent (a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot).[12] For amine hydrochlorides, polar solvents like ethanol, isopropanol, or mixtures like ethanol/ethyl acetate can be effective.[13][14]
-
Dissolution: In a flask, add the minimum amount of boiling solvent to the crude product until it just dissolves.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of larger, purer crystals.
-
Ice Bath: Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Data Summary
Table 1: Solubility of Triethylamine Hydrochloride (TEA·HCl) in Common Solvents
| Solvent | Solubility | Reference(s) |
| Water | Very High (1440 g/L at 20°C) | [4][5] |
| Ethanol | Soluble / Very Soluble | [3][4][5] |
| Chloroform | Soluble / Very Soluble | [3][4][5] |
| Diethyl Ether | Insoluble | [3][4] |
| Tetrahydrofuran (THF) | Insoluble | [1][11] |
| Ethyl Acetate | Insoluble / Sparingly Soluble | [1] |
| Hexane / Heptane | Insoluble | [6][8] |
| Toluene | Insoluble | [6] |
References
- 1. benchchem.com [benchchem.com]
- 2. Triethylamine - Wikipedia [en.wikipedia.org]
- 3. Triethylamine hydrochloride | 554-68-7 [chemicalbook.com]
- 4. Triethylamine hydrochloride, 98% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. triethylammonium chloride [chemister.ru]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Workup [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. researchgate.net [researchgate.net]
- 14. Tramadol - Wikipedia [en.wikipedia.org]
Ion exchange chromatography for purifying compounds made from Oxazol-2-ylmethanamine hydrochloride
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing ion exchange chromatography (IEX) to purify compounds synthesized from Oxazol-2-ylmethanamine hydrochloride. Here, we move beyond basic protocols to explain the causality behind experimental choices, offering robust troubleshooting strategies and detailed methodologies grounded in established scientific principles.
Understanding Your Analyte: The Key to Successful IEX
Oxazol-2-ylmethanamine and its derivatives are characterized by a primary amine group (-CH₂NH₂). This group is basic and will be protonated (positively charged) at pH values below its pKa. This fundamental property is the cornerstone of developing a successful IEX purification method.
Because the primary amine will carry a positive charge in acidic to neutral conditions, Cation Exchange (CEX) Chromatography is the appropriate technique.[1][2] In CEX, the stationary phase is negatively charged, attracting and binding these positively charged molecules.[2] Elution is then achieved by increasing the ionic strength or pH of the mobile phase.[1][3]
Frequently Asked Questions (FAQs)
Q: Should I use Cation or Anion Exchange Chromatography? A: You should use Cation Exchange Chromatography (CEX). Your molecule contains a basic primary amine group, which will be positively charged at a pH below its pKa. A negatively charged cation exchange resin is required to bind these positive charges.[2][4]
Q: Should I start with a strong (SCX) or weak (WCX) cation exchange resin? A: Start with a strong cation exchanger (SCX), such as one with sulfonate functional groups.[5] Strong exchangers maintain their negative charge over a wide pH range, making your method more robust and predictable during initial development.[4] A weak cation exchanger (e.g., with carboxyl groups) may be explored later if the selectivity of the strong exchanger is insufficient.[6]
Q: What is a good starting pH for my buffers? A: A good starting point is a buffer pH at least 0.5 to 1 unit below the pKa of your compound's primary amine.[4][7][8] This ensures the amine is fully protonated and binds strongly to the resin. If the pKa is unknown, begin scouting with a pH around 4.0-5.0.
Q: What buffer should I use? A: Choose a buffer system where the buffering ion has the same charge as the resin to prevent it from participating in the ion exchange process.[7] For cation exchange, where the resin is negative, a buffer with a cationic buffering species like acetate or citrate is suitable. Phosphate buffers can also be used but must be prepared carefully to ensure pH stability.[8][9] Ensure the buffer concentration is sufficient to maintain pH, typically in the 25-100 mM range.[8]
Q: How do I elute my compound from the column? A: Elution is typically achieved by introducing a salt gradient (e.g., 0 to 1 M NaCl) into the mobile phase.[1][10] The salt ions compete with your bound compound for the charged sites on the resin, eventually displacing and eluting your molecule.[3] Alternatively, a pH gradient can be used; increasing the pH will neutralize the charge on your compound, causing it to lose its affinity for the resin and elute.[1]
In-Depth Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem: My compound does not bind to the column.
Possible Cause 1: Incorrect pH of the starting buffer.
-
Explanation: If the buffer pH is too close to or above the pKa of the amine, the compound will not be sufficiently protonated (positively charged) to bind to the negative resin.[7]
-
Solution: Decrease the pH of your starting buffer by 0.5-1.0 pH unit and re-run the experiment. Ensure the sample is dissolved in or has been buffer-exchanged into the starting buffer.[7]
Possible Cause 2: Ionic strength of the sample is too high.
-
Explanation: If your sample contains a high concentration of salt, these salt cations will compete with your compound for binding sites on the resin from the very beginning, preventing retention.[7]
-
Solution: Desalt your sample before loading. This can be done via dialysis, a desalting column, or by diluting the sample in the starting buffer.[7]
Possible Cause 3: Column was not properly equilibrated.
-
Explanation: The column must be thoroughly washed with the starting buffer (typically 5-10 column volumes) to ensure the internal environment matches the desired starting conditions for pH and ionic strength.[11]
-
Solution: Extend the equilibration step until the pH and conductivity of the column effluent match that of the starting buffer.[11]
Problem: I have low recovery or yield of my compound.
Possible Cause 1: Compound is binding too strongly to the resin.
-
Explanation: The elution conditions (salt concentration or pH) may not be sufficient to displace a strongly bound compound. This can be due to multiple positive charges on the molecule or other secondary interactions.
-
Solution: Increase the final salt concentration in your elution buffer (e.g., up to 2 M NaCl). If using a pH gradient, increase the final pH. You can also add a small percentage of an organic solvent (e.g., 5% isopropanol) to the elution buffer to disrupt potential hydrophobic interactions between your compound and the resin matrix.[12]
Possible Cause 2: Compound precipitation on the column.
-
Explanation: Some compounds are less soluble at low ionic strength or specific pH values, causing them to precipitate at the column inlet when the sample is loaded.
-
Solution: Before loading, test the solubility of your compound under the starting buffer conditions. If solubility is an issue, consider slightly increasing the starting salt concentration (e.g., 25 mM NaCl) or adjusting the pH. Always filter your sample through a 0.22 or 0.45 µm filter before injection to remove any existing particulates.
Possible Cause 3: Column is contaminated or has lost capacity.
-
Explanation: Over time, columns can become fouled with strongly bound impurities or microbial growth, which reduces the available binding capacity for your target compound.[13]
-
Solution: Perform regular column cleaning and sanitization according to the manufacturer's recommendations, often involving solutions like 1 M NaOH.[13]
// Nodes check_chromatogram [label="Q: Is there a peak in the flow-through?", fillcolor="#F1F3F4", fontcolor="#202124"]; check_strip [label="Q: Does a high salt strip (e.g., 2M NaCl)\n elute the compound?", fillcolor="#F1F3F4", fontcolor="#202124"]; check_solubility [label="Q: Is the compound soluble\n in the start buffer?", fillcolor="#F1F3F4", fontcolor="#202124"]; check_pressure [label="Q: Is backpressure high?", fillcolor="#F1F3F4", fontcolor="#202124"];
// Solutions no_binding [label="A: Compound is not binding.\n- Decrease Start Buffer pH.\n- Desalt Sample.", fillcolor="#FBBC05", fontcolor="#202124"]; strong_binding [label="A: Compound binds too strongly.\n- Increase final salt concentration in gradient.\n- Consider adding organic modifier.", fillcolor="#FBBC05", fontcolor="#202124"]; precipitation [label="A: Potential precipitation.\n- Modify start buffer conditions.\n- Filter sample before loading.", fillcolor="#FBBC05", fontcolor="#202124"]; clean_column [label="A: Column may be fouled.\n- Perform Clean-In-Place (CIP)\n procedure.", fillcolor="#FBBC05", fontcolor="#202124"];
// Connections start -> check_chromatogram; check_chromatogram -> no_binding [label="Yes"]; check_chromatogram -> check_strip [label="No"]; check_strip -> strong_binding [label="Yes"]; check_strip -> check_solubility [label="No"]; check_solubility -> precipitation [label="No"]; check_solubility -> check_pressure [label="Yes"]; check_pressure -> precipitation [label="Yes"]; check_pressure -> clean_column [label="No"]; } enddot Caption: Troubleshooting workflow for low recovery issues.
Problem: My peaks are tailing or are too broad.
Possible Cause 1: Secondary, non-ionic interactions.
-
Explanation: Your compound may be interacting with the resin's base matrix through mechanisms other than ion exchange, such as hydrophobic interactions. This causes a portion of the molecules to elute more slowly, resulting in a tail.[14][15]
-
Solution: Add a low concentration of a non-ionic organic solvent (e.g., 5-15% isopropanol or acetonitrile) to your mobile phases to disrupt these secondary interactions.[14] Be sure to verify the stability of your compound in the chosen solvent.
Possible Cause 2: Column overloading.
-
Explanation: Injecting too much sample mass can saturate the binding sites on the column, leading to poor peak shape, often appearing as a "right triangle" peak.[16]
-
Solution: Reduce the amount of sample loaded onto the column. As a rule of thumb for gradient elution, do not exceed 30% of the column's total binding capacity to maintain good resolution.[13]
Possible Cause 3: Poorly packed or degraded column.
-
Explanation: Over time, a column bed can compress or channels can form, leading to non-uniform flow paths for the sample and causing peak broadening or splitting.[17] A partially blocked inlet frit can also distort peaks.[16]
-
Solution: Check the column's efficiency. If it has degraded significantly, you may be able to fix a blocked frit by backflushing the column.[16] Otherwise, the column may need to be repacked (if applicable) or replaced.
Experimental Protocols
Protocol 1: Sample Preparation and Clarification
The goal of sample preparation is to ensure your sample is free of particulates and in a chemical environment suitable for binding to the column.
-
Dissolution: Dissolve your crude Oxazol-2-ylmethanamine derivative in a minimal amount of the desired starting buffer (e.g., 25 mM Sodium Acetate, pH 4.5).
-
pH Adjustment: Check the pH of the dissolved sample. Adjust carefully with dilute acid (e.g., acetic acid) to match the starting buffer pH. This is a critical step to ensure the compound is charged correctly for binding.[7]
-
Clarification: Centrifuge the sample (e.g., at 10,000 x g for 15 minutes) to pellet any insoluble material.
-
Filtration: Filter the supernatant through a 0.45 µm or 0.22 µm syringe filter to remove any remaining fine particulates that could clog the column.
-
Desalting (if necessary): If the sample was dissolved from a salt form or contains high salt concentrations from a previous step, perform a buffer exchange into the starting buffer using a desalting column.[7]
Protocol 2: Method Development for Cation Exchange
This protocol outlines a systematic approach to developing a purification method from scratch.
Table 1: Recommended Buffer Systems
| pH Range | Buffer System | Concentration (mM) | Notes |
| 3.8 - 5.8 | Sodium Acetate | 25 - 50 | Good general starting buffer for CEX. |
| 2.1 - 4.1 | Sodium Citrate | 25 - 50 | Provides strong buffering capacity at lower pH. |
| 6.2 - 8.2 | Sodium Phosphate | 25 - 50 | Use with caution; can be complex to prepare consistently.[9] |
-
Column Selection: Choose a strong cation exchange (SCX) column.
-
Buffer Preparation:
-
Buffer A (Start/Wash): 25 mM Sodium Acetate, pH 4.5
-
Buffer B (Elution): 25 mM Sodium Acetate, pH 4.5 + 1.0 M NaCl
-
-
System Setup and Equilibration:
-
Install the SCX column on your chromatography system.
-
Flush the system and column with high-purity water.
-
Equilibrate the column with Buffer A for at least 5-10 column volumes, or until the UV baseline, pH, and conductivity are stable.[11]
-
-
Scouting Run:
-
Inject your prepared sample onto the equilibrated column.
-
Wash with 2-3 column volumes of Buffer A to remove any unbound impurities.
-
Apply a linear gradient from 0% to 100% Buffer B over 10-20 column volumes.[13] This broad gradient will help determine the approximate salt concentration at which your compound elutes.
-
Hold at 100% Buffer B for 2-3 column volumes to elute any tightly bound species.
-
Re-equilibrate the column with Buffer A for 5-10 column volumes.
-
-
Analysis and Optimization:
-
Analyze the collected fractions to identify which ones contain your purified compound.
-
Based on the scouting run, optimize the gradient. If the peak of interest eluted at 30% Buffer B (0.3 M NaCl), you can run a shallower gradient (e.g., from 20% to 40% Buffer B over 20 column volumes) to improve the resolution between your target compound and any closely eluting impurities.[13]
-
// Nodes start [label="Start: Crude Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sample_prep [label="1. Sample Preparation\n(Dissolve, pH Adjust, Filter)", fillcolor="#F1F3F4", fontcolor="#202124"]; equilibration [label="2. Column Equilibration\n(5-10 CV with Start Buffer)", fillcolor="#F1F3F4", fontcolor="#202124"]; load_wash [label="3. Sample Loading & Wash\n(2-3 CV with Start Buffer)", fillcolor="#F1F3F4", fontcolor="#202124"]; gradient_elution [label="4. Gradient Elution\n(e.g., 0-100% Salt over 20 CV)", fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="5. Fraction Analysis\n(e.g., HPLC, LC-MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; optimize [label="6. Optimization?\n(Adjust Gradient Slope/pH)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; end [label="End: Purified Compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> sample_prep; sample_prep -> equilibration; equilibration -> load_wash; load_wash -> gradient_elution; gradient_elution -> analysis; analysis -> optimize; optimize -> gradient_elution [label="Yes"]; optimize -> end [label="No"]; } enddot Caption: General workflow for IEX method development.
References
- 1. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 2. Cation Exchange Chromatography | Bio-Rad [bio-rad.com]
- 3. chromtech.com [chromtech.com]
- 4. harvardapparatus.com [harvardapparatus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. youtube.com [youtube.com]
- 9. bio-rad.com [bio-rad.com]
- 10. conductscience.com [conductscience.com]
- 11. lcms.cz [lcms.cz]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. support.waters.com [support.waters.com]
- 15. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Comparative Analysis of Oxazol-2-ylmethanamine Hydrochloride and Other Amine Building Blocks for Drug Discovery
A Senior Application Scientist's Guide to Navigating Chemical Space with Novel Amine Scaffolds
In the intricate tapestry of medicinal chemistry and drug development, the selection of appropriate building blocks is paramount. These molecular fragments are the foundational elements from which novel therapeutic agents are constructed. Among the most versatile and widely utilized of these are primary amines, which serve as crucial anchor points for molecular elaboration and diversification.[1] This guide provides an in-depth comparative analysis of Oxazol-2-ylmethanamine hydrochloride, a heterocyclic amine of growing interest, against a panel of commonly employed amine building blocks: benzylamine, furfurylamine, and 2-aminopyridine. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their relative performance, supported by experimental data and field-proven insights.
The Ascendance of Novel Heterocyclic Amines in Drug Discovery
The landscape of drug discovery is in a perpetual state of evolution, with a continuous demand for novel chemical entities that can address unmet medical needs. Amine-containing compounds are ubiquitous in pharmaceuticals, playing pivotal roles in receptor binding, enzyme inhibition, and overall pharmacokinetic profiles.[2] While traditional amine building blocks like benzylamine have been staples in synthetic campaigns, the exploration of more structurally diverse and functionally unique amines, such as this compound, is a key strategy for expanding accessible chemical space and identifying next-generation therapeutics.[3] The introduction of heterocyclic motifs, in particular, can impart favorable physicochemical properties, including improved solubility and metabolic stability, and provide novel vectors for intellectual property.
Physicochemical Properties: A Foundation for Reactivity and Drug-Likeness
The utility of an amine building block is fundamentally governed by its physicochemical properties. These parameters not only influence its reactivity in chemical transformations but also contribute to the drug-like characteristics of the final compound. A comparative summary of key properties for this compound and our selected comparator amines is presented below.
| Property | Oxazol-2-ylmethanamine HCl | Benzylamine | Furfurylamine | 2-Aminopyridine |
| CAS Number | 1041053-44-4[4] | 100-46-9 | 617-89-0 | 504-29-0 |
| Molecular Formula | C₄H₇ClN₂O[4] | C₇H₉N | C₅H₇NO | C₅H₆N₂ |
| Molecular Weight | 134.56 g/mol [4] | 107.15 g/mol | 97.12 g/mol | 94.11 g/mol |
| Boiling Point | 153.0±23.0 °C (Predicted)[5] | 184.5 °C | 145-146 °C | 204-210 °C |
| pKa (Predicted) | 7.82±0.29[5] | ~9.34 | ~8.9 | ~6.86 |
| Topological Polar Surface Area (TPSA) | 52.05 Ų[4] | 26.02 Ų | 28.24 Ų | 38.91 Ų |
| cLogP | 0.5551[4] | 1.09 | 0.49 | 0.49 |
Note: Predicted values are computationally derived and may vary from experimental values.
The oxazole moiety in this compound contributes to a higher topological polar surface area (TPSA) compared to benzylamine and furfurylamine, which can influence cell permeability and aqueous solubility. Its predicted pKa suggests it is a weaker base than benzylamine and furfurylamine but a stronger base than 2-aminopyridine. These differences in basicity have direct implications for their nucleophilicity and, consequently, their performance in common synthetic reactions.
Comparative Reactivity in Key Synthetic Transformations
To provide a practical assessment of these amine building blocks, we will now delve into their comparative performance in two of the most fundamental reactions in medicinal chemistry: amide bond formation and reductive amination.
Amide Bond Formation: The Cornerstone of Peptide and Small Molecule Synthesis
The formation of an amide bond is arguably the most frequently employed reaction in drug discovery.[6] It provides a robust and versatile linkage for connecting molecular fragments. The efficiency of this reaction is highly dependent on the nucleophilicity of the amine and the steric hindrance around the nitrogen atom.
A generalized workflow for a comparative amide coupling experiment is depicted below. Such parallel synthesis approaches are invaluable for rapidly assessing the relative performance of different building blocks.[7]
Caption: A generalized workflow for the comparative evaluation of amine building blocks in amide bond formation.
Experimental Protocol: Parallel Amide Coupling
-
To an array of reaction vials, add a solution of a representative carboxylic acid (e.g., benzoic acid, 1.0 eq) in a suitable solvent (e.g., DMF).
-
Add a solution of a coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) to each vial.
-
To separate sets of vials, add a solution of each amine building block (this compound, benzylamine, furfurylamine, and 2-aminopyridine, 1.0 eq). Note: For the hydrochloride salt, an additional equivalent of base is required for neutralization.
-
Stir the reactions at room temperature and monitor progress by TLC or LC-MS.
-
Upon completion, quench the reactions with water and perform a standard aqueous workup and extraction.
-
Analyze the crude product mixtures by LC-MS and/or ¹H NMR to determine the relative yields and purity of the resulting amides.
Discussion of Expected Outcomes:
-
Benzylamine and Furfurylamine: These are expected to be highly reactive due to the good nucleophilicity of their primary amine groups and relatively low steric hindrance.[2] High yields are anticipated under standard coupling conditions.
-
This compound: The electron-withdrawing nature of the oxazole ring may slightly reduce the nucleophilicity of the amine compared to benzylamine and furfurylamine. However, its relatively small size should minimize steric hindrance. Good to excellent yields are still expected, potentially requiring slightly longer reaction times or a more activated coupling reagent.
-
2-Aminopyridine: The amine group in 2-aminopyridine is directly attached to the electron-deficient pyridine ring, which significantly reduces its nucleophilicity. This can lead to lower yields and may necessitate more forcing reaction conditions or specialized coupling reagents.[8]
Reductive Amination: A Versatile Tool for C-N Bond Formation
Reductive amination is another cornerstone of amine synthesis, allowing for the formation of secondary and tertiary amines from primary amines and carbonyl compounds.[9] The success of this reaction is influenced by the amine's ability to form an imine or enamine intermediate, which is then reduced in situ.[10]
Caption: A streamlined workflow for the comparative analysis of amine performance in reductive amination.
Experimental Protocol: Parallel Reductive Amination
-
In a parallel reactor, dispense a solution of a model carbonyl compound (e.g., cyclohexanone, 1.0 eq) in a suitable solvent (e.g., dichloroethane).
-
To separate reaction vessels, add each of the amine building blocks (1.1 eq). Again, an additional equivalent of a non-interfering base (e.g., triethylamine) should be added to the reaction with this compound.
-
Stir the mixtures for a short period to allow for imine formation.
-
Add a mild reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) to each vessel.
-
Continue stirring at room temperature and monitor the reactions by LC-MS.
-
Upon completion, quench the reactions with a saturated aqueous solution of sodium bicarbonate.
-
Perform an extractive workup and purify the products by column chromatography if necessary.
-
Determine the yields of the corresponding secondary amines.
Discussion of Expected Outcomes:
The reactivity trends in reductive amination are expected to largely mirror those observed in amide coupling, as both reactions are dependent on the nucleophilicity of the amine.[11] A comparative study on the reductive amination of 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid with a broad range of primary amines, including aniline, demonstrated the feasibility of this reaction with less nucleophilic amines.[12][13]
-
Benzylamine and Furfurylamine: These are expected to perform very well, affording high yields of the corresponding secondary amines.
-
This compound: This amine is anticipated to be a competent nucleophile in this transformation, likely providing good to excellent yields.
-
2-Aminopyridine: Due to its lower basicity and nucleophilicity, 2-aminopyridine may exhibit slower reaction rates and potentially lower yields compared to the other amines.
The Strategic Value of this compound in Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery has emerged as a powerful paradigm for identifying novel lead compounds.[14] This approach relies on screening small, low-molecular-weight fragments that can be elaborated into more potent drug candidates. Oxazol-2-ylmethanamine, as a fragment-sized building block, offers several strategic advantages in this context.[15] Its oxazole core provides a rigid scaffold with defined vectors for chemical elaboration, while the primary amine serves as a versatile handle for chemical modification. The unique electronic properties of the oxazole ring can also lead to novel binding interactions with protein targets.
Safety and Handling Considerations
As with all chemical reagents, proper safety precautions must be observed when handling these amine building blocks.
-
This compound: May cause skin, eye, and respiratory irritation.[5]
-
Benzylamine: Corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled.
-
Furfurylamine: Flammable liquid and vapor. It is toxic if swallowed and causes skin and eye irritation.
-
2-Aminopyridine: Toxic if swallowed, in contact with skin, or if inhaled. It can cause serious eye irritation.
Always consult the Safety Data Sheet (SDS) for each compound before use and handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
The selection of amine building blocks is a critical decision in the design and synthesis of novel drug candidates. While established amines like benzylamine and furfurylamine offer reliable reactivity, the exploration of novel heterocyclic amines such as this compound provides exciting opportunities to access new chemical space and develop innovative therapeutics. This guide has provided a comparative framework for evaluating these key building blocks, highlighting their distinct physicochemical properties and expected performance in fundamental synthetic transformations. By understanding the nuances of each amine, medicinal chemists can make more informed decisions, ultimately accelerating the discovery of the next generation of medicines.
References
- 1. Amines: Versatile Building Blocks in Organic Chemistry and Beyond - Amerigo Scientific [amerigoscientific.com]
- 2. purkh.com [purkh.com]
- 3. researchgate.net [researchgate.net]
- 4. chemscene.com [chemscene.com]
- 5. OXAZOL-2-YL-METHYLAMINE HYDROCHLORIDE | 885331-17-9 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Fragment Collection - Enamine [enamine.net]
The Cutting Edge of Kinase Inhibition: A Comparative Efficacy Analysis of Oxazole-Based FLT3 Inhibitors in Acute Myeloid Leukemia
For Immediate Release to the Scientific Community
In the relentless pursuit of targeted cancer therapies, the structural motif of the oxazole ring has emerged as a cornerstone in the design of potent and selective kinase inhibitors.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparative analysis of drugs synthesized from an oxazol-2-ylmethanamine backbone, with a particular focus on their application as FMS-like tyrosine kinase 3 (FLT3) inhibitors for the treatment of Acute Myeloid Leukemia (AML). We will dissect the efficacy of a novel oxazole-based compound, 5-(4-fluorophenyl)-N-phenyloxazol-2-amine, and contextualize its performance against established first and second-generation FLT3 inhibitors.
The Rise of Oxazole Scaffolds in Oncology
The oxazole nucleus, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry. Its derivatives are known to engage with a wide array of biological targets, including enzymes and receptors, through various non-covalent interactions, leading to a broad spectrum of biological activities.[1][2] This versatility has led to the development of numerous oxazole-containing compounds with therapeutic potential in oncology, infectious diseases, and inflammatory conditions.[2][3]
FLT3: A Critical Target in Acute Myeloid Leukemia
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[4] In a significant portion of Acute Myeloid Leukemia (AML) cases, mutations in the FLT3 gene, most commonly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the kinase.[4][5] This aberrant signaling drives uncontrolled proliferation of leukemic cells and is associated with a poor prognosis, making FLT3 a prime therapeutic target.[4][6]
A Novel Oxazole-Based FLT3 Inhibitor: 5-(4-fluorophenyl)-N-phenyloxazol-2-amine
Recent research has identified 5-(4-fluorophenyl)-N-phenyloxazol-2-amine (herein referred to as Compound 7c) as a potent, novel FLT3 inhibitor derived from an oxazol-2-amine core.[5][7] This compound has demonstrated significant anti-leukemic activity in both preclinical in vitro and in vivo models.[5][7]
Comparative In Vitro Efficacy
The following table summarizes the inhibitory activity of Compound 7c against wild-type and mutated FLT3, alongside a comparison with other notable FLT3 inhibitors.
| Compound | Target | IC50 (nM) | Cell Line (Mutation) | Cell Proliferation IC50 (nM) | Reference |
| Compound 7c | FLT3 | - | Molm-13 (FLT3-ITD) | ~100 | [5] |
| Compound 7c | FLT3 | - | MV4-11 (FLT3-ITD) | ~100 | [5] |
| Midostaurin | FLT3, multi-kinase | 11 | MV4-11 (FLT3-ITD) | <10 | [8] |
| Gilteritinib | FLT3, AXL | 0.29 | MV4-11 (FLT3-ITD) | <1 | [8] |
| Quizartinib | FLT3 | 1.1 | MV4-11 (FLT3-ITD) | <1 | [8] |
| Crenolanib | FLT3, PDGFR | 0.6 | MV4-11 (FLT3-ITD) | <5 | [8] |
| Sorafenib | FLT3, multi-kinase | 5.8 | MV4-11 (FLT3-ITD) | ~10 | [8] |
Note: IC50 values can vary between different assays and experimental conditions.
Compound 7c demonstrates potent inhibition of proliferation in FLT3-ITD positive AML cell lines.[5] While direct biochemical IC50 values for Compound 7c against the FLT3 enzyme were not detailed in the primary source, its cellular potency is evident.[5] In comparison, second-generation inhibitors like gilteritinib and quizartinib exhibit nanomolar to sub-nanomolar potency.[8]
In Vivo Efficacy in a Xenograft Model
The anti-leukemic activity of Compound 7c was further validated in an in vivo setting using a xenograft mouse model with the human AML cell line MV4-11.[5][7] Treatment with Compound 7c resulted in significant inhibition of tumor growth, underscoring its potential as a therapeutic candidate for FLT3-mutated AML.[5][7]
The Broader Landscape of FLT3 Inhibitors: A Comparative Overview
The development of FLT3 inhibitors has seen a progression from first-generation multi-kinase inhibitors to more selective and potent second-generation agents.[4]
-
First-Generation Inhibitors (e.g., Midostaurin, Sorafenib): These compounds inhibit multiple kinases, which may contribute to a broader anti-leukemic effect but can also lead to more off-target toxicities.[4] Midostaurin is approved for the treatment of newly diagnosed FLT3-mutated AML in combination with chemotherapy.[6]
-
Second-Generation Inhibitors (e.g., Gilteritinib, Quizartinib, Crenolanib): These agents were designed for greater potency and selectivity against FLT3, potentially offering an improved therapeutic window.[9][10] Gilteritinib and quizartinib have shown significant efficacy in clinical trials for both newly diagnosed and relapsed/refractory FLT3-mutated AML.[9]
Resistance to FLT3 inhibitors remains a clinical challenge, often arising from on-target secondary mutations in the FLT3 gene or activation of bypass signaling pathways.[11]
Mechanism of Action: Disrupting Aberrant FLT3 Signaling
The primary mechanism of action for oxazole-based FLT3 inhibitors like Compound 7c is the competitive inhibition of ATP binding to the kinase domain of the FLT3 receptor. This action prevents autophosphorylation and subsequent activation of downstream signaling cascades that are crucial for the proliferation and survival of leukemic cells.[12]
Caption: FLT3 Signaling Pathway and Point of Inhibition.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial.
FLT3 Kinase Inhibition Assay (Biochemical)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the FLT3 kinase.[12]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against FLT3 kinase.
Materials:
-
Recombinant human FLT3 kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
A suitable kinase substrate (e.g., a synthetic peptide)
-
Test compound serially diluted in DMSO
-
A detection reagent to quantify kinase activity (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a multi-well plate, add the FLT3 enzyme, the substrate, and the diluted test compound.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol to measure the amount of ADP produced (which is proportional to kinase activity).
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.[13]
Objective: To determine the IC50 of a test compound on the proliferation of AML cell lines.
Materials:
-
AML cell lines (e.g., MV4-11, Molm-13)
-
Complete cell culture medium
-
Test compound serially diluted in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the AML cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Treat the cells with serial dilutions of the test compound and a DMSO vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.
Caption: Preclinical Evaluation Workflow for FLT3 Inhibitors.
Conclusion and Future Directions
The exploration of oxazole-based compounds, exemplified by the potent anti-leukemic activity of 5-(4-fluorophenyl)-N-phenyloxazol-2-amine, continues to be a highly promising avenue in the development of targeted cancer therapies. The data presented in this guide underscore the potential of this chemical scaffold to yield effective FLT3 inhibitors. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, as well as exploring combination strategies to overcome resistance and improve clinical outcomes for patients with AML. The rigorous application of the described experimental protocols will be paramount in validating the efficacy and safety of the next generation of oxazole-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic potential of oxazole scaffold: a patent review (2006-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [open.bu.edu]
- 7. Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy and safety of FLT3 inhibitors in the treatment of AML: A review of clinical data [aml-hub.com]
- 10. Efficacy and safety of second‑generation FLT3 inhibitors in acute myeloid leukemia: A systematic review and meta‑analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Review of FLT3 Kinase Inhibitors in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Structural Validation of Oxazol-2-ylmethanamine Hydrochloride: An NMR-Centric Approach
For Researchers, Scientists, and Drug Development Professionals
The Imperative of Structural Integrity in Drug Development
Oxazol-2-ylmethanamine hydrochloride is a heterocyclic amine, a class of compounds of significant interest in medicinal chemistry. The precise arrangement of atoms in this molecule dictates its physicochemical properties, biological activity, and safety profile. Therefore, unambiguous confirmation of its chemical structure is a non-negotiable cornerstone of the drug development process, mandated by regulatory bodies and essential for reproducible research. While several analytical techniques contribute to this goal, NMR spectroscopy serves as the primary tool for elucidating the molecular framework in solution.[1]
The Primary Method: Unraveling the Structure with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for the structural elucidation of organic molecules because it provides a detailed atom-by-atom map of the molecular connectivity and environment.[2] Unlike techniques that provide bulk properties or molecular formulas, NMR allows us to "see" the specific carbon-hydrogen framework.
Predicted Structure and Expected NMR Environment
Before any analysis, we must understand the expected structure. This compound (C₄H₇ClN₂O)[3] possesses four unique carbon environments and three distinct proton environments, excluding the exchangeable amine protons.
-
Oxazole Ring Protons (H-4, H-5): Two chemically distinct protons on the heterocyclic ring.
-
Methylene Protons (-CH₂-): A methylene bridge connecting the oxazole ring to the amine group.
-
Amine Protons (-NH₃⁺): Protons on the nitrogen, which may or may not be observable depending on the solvent and its exchange rate.
-
Carbon Skeleton: Four distinct carbons: C2 (between N and O), C4, C5, and the methylene carbon (-CH₂-).
Experimental Protocol: Acquiring High-Quality NMR Data
This protocol is designed to be a self-validating system, ensuring data integrity from the outset.
Objective: To acquire high-resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR spectra.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
Internal Standard (e.g., Tetramethylsilane - TMS, 0.03% v/v)
-
NMR tubes (5 mm, high precision)
-
NMR Spectrometer (400 MHz or higher recommended for better resolution)
Step-by-Step Methodology:
-
Sample Preparation (The Causality):
-
Accurately weigh approximately 5-10 mg of the compound. Rationale: This concentration ensures a good signal-to-noise ratio without causing issues with solubility or line broadening.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). Rationale: DMSO-d₆ is chosen for its ability to dissolve a wide range of organic salts and for its high boiling point. The protons of the amine hydrochloride are often well-resolved in DMSO-d₆ and do not exchange as rapidly as they would in D₂O.
-
Add the internal standard (TMS). Rationale: TMS provides a reference signal at 0.00 ppm, allowing for accurate calibration of the chemical shift axis.[4]
-
Vortex the sample until fully dissolved and transfer the solution to an NMR tube.
-
-
Spectrometer Setup & Data Acquisition:
-
Lock the spectrometer on the deuterium signal of the solvent. Rationale: The lock signal corrects for magnetic field drift, ensuring spectral stability over long acquisition times.
-
Shim the magnetic field to achieve optimal homogeneity. Rationale: Shimming maximizes spectral resolution, resulting in sharp, well-defined peaks.
-
¹H NMR Acquisition: Acquire a 1D proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a 1D carbon spectrum with proton decoupling. Rationale: Proton decoupling collapses C-H coupling, simplifying the spectrum so that each unique carbon appears as a single line.[5] This experiment requires more scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
2D COSY Acquisition: Acquire a ¹H-¹H COSY (Correlation Spectroscopy) spectrum. Rationale: This experiment identifies protons that are coupled to each other, typically through 2-3 bonds, confirming which protons are neighbors in the molecule.[6]
-
2D HSQC Acquisition: Acquire a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum. Rationale: This experiment maps each proton directly to the carbon it is attached to, providing definitive C-H bond correlations.[7]
-
Data Interpretation: A Step-by-Step Validation
The acquired spectra are systematically analyzed to confirm the proposed structure.
¹H NMR Spectrum Analysis:
| Predicted Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Integration |
| H-5 (Oxazole) | ~7.9 - 8.2 | Doublet (d) | 1H |
| H-4 (Oxazole) | ~7.1 - 7.4 | Doublet (d) | 1H |
| -CH₂- (Methylene) | ~4.3 - 4.6 | Singlet (s) | 2H |
| -NH₃⁺ (Amine) | ~8.5 - 9.5 (broad) | Singlet (s, broad) | 3H |
-
Chemical Shift Causality: The oxazole protons are in the aromatic region, deshielded by the electronegative oxygen and nitrogen atoms and the ring current.[8] The methylene protons are adjacent to the electron-withdrawing oxazole ring, shifting them downfield.
-
Multiplicity Causality: The two non-equivalent oxazole protons (H-4 and H-5) are adjacent and should couple to each other, resulting in two doublets (the N+1 rule).[9] The methylene group has no adjacent non-equivalent protons, so it should appear as a singlet.
-
Integration as Validation: The relative peak areas must correspond to a 1:1:2 ratio for the oxazole and methylene protons, confirming the proton count at each position.[4]
¹³C NMR Spectrum Analysis:
| Predicted Carbon | Expected Chemical Shift (δ, ppm) |
| C2 (O-C=N) | ~158 - 162 |
| C5 | ~140 - 145 |
| C4 | ~125 - 130 |
| -CH₂- | ~50 - 55 |
-
Chemical Shift Causality: The carbons within the heterocyclic ring are significantly deshielded, with the C2 carbon being the most downfield due to its attachment to both oxygen and nitrogen. The aliphatic methylene carbon appears at a much lower chemical shift.[10] The presence of exactly four signals validates the number of unique carbon environments.
Workflow for NMR-Based Structural Validation
The following diagram illustrates the logical flow from data acquisition to final structure confirmation.
Caption: Workflow for structural validation using 1D and 2D NMR.
A Comparative Framework: Alternative and Complementary Techniques
While NMR is the cornerstone, a multi-faceted analytical approach provides a more robust and defensible validation package, a practice known as orthogonal testing.
Mass Spectrometry (MS)
-
Core Function: Provides the accurate mass of the molecule, which is used to determine its elemental formula. High-Resolution Mass Spectrometry (HRMS) is particularly powerful.[11]
-
Performance vs. NMR: MS is much faster and requires significantly less sample than NMR. However, it cannot distinguish between isomers, which have the same mass and formula but different atomic arrangements. NMR excels at defining this precise connectivity.
-
Expected Data: For Oxazol-2-ylmethanamine (the free base, C₄H₆N₂O), the expected exact mass is 98.0480 Da. In electrospray ionization (ESI) positive mode, the protonated molecule [M+H]⁺ would be observed at m/z 99.0558. This confirms the molecular formula, which must be consistent with the NMR data.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Core Function: Identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
-
Performance vs. NMR: FTIR is a rapid, simple technique excellent for a quick check of key functional groups. It confirms the presence of bonds (like N-H, C=N, C-O) but provides no information on how they are connected in the broader molecular structure.
-
Expected Data:
-
~3400-3200 cm⁻¹ (broad): N-H stretching from the primary amine hydrochloride.
-
~1650-1550 cm⁻¹: C=N stretching of the oxazole ring.
-
~1250-1050 cm⁻¹: C-O stretching within the ring.
-
Single Crystal X-ray Crystallography
-
Core Function: Considered the "gold standard," this technique provides the absolute, unambiguous three-dimensional structure of a molecule in its crystalline state.[12]
-
Performance vs. NMR: X-ray crystallography offers unparalleled certainty in structural determination. Its primary limitation is the absolute requirement for a high-quality single crystal, which can be challenging and time-consuming to grow. NMR provides the structure in a solution state, which is often more biologically relevant.
-
When to Use: It is typically employed when NMR data is ambiguous, to determine absolute stereochemistry, or for final, definitive structural proof for regulatory filings.
Summary Comparison of Analytical Techniques
| Technique | Information Provided | Sample Requirement | Throughput | Key Limitation |
| NMR Spectroscopy | Detailed atomic connectivity (C-H framework), 3D structure in solution (NOE) | 5-10 mg | Low to Medium | Lower sensitivity, can have overlapping signals |
| Mass Spectrometry | Molecular weight and elemental formula | < 1 mg | High | Does not distinguish between isomers |
| FTIR Spectroscopy | Presence of functional groups | < 1 mg | High | Provides no connectivity information |
| X-ray Crystallography | Absolute 3D structure in solid state | Single Crystal | Very Low | Requires a suitable crystal, which is often a bottleneck |
Integrated Analytical Strategy
A robust validation strategy does not rely on a single technique but integrates the strengths of several.
Caption: An integrated strategy for comprehensive structural validation.
Conclusion
The structural validation of this compound is most effectively achieved through a primary reliance on NMR spectroscopy. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments provides a self-validating system to meticulously piece together the carbon-hydrogen framework. This high-confidence structural information is then corroborated by orthogonal techniques. High-Resolution Mass Spectrometry confirms the elemental composition, and FTIR confirms the presence of key functional groups. For absolute, definitive proof, particularly in later-stage development, Single Crystal X-ray Crystallography remains the ultimate arbiter. By understanding the strengths and limitations of each technique and applying them within a logical, integrated workflow, researchers can ensure the scientific integrity of their findings and build a robust data package for drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 3. chemscene.com [chemscene.com]
- 4. acdlabs.com [acdlabs.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 9. study.com [study.com]
- 10. researchgate.net [researchgate.net]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]
A Comparative Guide to the Structure-Activity Relationship of 2-Aminooxazole Derivatives as Antiprotozoal Agents
The 2-aminooxazole scaffold is a privileged structure in medicinal chemistry, analogous to the well-known 2-aminothiazole moiety found in numerous FDA-approved drugs.[1] The replacement of the sulfur atom in the thiazole ring with an isosteric oxygen atom can offer advantages such as improved solubility and a potentially altered metabolic profile.[1] While the broader oxazole class has been investigated for a wide range of biological activities, including anticancer and antimicrobial effects, this guide will focus on a specific series of 2-amino-4-phenyloxazole derivatives and their targeted activity against pathogenic protozoa, namely Giardia lamblia and Trichomonas vaginalis.
This guide provides a detailed comparison of a series of synthesized 2-amino-4-(p-substituted phenyl)-oxazole derivatives, offering insights into their structure-activity relationships (SAR) as antiprotozoal agents. The experimental data presented herein is derived from a study by Carballo et al., which systematically evaluated these compounds and provides a clear basis for a comparative analysis.[2]
Synthetic Strategy: Microwave-Assisted Cyclocondensation
The synthesis of the 2-amino-4-phenyloxazole scaffold is efficiently achieved through a microwave-assisted cyclocondensation reaction. This method involves the reaction of a p-substituted 2-bromoacetophenone with urea in dimethylformamide (DMF). The use of microwave irradiation accelerates the reaction, leading to the desired products in a shorter time frame compared to conventional heating methods.
The general synthetic scheme is as follows:
Caption: General synthetic route to 2-amino-4-phenyloxazole derivatives.
This one-pot synthesis is advantageous for generating a library of analogs for SAR studies, as the variation is introduced through the readily available substituted 2-bromoacetophenones.
Comparative Analysis of Antiprotozoal Activity
The synthesized 2-amino-4-(p-substituted phenyl)-oxazole derivatives were evaluated for their in vitro activity against Giardia lamblia and Trichomonas vaginalis. The 50% inhibitory concentration (IC50) was determined for each compound and compared with the standard drug, metronidazole.
| Compound ID | R (Substitution at para-position) | IC50 vs. G. lamblia (µM) | IC50 vs. T. vaginalis (µM) |
| 3a | -H | 2.50 | 2.50 |
| 3b | -CH3 | 2.50 | 2.50 |
| 3c | -OCH3 | 2.50 | 2.50 |
| 3d | -OCOPh | 1.17 | 2.35 |
| 3e | -Br | 2.35 | 1.89 |
| 3f | -F | 2.50 | 2.50 |
| 3g | -NO2 | 2.50 | 2.50 |
| Metronidazole | (Reference Drug) | 1.70 | 1.17 |
| Data sourced from Carballo et al., 2015.[2] |
Structure-Activity Relationship (SAR) Insights
The analysis of the IC50 data reveals key structural features that influence the antiprotozoal activity of these 2-aminooxazole derivatives.
Caption: Key structure-activity relationships for antiprotozoal 2-aminooxazoles.
Key Observations:
-
General Activity: Most of the synthesized compounds with simple para-substituents (-H, -CH3, -OCH3, -F, -NO2) exhibited moderate and comparable activity against both protozoal strains, with IC50 values around 2.50 µM.[2]
-
Effect of Benzoyloxy Group: The introduction of a benzoyloxy group at the para-position (compound 3d ) led to a significant increase in activity against G. lamblia, with an IC50 of 1.17 µM.[2] This makes it more potent than the reference drug metronidazole against this particular parasite. The bulky, lipophilic nature of the benzoyloxy group may enhance binding to the molecular target in G. lamblia.
-
Effect of Bromine Substitution: The presence of a bromine atom at the para-position (compound 3e ) resulted in the highest activity against T. vaginalis (IC50 = 1.89 µM).[2] This suggests that a halogen atom at this position is favorable for inhibiting the growth of T. vaginalis.
Experimental Protocols
General Procedure for the Synthesis of 2-Amino-4-(p-substituted phenyl)-oxazoles (3a-g)
This protocol is based on the microwave-assisted synthesis described by Carballo et al.[2]
Materials:
-
p-substituted 2-bromoacetophenone (1.0 eq)
-
Urea (7.0 eq)
-
Dimethylformamide (DMF)
-
Microwave reactor
Procedure:
-
In a microwave-transparent vessel, combine the appropriate p-substituted 2-bromoacetophenone (1.0 eq) and urea (7.0 eq).
-
Add a suitable amount of DMF to dissolve the reactants.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a specified temperature and time (e.g., 120 °C for 10 minutes, optimization may be required).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization or column chromatography.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Antiprotozoal Activity Assay
The following is a generalized protocol for evaluating the antiprotozoal activity, based on the methods typically employed in such studies.[2]
Caption: Workflow for the in vitro antiprotozoal activity assay.
Procedure:
-
Culture Maintenance: Maintain axenic cultures of G. lamblia or T. vaginalis trophozoites in an appropriate growth medium at 37°C.
-
Assay Setup: In a 96-well microtiter plate, add a suspension of the protozoal trophozoites to each well.
-
Compound Addition: Add serial dilutions of the test compounds (dissolved in a suitable solvent like DMSO) and the reference drug (metronidazole) to the wells. Include a solvent control (DMSO alone) and a negative control (medium only).
-
Incubation: Incubate the plates under anaerobic conditions at 37°C for a specified period (e.g., 48 hours).
-
Viability Assessment: Determine the viability of the trophozoites in each well. This can be done by microscopic counting or using a viability indicator dye such as resazurin.
-
Data Analysis: Calculate the percentage of growth inhibition for each compound concentration compared to the solvent control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Perspectives
The comparative analysis of this series of 2-amino-4-phenyloxazole derivatives demonstrates that the 2-aminooxazole scaffold is a viable starting point for the development of novel antiprotozoal agents. The study highlights that specific substitutions on the 4-phenyl ring can significantly enhance the potency against G. lamblia and T. vaginalis.
The superior activity of the benzoyloxy-substituted derivative against G. lamblia and the bromo-substituted derivative against T. vaginalis provides clear directions for future optimization. Further studies could explore:
-
A wider range of ester and halogen substituents at the para-position.
-
The effect of substitutions at the ortho- and meta-positions of the phenyl ring.
-
Modifications of the 2-amino group to explore its role in target binding.
By leveraging these SAR insights, medicinal chemists can rationally design and synthesize new 2-aminooxazole derivatives with improved potency and selectivity, ultimately leading to the development of more effective treatments for protozoal infections.
References
A Comparative Guide to Catalytic Methods for Oxazole Synthesis
The oxazole motif is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds and functional materials.[1][2] The development of efficient and versatile methods for the synthesis of this privileged heterocycle is, therefore, a topic of paramount importance for researchers, scientists, and drug development professionals. This guide provides an in-depth, objective comparison of the leading catalytic methods for oxazole synthesis, offering a critical evaluation of their performance, mechanistic underpinnings, and practical applicability, supported by experimental data and detailed protocols.
Introduction: The Enduring Significance of the Oxazole Scaffold
The five-membered aromatic heterocycle of oxazole is a recurring structural feature in numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to engage in various non-covalent interactions contribute to its diverse pharmacological activities, which include anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[3] Consequently, the pursuit of novel and efficient synthetic routes to functionalized oxazoles remains a vibrant area of chemical research. This guide will navigate the landscape of catalytic oxazole synthesis, from classical name reactions to modern, highly efficient catalytic systems.
Classical Approaches: The Foundation of Oxazole Synthesis
While modern catalytic methods offer significant advantages, an understanding of classical oxazole syntheses provides a valuable context for appreciating recent advancements. These methods, though often requiring harsh conditions, are still utilized and have laid the groundwork for many contemporary strategies.
Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis, first described in the early 20th century, involves the cyclodehydration of 2-acylamino ketones to form 2,5-disubstituted oxazoles.[4][5][6] The reaction is typically promoted by strong acids such as sulfuric acid or phosphorus pentachloride.[4]
Mechanism: The reaction proceeds via protonation of the amide carbonyl, followed by intramolecular nucleophilic attack of the enolized ketone onto the activated amide. Subsequent dehydration yields the aromatic oxazole ring.
Experimental Protocol: One-Pot Robinson-Gabriel Synthesis [7]
-
A mixture of a carboxylic acid (1.0 mmol), an α-amino ketone hydrochloride (1.0 mmol), and polyphosphoric acid (5 g) is heated at 160-180 °C for 2-4 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
After cooling to approximately 100 °C, the mixture is poured into ice-water (50 mL) with vigorous stirring.
-
The resulting precipitate is collected by filtration, washed with water, and then with a 5% sodium bicarbonate solution until the filtrate is neutral.
-
The solid is washed again with water and dried.
-
The crude product is purified by recrystallization or column chromatography to afford the 2,5-disubstituted oxazole.
Fischer Oxazole Synthesis
The Fischer oxazole synthesis, developed by Emil Fischer in 1896, utilizes the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid to produce 2,5-disubstituted oxazoles.[8]
Mechanism: The reaction is initiated by the acid-catalyzed addition of HCl to the cyanohydrin, forming an iminochloride intermediate. This is followed by a series of steps involving nucleophilic attack by the aldehyde, cyclization, and dehydration to furnish the oxazole ring.[8]
Van Leusen Oxazole Synthesis
The Van Leusen reaction is a versatile method for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[7] This one-pot reaction is known for its reliability and broad substrate scope.[7]
Mechanism: The reaction begins with the deprotonation of TosMIC by a base. The resulting carbanion then acts as a nucleophile, attacking the aldehyde carbonyl. The intermediate undergoes cyclization, followed by elimination of p-toluenesulfinic acid to yield the 5-substituted oxazole.[9]
Experimental Protocol: One-Pot Van Leusen Synthesis of a 5-Substituted Oxazole [7]
-
To a stirred suspension of potassium carbonate (2.5 mmol) in methanol (10 mL) at room temperature, add the aldehyde (1.0 mmol) and tosylmethyl isocyanide (TosMIC, 1.1 mmol).
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the 5-substituted oxazole.
Modern Catalytic Strategies: A Paradigm Shift in Efficiency and Scope
The advent of modern catalytic methods has revolutionized oxazole synthesis, offering milder reaction conditions, broader substrate scope, and improved yields compared to classical approaches. These methods can be broadly categorized into transition-metal catalysis and photocatalysis.
Transition-Metal Catalysis
A variety of transition metals, including palladium, copper, and gold, have been successfully employed to catalyze the formation of the oxazole ring through diverse mechanistic pathways.
Palladium catalysts are highly effective in promoting C-H activation and cross-coupling reactions, enabling the synthesis of highly substituted oxazoles from simple and readily available starting materials.[1] A notable example involves the sequential C-N and C-O bond formations from amides and ketones.[1]
Experimental Protocol: Palladium-Catalyzed Synthesis of a Trisubstituted Oxazole [1]
-
To a reaction tube, add the amide (0.2 mmol), ketone (0.3 mmol), Pd(OAc)₂ (5 mol %), CuBr₂ (20 mol %), and K₂S₂O₈ (0.4 mmol).
-
Add 2 mL of a suitable solvent (e.g., DCE).
-
Seal the tube and heat the reaction mixture at 120 °C for 12 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired oxazole.
Performance Data for Palladium-Catalyzed Oxazole Synthesis [1]
| Entry | Amide | Ketone | Yield (%) |
| 1 | Benzamide | Acetophenone | 86 |
| 2 | 4-Methylbenzamide | Acetophenone | 81 |
| 3 | 4-Methoxybenzamide | Acetophenone | 75 |
| 4 | 4-Chlorobenzamide | Propiophenone | 78 |
Copper catalysts offer a cost-effective and environmentally benign alternative for oxazole synthesis. Copper-catalyzed methods often proceed via oxidative cyclization pathways. A highly efficient method involves the tandem oxidative cyclization of benzylamine and 1,3-dicarbonyl compounds.[10]
Experimental Protocol: Copper-Catalyzed Synthesis of a Polysubstituted Oxazole [10]
-
To a solution of benzylamine (1.2 mmol) and ethyl acetoacetate (1.0 mmol) in DMF (2 mL), add Cu(OAc)₂ (10 mol %), iodine (20 mol %), and TBHP (70% in water, 2.0 mmol).
-
Stir the reaction mixture at room temperature for the specified time.
-
Upon completion (monitored by TLC), dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous Na₂S₂O₃ and brine, then dry over anhydrous Na₂SO₄.
-
After removal of the solvent, the crude product is purified by column chromatography.
Performance Data for Copper-Catalyzed Oxazole Synthesis [10]
| Entry | Benzylamine Derivative | 1,3-Dicarbonyl Compound | Yield (%) |
| 1 | Benzylamine | Ethyl acetoacetate | 93 |
| 2 | 4-Chlorobenzylamine | Ethyl acetoacetate | 85 |
| 3 | Benzylamine | Acetylacetone | 82 |
| 4 | 4-Methoxybenzylamine | Ethyl acetoacetate | 76 |
Gold catalysts exhibit a unique affinity for alkynes, making them particularly well-suited for the cycloisomerization of propargylamides to form oxazoles. This method provides access to a wide range of substituted oxazoles under mild conditions.[11][12][13]
Experimental Protocol: Gold-Catalyzed Synthesis of a 5-Oxazole Ketone [13]
-
To a solution of the internal N-propargylamide (0.2 mmol) in DCE (2 mL) are added a gold catalyst (e.g., JohnphosAuCl/AgOTf, 5 mol %) and 4-MeO-TEMPO (0.4 mmol).
-
The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a designated time.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is purified by preparative TLC to afford the 5-oxazole ketone.
Performance Data for Gold-Catalyzed Oxazole Synthesis [14]
| Entry | Alkyne | Nitrile | Yield (%) |
| 1 | Phenylacetylene | Acetonitrile | 94 |
| 2 | 4-Tolylacetylene | Acetonitrile | 92 |
| 3 | 4-Methoxyphenylacetylene | Acetonitrile | 88 |
| 4 | Phenylacetylene | Benzonitrile | 85 |
Photocatalytic Synthesis
Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis. This approach allows for the formation of oxazoles under exceptionally mild conditions, often at room temperature, using a photocatalyst such as [Ru(bpy)₃]Cl₂.
Mechanism: The photocatalytic cycle is typically initiated by the excitation of the photocatalyst with visible light. The excited-state catalyst can then engage in single-electron transfer processes with the substrates, generating radical intermediates that subsequently cyclize to form the oxazole ring.
Experimental Protocol: Visible-Light Photocatalytic Synthesis of a 2,5-Disubstituted Oxazole
-
A mixture of an α-bromoketone (0.5 mmol), a benzylamine derivative (0.6 mmol), [Ru(bpy)₃]Cl₂ (1 mol %), K₃PO₄ (1.5 mmol), and CCl₃Br (1.0 mmol) in DMF (5 mL) is placed in a reaction vessel.
-
The mixture is degassed and then irradiated with blue LEDs at room temperature for 24 hours.
-
After the reaction is complete, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Comparative Analysis of Catalytic Methods
To facilitate an objective comparison, the following table summarizes the key performance indicators for the discussed catalytic methods.
| Catalytic Method | Catalyst | Starting Materials | Typical Conditions | Advantages | Limitations |
| Robinson-Gabriel | Strong Acid (e.g., H₂SO₄) | 2-Acylamino ketones | High temperature | Well-established | Harsh conditions, limited substrate scope |
| Fischer | Anhydrous HCl | Cyanohydrins, Aldehydes | Anhydrous conditions | Historical significance | Use of hazardous reagents |
| Van Leusen | Base (e.g., K₂CO₃) | Aldehydes, TosMIC | Reflux | Good yields, one-pot | TosMIC can be odorous |
| Palladium-Catalyzed | Pd(OAc)₂/CuBr₂ | Amides, Ketones | 120 °C | High functional group tolerance | High temperature, requires oxidant |
| Copper-Catalyzed | Cu(OAc)₂ | Benzylamines, 1,3-Dicarbonyls | Room temperature | Mild conditions, cost-effective | May require an oxidant and additive |
| Gold-Catalyzed | Au(I) or Au(III) complexes | Propargylamides | Mild to moderate temperature | High efficiency for alkyne activation | Cost of gold catalysts |
| Photocatalytic | [Ru(bpy)₃]Cl₂ | α-Bromoketones, Benzylamines | Room temperature, visible light | Extremely mild, sustainable | Requires a light source |
Mechanistic Insights and Workflow Diagrams
Understanding the underlying mechanisms is crucial for optimizing reaction conditions and expanding the substrate scope.
Catalytic Cycle for Palladium-Catalyzed Oxazole Synthesis
Caption: Palladium-catalyzed oxazole synthesis via C-H activation.
Workflow for Photocatalytic Oxazole Synthesis
Caption: General workflow for visible-light photocatalytic oxazole synthesis.
Conclusion and Future Outlook
The synthesis of oxazoles has undergone a remarkable evolution, with modern catalytic methods offering unprecedented levels of efficiency, selectivity, and substrate scope. Transition-metal catalysis, particularly with palladium, copper, and gold, has provided powerful tools for the construction of highly functionalized oxazoles. The emergence of photocatalysis represents a significant step towards more sustainable and environmentally friendly synthetic methodologies.
For researchers and drug development professionals, the choice of synthetic method will depend on a variety of factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. This guide has provided a comprehensive overview to aid in this selection process. The continued development of novel catalytic systems, particularly those that are more sustainable and atom-economical, will undoubtedly shape the future of oxazole synthesis and further empower the discovery of new medicines and materials.
References
- 1. Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. benchchem.com [benchchem.com]
- 8. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 9. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 10. Facile Synthesis of Polysubstituted Oxazoles via A Copper-Catalyzed Tandem Oxidative Cyclization [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Gold-Catalyzed One-Pot Synthesis of Polyfluoroalkylated Oxazoles from N-Propargylamides Under Visible-Light Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Gold-catalyzed oxazoles synthesis and their relevant antiproliferative activities [html.rhhz.net]
A Comparative Guide to the Biological Efficacy of Oxazole Derivatives in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
The oxazole scaffold, a five-membered heterocycle containing oxygen and nitrogen, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities.[1] Notably, its derivatives have garnered significant attention for their potent anticancer properties, exhibiting efficacy against a range of malignancies, including those resistant to conventional therapies.[2] This guide provides a comprehensive comparison of the biological efficacy of different oxazole derivatives, supported by experimental data, to inform and guide researchers in the development of novel cancer therapeutics.
The Versatility of the Oxazole Core in Targeting Cancer
Oxazole derivatives exert their anticancer effects through diverse mechanisms of action, a testament to the versatility of the oxazole core in interacting with various biological targets.[3] The substitution pattern on the oxazole ring plays a pivotal role in determining the specific mechanism and potency of these compounds.[4] Key molecular targets and pathways affected by oxazole derivatives include:
-
Tubulin Polymerization: A significant number of oxazole-based compounds function as potent antitubulin agents. By binding to tubulin, the fundamental protein component of microtubules, these derivatives disrupt microtubule dynamics, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[3][5][6]
-
Signal Transducer and Activator of Transcription 3 (STAT3): The STAT3 signaling pathway is often constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis. Certain oxazole derivatives have been identified as inhibitors of STAT3, offering a targeted approach to cancer therapy.[3][7]
-
G-Quadruplexes: These are secondary structures found in guanine-rich nucleic acid sequences, often located in telomeres and oncogene promoter regions. Stabilization of G-quadruplexes by small molecules, including specific oxazole derivatives, can inhibit telomerase activity and downregulate oncogene expression, leading to cancer cell death.[3][5][8]
-
Other Kinases and Enzymes: Oxazole derivatives have also been shown to inhibit other crucial enzymes and protein kinases involved in cancer progression, such as DNA topoisomerases.[3]
This guide will delve into a comparative analysis of oxazole derivatives based on their primary mechanisms of action, presenting their biological efficacy through in vitro cytotoxicity data.
Comparative Cytotoxicity of Oxazole Derivatives
The in vitro cytotoxicity of various oxazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, with lower values indicating greater anticancer activity. The following tables summarize the IC50 values for representative classes of oxazole derivatives.
Tubulin Polymerization Inhibitors
This class of oxazole derivatives often acts as cis-constrained analogues of combretastatin A-4 (CA-4), a potent natural antitubulin agent. The oxazole ring provides a stable scaffold that mimics the cis-stilbene bridge of CA-4.
Table 1: Comparative IC50 Values of Oxazole-Based Tubulin Inhibitors
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (nM) | Reference |
| 2-Methyl-4,5-disubstituted Oxazoles | 4g (m-fluoro-p-methoxyphenyl at C5) | Jurkat (Leukemia) | 0.35 | [9] |
| 4g (m-fluoro-p-methoxyphenyl at C5) | SEM (Leukemia) | 4.6 | [9] | |
| 4i (p-ethoxyphenyl at C5) | Jurkat (Leukemia) | 0.5 | [9] | |
| 4i (p-ethoxyphenyl at C5) | RS4;11 (Leukemia) | 20.2 | [9] | |
| Combretastatin A-4 (Reference) | Jurkat (Leukemia) | 0.8 | [9] | |
| 1,3-Oxazole Sulfonamides | Compound 16 | Leukemia Cell Lines (average) | 48.8 | [10] |
| Compound 17 | Leukemia Cell Lines (average) | 44.7 | [10] |
Data presented as IC50 values, the concentration of the compound that inhibits cell growth by 50%.
The data clearly indicates that synthetic oxazole derivatives can exhibit potency comparable to or even exceeding that of the natural product CA-4. The substitution pattern on the phenyl rings attached to the oxazole core significantly influences their activity. For instance, the presence of a 3,4,5-trimethoxyphenyl moiety is a common feature in many potent tubulin inhibitors.
Fused Oxazole Ring Systems
Fusing the oxazole ring with other heterocyclic structures, such as pyrimidines, can lead to novel compounds with distinct anticancer profiles.
Table 2: Comparative CC50 Values of Oxazolo[5,4-d]pyrimidines
| Compound | Cancer Cell Line | CC50 (µM) | Reference |
| 3e (pentyl substituent) | LoVo (Colon Cancer) | 177.52 | [11] |
| 3g | HT29 (Colon Cancer) | 99.87 | [11] |
| 5-Fluorouracil (Reference) | HT29 (Colon Cancer) | 381.16 | [11] |
| Cisplatin (Reference) | HT29 (Colon Cancer) | 47.17 | [11] |
Data presented as CC50 values, the concentration of the compound that causes the death of 50% of cells.
These fused systems demonstrate moderate cytotoxic activity and highlight the potential for developing oxazole-based compounds with mechanisms that may differ from direct tubulin inhibition.
Mechanistic Insights: Signaling Pathways and Experimental Workflows
A deeper understanding of how these compounds exert their effects at a molecular level is crucial for rational drug design. The following diagrams illustrate a key signaling pathway targeted by oxazole derivatives and a typical experimental workflow for their evaluation.
Signaling Pathway: Inhibition of Tubulin Polymerization
Caption: Inhibition of tubulin polymerization by an oxazole derivative.
Experimental Workflow: In Vitro Anticancer Evaluation
Caption: A typical workflow for evaluating the in vitro anticancer activity of oxazole derivatives.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the anticancer efficacy of oxazole derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% acetic acid, and 16% SDS in water)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the oxazole derivatives in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.[12]
-
Incubation: Incubate the plates for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[13]
-
Incubation with MTT: Incubate the plates for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.[12]
-
Solubilization: Carefully remove the medium from each well and add 100 µL of the solubilization solution to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
1% Acetic acid
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[3]
-
Washing: Carefully wash the plates five times with water to remove the TCA. Air dry the plates completely.
-
Staining: Add 100 µL of the SRB solution to each well and incubate at room temperature for 30 minutes.[14]
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates completely.[3]
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[15]
-
Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 510 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the effect of compounds on the in vitro polymerization of tubulin by monitoring the fluorescence of a reporter dye that incorporates into microtubules as they form.
Materials:
-
Purified tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Fluorescent reporter (e.g., DAPI)
-
Test compounds (oxazole derivatives) and controls (e.g., paclitaxel as a polymerization promoter, vinblastine as a depolymerizer)
-
384-well black microplate
-
Fluorescence plate reader with temperature control
Procedure:
-
Preparation: Prepare a tubulin solution (e.g., 2 mg/mL) in the polymerization buffer on ice. Prepare solutions of the test compounds and controls.[16]
-
Reaction Mixture: In each well of the pre-warmed 37°C microplate, add the tubulin solution, GTP, and the fluorescent reporter.[10]
-
Initiate Polymerization: Add the test compounds or controls to the respective wells.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm for DAPI) at regular intervals (e.g., every minute) for 60 minutes at 37°C.[16]
-
Data Analysis: Plot the fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the linear phase of the curve. Calculate the percentage of inhibition or promotion of tubulin polymerization compared to the control.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
Test compounds (oxazole derivatives)
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the oxazole derivatives for the desired time period (e.g., 24 or 48 hours).[11]
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with PBS.
-
Fixation: Resuspend the cells in cold PBS and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.[11]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in the PI staining solution and incubate in the dark at room temperature for 30 minutes.[11]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 cells per sample.
-
Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Perspectives
Oxazole derivatives represent a highly promising class of compounds for the development of novel anticancer agents. Their synthetic accessibility and the tunability of their biological activity through targeted substitutions make them attractive candidates for further investigation. The data presented in this guide demonstrates that various oxazole derivatives exhibit potent cytotoxic effects against a range of cancer cell lines, often through well-defined mechanisms such as tubulin polymerization inhibition.
Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. In vivo studies are essential to validate the preclinical efficacy and safety of these promising derivatives. Furthermore, exploring the potential of oxazole-based compounds to overcome drug resistance and to be used in combination therapies will be crucial in translating these findings into clinical applications. The continued exploration of the vast chemical space of oxazole derivatives holds great promise for the discovery of the next generation of cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. bio-protocol.org [bio-protocol.org]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. tandfonline.com [tandfonline.com]
- 5. [G-quadruplex ligands: mechanisms of anticancer action and target binding] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Developments in Small-Molecule Ligands of Medicinal Relevance for Harnessing the Anticancer Potential of G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecule inhibitors of STAT3 for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. maxanim.com [maxanim.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. SRB assay for measuring target cell killing [protocols.io]
- 16. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Isosteres: A Comparative Guide to Oxazol-2-ylmethanamine and Thiazol-2-ylmethanamine in Synthesis
Introduction: The Subtle Art of Isosteric Replacement
In the intricate world of medicinal chemistry and organic synthesis, the choice of a heterocyclic scaffold is a decision of paramount importance. These cyclic structures are not merely passive frameworks but active participants that dictate a molecule's physicochemical properties, metabolic stability, and biological interactions. Among the most utilized five-membered heterocycles are the oxazole and thiazole rings.[1][2] At first glance, they are remarkably similar—isomers where an oxygen atom in the oxazole is replaced by a sulfur atom in the thiazole. This relationship makes them classical bioisosteres, compounds that possess similar shapes and electronic properties, which can elicit comparable biological responses.[3]
This guide provides an in-depth comparison of two key building blocks derived from these cores: Oxazol-2-ylmethanamine and Thiazol-2-ylmethanamine . For the researcher, scientist, or drug development professional, understanding the nuanced differences in their synthesis, reactivity, and stability is critical. The decision to employ one over the other is not arbitrary; it is a strategic choice that can profoundly impact a synthetic campaign's efficiency and the ultimate viability of a lead compound. We will explore the causality behind experimental choices, moving beyond simple protocols to provide field-proven insights into when and why one might be favored over the other.
Section 1: A Comparative Analysis of Physicochemical Properties
The journey begins with the fundamental properties of each molecule. The substitution of oxygen with the larger, less electronegative, and more polarizable sulfur atom instigates subtle yet significant shifts in electronics, lipophilicity, and basicity. These differences have cascading effects on solubility, membrane permeability, and potential off-target interactions.
| Property | Oxazol-2-ylmethanamine | Thiazol-2-ylmethanamine | Rationale for Difference & Implication in Synthesis |
| Molecular Weight | 98.10 g/mol [4] | 114.17 g/mol [5] | The higher mass of sulfur directly increases the molecular weight, a key parameter in drug-likeness rules (e.g., Lipinski's Rule of 5). |
| logP (Octanol/Water) | -0.8[4] | -0.2[5] | Thiazole's sulfur atom contributes to a slight increase in lipophilicity compared to oxazole's oxygen. This can influence solubility in organic solvents and pharmacokinetic absorption. |
| Topological Polar Surface Area (TPSA) | 57.7 Ų[4] | 57.7 Ų[5] | Despite the heteroatom change, the calculated TPSA is identical, suggesting similar hydrogen bonding potential at a surface level. |
| pKa (Conjugate Acid) | ~5.5-6.0 (Predicted) | ~5.0-5.5 (Predicted) | The oxazole ring is slightly more electron-donating than the thiazole ring, making the exocyclic amine in oxazol-2-ylmethanamine marginally more basic. This can affect salt selection and reactivity in base-sensitive reactions. |
| Aromaticity | Less Aromatic[6][7] | More Aromatic[6][8] | Thiazole exhibits greater π-electron delocalization than oxazole.[9] This renders the thiazole ring more stable and less reactive, a critical factor in multi-step synthesis and metabolic stability.[6][8] |
Section 2: Synthesis of the Core Building Blocks
The accessibility and efficiency of synthesizing these key starting materials are primary considerations for any research program. While both are commercially available, understanding their synthesis provides insight into potential impurities and scalability.
Synthetic Workflow Overview
The following diagram illustrates the generalized synthetic pathways to access these aminomethyl-substituted heterocycles.
Caption: Generalized synthetic workflows for oxazole and thiazole-based methanamines.
Synthesis of Oxazol-2-ylmethanamine
The synthesis of oxazoles can be achieved through several classic methods, such as the Robinson-Gabriel synthesis or the van Leusen oxazole synthesis.[10][11][12] A common laboratory-scale route to the 2-aminomethyl derivative involves the functionalization of a pre-formed oxazole ring. For instance, starting with an aldehyde, a 5-substituted oxazole can be formed via the van Leusen reaction using tosylmethylisocyanide (TosMIC).[12] Subsequent steps would involve introducing the required aminomethyl group at the C2 position, often through lithiation followed by quenching with an appropriate electrophile, or via more complex functional group interconversions.
Synthesis of Thiazol-2-ylmethanamine
The Hantzsch thiazole synthesis remains the most robust and widely used method for constructing the thiazole core.[13][14] It involves the condensation of an α-haloketone with a thioamide. To produce thiazol-2-ylmethanamine, a strategic choice of starting materials is key. One could employ a thioamide bearing a protected aminomethyl group. Alternatively, a more common route is to synthesize a stable precursor like 2-methyl-4-arylthiazole, which can then be functionalized. The methyl group can undergo radical bromination followed by nucleophilic substitution with an amine source (e.g., Gabriel synthesis) or conversion to a nitrile and subsequent reduction.
Comparative Synthesis Insights
-
Robustness: The Hantzsch synthesis for thiazoles is generally considered more reliable and higher-yielding for a wide range of substrates compared to many oxazole syntheses.
-
Starting Materials: Starting materials for the Hantzsch synthesis (α-haloketones and thioamides) are often readily accessible or easily prepared.
-
Scalability: Due to its reliability, the Hantzsch synthesis is often more amenable to scale-up for industrial production.
Section 3: A Head-to-Head Comparison of Reactivity and Stability
The fundamental difference in aromaticity between the oxazole and thiazole rings is the primary determinant of their divergent reactivity and stability. This is the most critical section for the synthetic chemist, as it dictates the compatible reaction conditions and the overall integrity of the molecule during synthesis.
Key Reactivity Differences
Caption: Comparative reactivity profiles of the oxazole and thiazole cores.
-
Ring Stability: This is the thiazole's greatest advantage. Thiazoles are significantly more stable than oxazoles under a variety of conditions, including strong acids and oxidizing agents.[8] In a study comparing simplified macrocycles of the anticancer agent Salarin C, the thiazole-containing analog demonstrated a significantly reduced rate of rearrangement and degradation upon exposure to ambient light and air compared to its oxazole counterpart.[8] This inherent stability means that the thiazole ring can withstand a broader range of synthetic transformations without decomposition.
-
Electrophilic and Nucleophilic Attack: The pyridine-like nitrogen atom in both rings deactivates them towards electrophilic substitution compared to furan or thiophene. When such reactions do occur, they are often directed to the C4 or C5 positions.[10] Nucleophilic attack is more common, particularly at the C2 position, which is the most electron-deficient.[10] However, for oxazoles, nucleophilic attack can often lead to ring cleavage rather than substitution.[10]
-
Diels-Alder Reactivity: The lower aromaticity of the oxazole ring imparts significant diene character.[6] This allows electron-rich oxazoles to readily participate in Diels-Alder cycloaddition reactions, a property that is rarely observed in the more aromatic thiazoles.[6] While this can be a useful feature for constructing complex architectures like pyridines, it is a significant liability if the oxazole core needs to be preserved during a synthesis that involves heating with dienophiles.
-
Acidity of C2-H: The C2 proton of both heterocycles can be removed by strong bases (like n-BuLi). However, the resulting thiazolium ylides are more stable than their oxazolium counterparts due to the ability of the 3d orbitals of sulfur to stabilize the adjacent carbanion.[6] This makes C2-functionalization via deprotonation a more reliable strategy for thiazoles.
Section 4: Practical Applications and Experimental Protocols
To translate theory into practice, this section provides representative experimental protocols that highlight the use of these building blocks.
Protocol 1: Standard Amide Coupling
This protocol describes a typical amide bond formation, a cornerstone reaction in medicinal chemistry. The slightly higher basicity of oxazol-2-ylmethanamine might necessitate minor adjustments in base equivalents but is generally not problematic.
Objective: To synthesize N-(oxazol-2-ylmethyl)benzamide.
Materials:
-
Oxazol-2-ylmethanamine (or Thiazol-2-ylmethanamine) (1.0 eq)
-
Benzoic Acid (1.05 eq)
-
HATU (1.1 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Procedure:
-
To a solution of benzoic acid (1.05 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of Oxazol-2-ylmethanamine (1.0 eq) in DMF to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amide.
Causality Note: The use of HATU as a coupling agent is efficient for forming amide bonds with both building blocks. The pre-activation step ensures the rapid formation of the active ester, minimizing potential side reactions. The choice of DIPEA as a non-nucleophilic base is crucial to prevent unwanted reactions with the coupling agent. This protocol is robust for both amines, demonstrating their utility as primary amine synthons.
Protocol 2: Hantzsch Synthesis of a 4-Phenyl-2-methylthiazole Precursor
This protocol illustrates the robust Hantzsch synthesis, the foundational reaction for accessing the thiazole core.
Objective: To synthesize 4-phenyl-2-methylthiazole.
Materials:
-
2-Bromoacetophenone (1.0 eq)
-
Thioacetamide (1.1 eq)
-
Ethanol
Procedure:
-
Dissolve 2-bromoacetophenone (1.0 eq) and thioacetamide (1.1 eq) in absolute ethanol in a round-bottom flask.
-
Heat the mixture to reflux (approx. 78 °C) and maintain for 2-3 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form.
-
Concentrate the solvent under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel chromatography or recrystallization to afford 4-phenyl-2-methylthiazole.
Causality Note: The Hantzsch synthesis is a condensation reaction. The sulfur of the thioacetamide acts as a nucleophile, attacking the α-haloketone. Subsequent tautomerization and cyclization, followed by dehydration, yields the aromatic thiazole ring.[14] This method is highly effective for producing a wide array of substituted thiazoles, which can then be further functionalized to intermediates like thiazol-2-ylmethanamine.
Conclusion: Making the Strategic Choice
The decision between using Oxazol-2-ylmethanamine and Thiazol-2-ylmethanamine is a classic case of balancing reactivity with stability.
-
Choose Thiazol-2-ylmethanamine when:
-
Stability is paramount: The project involves harsh reaction conditions (strong acids, oxidants, high temperatures) in subsequent steps.
-
Metabolic stability is a key objective: The greater aromaticity of the thiazole ring often translates to increased resistance to metabolic degradation.[8][15]
-
A robust, scalable synthesis of the core is required: The Hantzsch synthesis is famously reliable.[13]
-
-
Choose Oxazol-2-ylmethanamine when:
-
Downstream cycloaddition chemistry is desired: The diene-like character of the oxazole ring can be exploited as a synthetic handle.[6]
-
The synthetic route is mild: The planned synthesis does not involve conditions known to degrade the oxazole ring.
-
Specific biological interactions are required: In some cases, the oxygen atom of the oxazole may be a crucial hydrogen bond acceptor for biological target engagement, an interaction that the sulfur of a thiazole cannot replicate.
-
Ultimately, these two building blocks are not interchangeable competitors but rather complementary tools in the synthetic chemist's arsenal. Thiazole offers a "safer," more stable isostere, while oxazole provides a different electronic profile and unique reactive potential. The optimal choice is dictated by a holistic analysis of the entire synthetic route and the desired properties of the final target molecule.
References
- 1. Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxazol-2-ylmethanamine | C4H6N2O | CID 18947655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,3-Thiazol-2-ylmethanamine | C4H6N2S | CID 2756507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemistry-online.com [chemistry-online.com]
- 7. Oxazole - Wikipedia [en.wikipedia.org]
- 8. Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemmethod.com [chemmethod.com]
- 10. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 11. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis | MDPI [mdpi.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Oxazole and thiazole analogs of sulindac for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthesized Compounds Containing the Oxazol-2-ylmethyl Moiety
For Researchers, Scientists, and Drug Development Professionals
The oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2][3] The oxazol-2-ylmethyl moiety, in particular, is a key structural motif in many pharmaceutical candidates. Ensuring the purity of synthesized compounds containing this moiety is paramount for the reliability of biological data and for meeting stringent regulatory standards. This guide provides a comparative analysis of the most effective analytical techniques for purity assessment, supported by experimental data and detailed protocols.
The Criticality of Purity in Drug Discovery
The presence of impurities can significantly impact the outcome of biological assays, leading to misleading structure-activity relationships (SAR) and potentially toxic effects.[4] Regulatory agencies such as the International Council for Harmonisation (ICH) have established strict guidelines for the identification and quantification of impurities in active pharmaceutical ingredients (APIs).[4] Therefore, a multi-faceted analytical approach is essential to ensure the purity of synthesized oxazol-2-ylmethyl compounds.
Comparative Analysis of Analytical Techniques
A combination of chromatographic and spectroscopic methods provides a comprehensive assessment of compound purity. The choice of techniques depends on the specific properties of the compound and the potential impurities.
| Technique | Principle | Strengths | Limitations | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | High resolution, quantitative accuracy, and applicability to a wide range of compounds.[5][6][7][8] | Requires method development, may not detect non-UV active impurities. | Primary method for quantitative purity determination and detection of process-related impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Provides detailed structural information, can identify and quantify impurities without a reference standard (qNMR).[9][10][11][12] | Lower sensitivity compared to HPLC, complex spectra can be difficult to interpret. | Structural confirmation and quantification of major components and impurities. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on their mass-to-charge ratio. | High sensitivity, provides molecular weight information, and can be coupled with chromatography (LC-MS, GC-MS) for enhanced separation and identification.[13][14][15] | Can be difficult to quantify without an appropriate standard, ionization efficiency can vary between compounds. | Molecular weight confirmation and identification of trace impurities. |
| Elemental Analysis (EA) | Combustion of the sample to determine the percentage of C, H, N, and other elements. | Provides information on the elemental composition and can indicate the presence of inorganic impurities or residual solvents.[16][17] | Does not provide information on the nature of organic impurities, requires a relatively large sample size. | Confirmation of the empirical formula and assessment of overall purity.[18] |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional atomic structure. | Provides unambiguous structural determination and absolute configuration.[1][19][20][21][22] | Requires a suitable single crystal, which can be challenging to obtain. | Definitive structural confirmation of the desired compound. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse for purity analysis in most synthetic chemistry labs. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[7]
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point for method development.[5][23]
-
Detection Wavelength: Determined by the UV spectrum of the target compound, typically the λmax.
-
Sample Preparation: Dissolve a known concentration of the compound in the mobile phase or a suitable solvent.
-
Injection Volume: 10-20 µL.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful technique for determining purity without the need for a specific reference standard of the analyte.[24] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.
Experimental Protocol:
-
Instrumentation: High-field NMR spectrometer (≥400 MHz).
-
Internal Standard: A certified internal standard of known purity and concentration (e.g., maleic anhydride, 1,4-dinitrobenzene). The standard should have signals that do not overlap with the analyte signals.
-
Sample Preparation: Accurately weigh the synthesized compound and the internal standard into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition:
-
Use a 90° pulse with a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure complete relaxation.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate the characteristic signals of the analyte and the internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Data Interpretation and Troubleshooting
HPLC:
-
Peak Tailing or Fronting: May indicate column degradation, inappropriate mobile phase pH, or sample overload.
-
Ghost Peaks: Often arise from impurities in the mobile phase or carryover from previous injections.
-
Broad Peaks: Can be caused by poor column efficiency, high dead volume, or secondary interactions.
NMR:
-
Residual Solvent Peaks: Common in synthesized samples; can be quantified if an internal standard is used.
-
Broadening of Signals: May indicate the presence of paramagnetic impurities or dynamic exchange processes.
-
Unexpected Signals: Suggest the presence of impurities or degradation products. 2D NMR techniques (e.g., COSY, HSQC) can aid in their identification.
Mass Spectrometry:
-
Adduct Ions: Formation of adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) is common in electrospray ionization (ESI).
-
Fragmentation: The molecular ion may not always be the base peak; understanding the fragmentation pattern can provide structural information.[14][25]
Conclusion
A rigorous assessment of purity is a non-negotiable aspect of chemical synthesis, particularly in the context of drug discovery and development. For compounds containing the oxazol-2-ylmethyl moiety, a combination of HPLC for quantitative purity determination, NMR for structural confirmation and quantification, and mass spectrometry for molecular weight verification provides a robust and reliable analytical workflow. When the absolute structure is and suitable crystals can be obtained, single-crystal X-ray crystallography offers the definitive answer. By employing these techniques in a complementary fashion, researchers can have high confidence in the quality of their synthesized compounds, ensuring the integrity and reproducibility of their scientific findings.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 6. researchgate.net [researchgate.net]
- 7. Development of RP-HPLC Method for the Simultaneous Quantitation of Levamisole and Albendazole: Application to Assay Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of an HPLC–UV method for quantification of posaconazole in low-volume plasma samples: design of experiments and machine learning models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.stmjournals.com [journals.stmjournals.com]
- 13. benchchem.com [benchchem.com]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 15. researchgate.net [researchgate.net]
- 16. azom.com [azom.com]
- 17. Elemental analysis - Wikipedia [en.wikipedia.org]
- 18. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 19. benchchem.com [benchchem.com]
- 20. X-Ray structures and ab initio study of the conformational properties of novel oxazole and thiazole containing di- and tripeptide mimetics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 21. Thieme E-Books & E-Journals [thieme-connect.de]
- 22. rigaku.com [rigaku.com]
- 23. Separation of Oxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 24. benchchem.com [benchchem.com]
- 25. Oxazole [webbook.nist.gov]
A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel Oxazol-2-ylmethanamine Hydrochloride Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The oxazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents due to its ability to engage with a wide spectrum of biological targets.[1][2] Oxazol-2-ylmethanamine hydrochloride, in particular, serves as a versatile starting material for the synthesis of novel derivatives with potential therapeutic applications, from anticancer to antiviral agents.[3][4] This guide provides a comprehensive framework for the in vitro characterization of these newly synthesized compounds. We will move beyond rote protocols to establish a logical, tiered screening cascade, explaining the causality behind each experimental choice and providing objective comparisons to established alternatives. Our goal is to empower researchers to efficiently identify and advance the most promising candidates from a library of novel derivatives.
The In Vitro Screening Cascade: A Strategic Funnel
A successful in vitro evaluation strategy does not test every compound in every assay. It follows a logical funnel, starting with broad, cost-effective screens to eliminate non-viable candidates and progressing to more complex, target-specific assays for the most promising hits. This approach conserves resources and accelerates the decision-making process.
References
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijmpr.in [ijmpr.in]
- 3. In Silico Design and Experimental Validation of Novel Oxazole Derivatives Against Varicella zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxazol-2-ylmethanamine xhydrochloride [myskinrecipes.com]
A Senior Application Scientist's Guide to the Comparative Microbial Activity of Heterocyclic Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Heterocycles in Antimicrobial Discovery
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, form the backbone of a vast number of natural and synthetic molecules.[1][2] Their unique three-dimensional shapes and rich electron diversity allow them to interact with a wide array of biological targets, making them indispensable scaffolds in medicinal chemistry.[1][3] In the urgent, ongoing battle against infectious diseases, these compounds are central to the development of novel antimicrobial agents.[4][5] The structural versatility of the heterocyclic nucleus allows chemists to fine-tune properties like solubility, lipophilicity, and hydrogen bonding capacity, which can lead to improved pharmacological profiles and efficacy.[1] As pathogenic microorganisms increasingly develop resistance to existing drugs, the exploration of new and modified heterocyclic structures is more critical than ever to populate the drug discovery pipeline.[6][7] This guide provides a comparative analysis of the microbial activity of major classes of heterocyclic compounds, supported by experimental data and standardized protocols to aid researchers in this vital field.
A Comparative Analysis of Key Antimicrobial Heterocyclic Classes
The antimicrobial landscape is dominated by several key classes of heterocyclic compounds, each with a distinct mechanism of action and spectrum of activity. Here, we compare some of the most significant families.
Nitrogen-Containing Heterocycles: The Workhorses of Antimicrobial Therapy
Nitrogen-containing heterocycles are arguably the most successful class of antimicrobial agents, with broad applications against bacteria and fungi.[5][6]
-
Mechanism of Action: Azoles, which include imidazoles (e.g., ketoconazole) and triazoles (e.g., fluconazole, voriconazole), function by inhibiting the enzyme lanosterol 14α-demethylase. This enzyme is critical for the synthesis of ergosterol, a vital component of the fungal cell membrane. Disruption of ergosterol synthesis leads to membrane instability, altered permeability, and ultimately, inhibition of fungal growth.
-
Spectrum of Activity: Azoles are primarily effective against a wide range of pathogenic fungi, including yeasts (Candida spp.) and molds (Aspergillus spp.). Triazoles generally have a broader spectrum and better safety profile than imidazoles.
-
Comparative In Vitro Activity: The following table summarizes typical Minimum Inhibitory Concentration (MIC) ranges for common azoles against key fungal pathogens. Lower MIC values indicate higher potency.
| Compound | Candida albicans (MIC µg/mL) | Aspergillus fumigatus (MIC µg/mL) |
| Fluconazole | 0.25 - 2.0 | 16 - >64 |
| Voriconazole | 0.03 - 0.25 | 0.25 - 1.0 |
| Itraconazole | 0.03 - 0.5 | 0.5 - 2.0 |
Data synthesized from established literature and clinical testing guidelines.[8]
-
Mechanism of Action: Quinolones (e.g., ciprofloxacin, levofloxacin) exert their bactericidal effect by targeting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are essential for DNA replication, recombination, and repair. By forming a stable complex with the enzyme-DNA complex, quinolones introduce double-strand breaks in the bacterial chromosome, leading to rapid cell death.
-
Spectrum of Activity: Fluoroquinolones, a subset of quinolones, are known for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[9] They are particularly effective against many pathogens responsible for respiratory, urinary tract, and gastrointestinal infections.[10][11]
-
Comparative In Vitro Activity: Quinolones demonstrate potent activity against a wide range of clinically relevant bacteria.
| Compound | Escherichia coli (MIC90 µg/mL) | Staphylococcus aureus (MIC90 µg/mL) | Pseudomonas aeruginosa (MIC90 µg/mL) |
| Ciprofloxacin | ≤0.013 - 0.025 | 0.5 | 0.5 - 1.0 |
| Levofloxacin | ≤0.025 | 0.5 - 1.0 | 1.0 - 2.0 |
| Moxifloxacin | ≤0.06 | 0.12 | 4.0 - 8.0 |
MIC90 represents the concentration required to inhibit 90% of isolates. Data compiled from multiple surveillance studies.[9]
Oxygen/Nitrogen Heterocycles: Protein Synthesis Inhibitors
-
Mechanism of Action: Macrolides (e.g., erythromycin, azithromycin, clarithromycin) are characterized by a large macrocyclic lactone ring. They inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the translocation step of polypeptide chain elongation. This action is primarily bacteriostatic but can be bactericidal at higher concentrations.
-
Spectrum of Activity: Macrolides are effective against many Gram-positive bacteria (Streptococcus spp., Staphylococcus spp.) and atypical pathogens such as Mycoplasma pneumoniae and Legionella pneumophila.[12] Azithromycin also shows enhanced activity against some Gram-negative organisms like Haemophilus influenzae.[12]
-
Comparative In Vitro Activity: Newer macrolides often show improved potency and pharmacokinetic profiles compared to erythromycin.[12][13]
| Compound | Streptococcus pneumoniae (MIC90 µg/mL) | Haemophilus influenzae (MIC90 µg/mL) |
| Erythromycin | 0.25 | 4.0 |
| Clarithromycin | 0.12 | 2.0 |
| Azithromycin | 0.5 | 0.5 |
Data represents penicillin-susceptible S. pneumoniae. Resistance can significantly alter MICs.[12]
Experimental Corner: Standardized Protocols for Antimicrobial Assessment
To ensure reproducibility and comparability of data across different studies, standardized methodologies are crucial. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines.[14][15][16][17]
Workflow for Evaluating a Novel Heterocyclic Compound
The journey from a newly synthesized compound to a potential antimicrobial lead follows a structured path.
Caption: High-level workflow for antimicrobial compound evaluation.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is considered the gold standard for quantitative antimicrobial susceptibility testing.[18] This protocol is adapted from CLSI M07 guidelines.[14][16]
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18][19]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Test compound stock solution
-
Bacterial/fungal inoculum standardized to ~5 x 10^5 CFU/mL[18]
-
Sterile diluents
-
Incubator (35 ± 2°C)
Procedure:
-
Prepare Compound Dilutions: Create a two-fold serial dilution of the test compound in the microtiter plate.[20] For example, in a 100 µL final volume, add 50 µL of broth to wells 2-12. Add 100 µL of the starting compound concentration (at 2x the final desired highest concentration) to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue this serial transfer to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.
-
Inoculate Plates: Add 50 µL of the standardized microbial inoculum to wells 1-11. This dilutes the compound to its final 1x concentration and results in the target inoculum density.
-
Establish Controls:
-
Well 11 (Growth Control): Contains 50 µL of broth and 50 µL of inoculum (no compound).
-
Well 12 (Sterility Control): Contains 100 µL of uninoculated broth.
-
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours for most bacteria or 24-48 hours for fungi.[18]
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader. The growth control (well 11) must show clear turbidity.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC test is a follow-up to the MIC assay to determine if a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).
Objective: To find the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[18][21]
Procedure:
-
Perform MIC Test: Complete the MIC protocol as described above.
-
Subculture: From each well that shows no visible growth (i.e., at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto a suitable drug-free agar medium (e.g., Mueller-Hinton Agar).[18]
-
Incubate: Incubate the agar plates at 35 ± 2°C for 18-24 hours.
-
Determine MBC: Count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[18]
Logical Relationship: MIC vs. MBC
The relationship between MIC and MBC defines the nature of the antimicrobial agent's activity.
Caption: Interpreting bactericidal vs. bacteriostatic activity.
Future Perspectives: Navigating the Challenge of Resistance
The development of microbial resistance is an ever-present threat that diminishes the efficacy of our antimicrobial arsenal.[4] The future of antimicrobial drug discovery with heterocyclic compounds lies in several key strategies:
-
Novel Scaffolds: Exploration of less common heterocyclic systems (e.g., those containing sulfur or multiple heteroatoms) may yield compounds with novel mechanisms of action.[2][4]
-
Hybrid Molecules: Combining two different heterocyclic pharmacophores into a single molecule can create synergistic effects and overcome existing resistance mechanisms.[7]
-
Targeted Modifications: Structure-activity relationship (SAR) studies that rationally modify existing scaffolds can enhance potency and broaden the spectrum of activity. Adding specific functional groups, such as fluorine atoms, has been shown to improve the pharmacological properties of many heterocyclic drugs.[7][22][23]
By leveraging the immense structural diversity of heterocyclic chemistry and applying rigorous, standardized evaluation protocols, the scientific community can continue to develop the next generation of life-saving antimicrobial agents.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. jchr.org [jchr.org]
- 3. The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Potential Nitrogen-Based Heterocyclic Compounds for Treating Infectious Diseases: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Developments in the Antimicrobial Potential of Some Nitrogenous Heterocycles and their SAR Studies: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Antibacterial activity of new-quinolone and macrolide antibiotics against oral bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative activity of quinolones, macrolides and ketolides against Legionella species using in vitro broth dilution and intracellular susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Microbiologic activity of the newer macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 15. EUCAST: MIC Determination [eucast.org]
- 16. researchgate.net [researchgate.net]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 19. emerypharma.com [emerypharma.com]
- 20. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01387E [pubs.rsc.org]
- 23. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Oxazol-2-ylmethanamine Hydrochloride
For the diligent researcher engaged in the complex landscape of drug discovery and development, the lifecycle of a chemical intermediate extends far beyond its role in a synthetic pathway. The final disposition of a compound, such as Oxazol-2-ylmethanamine hydrochloride (CAS No. 1041053-44-4), represents a critical juncture of laboratory safety, regulatory compliance, and environmental stewardship.[1] This guide provides an in-depth, procedural framework for the proper disposal of this heterocyclic amine hydrochloride, grounded in scientific principles and field-proven best practices. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly, ensuring the safety of your personnel and the integrity of your facility.
Understanding the Compound: Hazard Profile and Chemical Rationale
This compound is a member of the oxazole family, a class of five-membered heterocyclic aromatic compounds containing an oxygen and a nitrogen atom.[2] As a hydrochloride salt of a primary amine, its chemical behavior is dictated by both the amine functionality and the inherent reactivity of the oxazole ring. While a specific, comprehensive toxicology profile for this exact molecule is not widely published, data from structurally similar amine hydrochlorides and oxazole derivatives allow us to establish a precautionary risk profile.
Key Hazard Considerations:
-
Corrosivity and Irritation: Amine hydrochlorides can be corrosive or irritating to the skin, eyes, and respiratory tract.[3][4]
-
Toxicity: Many amine compounds exhibit varying degrees of toxicity if ingested, inhaled, or absorbed through the skin.[5][6]
-
Reactivity: The oxazole ring can be susceptible to cleavage under strong acidic or basic conditions.[7][8] It is also a weak base, but its hydrochloride salt form introduces acidity.[2][9]
-
Environmental Impact: Like many synthetic organic compounds, improper release into the environment can pose a risk to aquatic life and ecosystems.[10][11]
This profile necessitates that this compound be treated as hazardous chemical waste . The fundamental principle guiding its disposal is the prevention of uncontrolled release and the mitigation of its inherent hazards through containment and regulated destruction.
The Core Protocol: Segregation, Containment, and Labeling
The foundation of proper chemical disposal is a robust and unambiguous system for waste segregation and containment. This is not merely a logistical step but a critical safety measure to prevent dangerous reactions.[10]
Step-by-Step Containment Procedure:
-
Designate a Waste Container: Select a dedicated, leak-proof waste container made of a compatible material. High-density polyethylene (HDPE) or glass containers are appropriate. Do not use metal containers for acidic hydrochloride salt solutions.
-
Segregate the Waste Stream: This is a critical step. Do not mix this compound waste with other chemical waste streams. Specifically, it must be kept separate from:
-
Strong bases (risk of liberating the free amine, potential for reaction).
-
Strong oxidizing agents (risk of vigorous, exothermic reaction).[3]
-
Other reactive chemical classes.
-
-
Labeling: Immediately upon designating the container, affix a "HAZARDOUS WASTE" label. The label must include:
-
The full chemical name: "this compound".
-
The CAS Number: "1041053-44-4".
-
The primary hazard(s): "Irritant," "Potentially Toxic".
-
The date accumulation started.
-
-
Container Management:
-
Keep the container securely closed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area (SAA) that is near the point of generation and under the control of laboratory personnel.
-
Ensure the SAA is in a well-ventilated area, away from heat sources or direct sunlight.
-
Disposal Pathways: A Decision Framework
The appropriate disposal route for this compound is dependent on its physical state and the quantity involved. Under no circumstances should this chemical be disposed of down the drain or in regular trash, an act that is both illegal and environmentally irresponsible.[11]
Bulk Quantities and Concentrated Solutions
All bulk quantities (pure solid) and concentrated solutions of this compound must be disposed of through your institution's licensed hazardous waste management provider.
Workflow for Bulk Disposal:
-
Containment: Ensure the material is in its original or a properly labeled, sealed, and compatible container as described in Section 2.
-
Documentation: Complete a hazardous waste pickup request form as required by your institution's Environmental Health and Safety (EHS) office. Accurately quantify the amount of waste.
-
Collection: Schedule a pickup with your EHS office or their designated contractor. They are equipped to transport and manage the final destruction of the chemical, typically via high-temperature incineration at a permitted facility.[10]
Management of Spills
Small spills should be managed immediately by trained personnel using appropriate personal protective equipment (PPE).
Spill Cleanup Protocol:
-
Don PPE: At a minimum, this includes a lab coat, safety goggles (or a face shield), and chemical-resistant gloves (nitrile is acceptable for incidental contact, but neoprene or butyl rubber is preferred for direct cleanup).
-
Containment: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, surround the area with an absorbent dike or pads.
-
Collection: Carefully scoop or sweep up the solid material and place it into a designated hazardous waste container. For liquids, use absorbent pads to soak up the spill and place the contaminated pads into the waste container.
-
Decontamination: Clean the spill area with a soap and water solution, followed by a final rinse with water. All cleaning materials (wipes, pads) must be disposed of as hazardous waste in the same container.
-
Label and Dispose: Seal and label the container as "Spill Debris containing this compound" and manage it for disposal as described in Section 3.1.
The decision-making process for handling and disposal is visualized in the flowchart below.
Caption: Decision workflow for the disposal of this compound.
Quantitative Data Summary
For quick reference, the table below summarizes key identifiers and parameters for this compound.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 1041053-44-4 | [1] |
| Molecular Formula | C₄H₇ClN₂O | [1] |
| Molecular Weight | 134.56 g/mol | [1] |
| Primary Hazards | Irritant, Potentially Toxic | [3] |
| Incompatible Materials | Strong Bases, Strong Oxidizing Agents | [3][10] |
| Disposal Method | Licensed Hazardous Waste Disposal | |
| EPA RCRA Code (Typical) | D002 (Corrosivity - if pH ≤ 2) or U-Listed Waste (if applicable) | General |
Note: The specific EPA waste code may vary depending on the formulation and concentration. Consult your EHS department for definitive classification.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a non-negotiable aspect of responsible chemical research. By adhering to the principles of segregation, containment, and regulated disposal, you ensure that this valuable intermediate completes its lifecycle without posing a threat to personnel or the environment. This protocol, grounded in an understanding of the compound's chemical nature and regulatory mandates, provides a clear and defensible path for its final disposition. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines to ensure full compliance with local, state, and federal regulations.
References
- 1. chemscene.com [chemscene.com]
- 2. Oxazole - Wikipedia [en.wikipedia.org]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 10. collectandrecycle.com [collectandrecycle.com]
- 11. benchchem.com [benchchem.com]
A Researcher's Guide to the Safe Handling of Oxazol-2-ylmethanamine Hydrochloride
Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug development. Oxazol-2-ylmethanamine hydrochloride, a member of the oxazole family, presents as a key building block in synthetic chemistry. Its structural motifs are found in a range of biologically active compounds.[1][2] As with any novel compound, a thorough understanding of its safe handling is not just a regulatory requirement but a professional responsibility. This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals, ensuring that your work with this compound is both productive and, above all, safe.
Immediate Safety Profile & Hazard Assessment
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its structure as an amine hydrochloride containing an oxazole ring allows for a robust hazard assessment based on well-characterized analogous compounds. The primary hazards are anticipated to be:
-
Skin and Eye Irritation: Structurally similar compounds, such as 1-(3-cyclopentyl-1,2-oxazol-5-yl)methanamine hydrochloride, are classified as skin and eye irritants.[3] The hydrochloride salt can contribute to this irritancy.
-
Harmful if Swallowed or Inhaled: Other oxazole derivatives, like 4-Methyl-1,3-oxazol-2-amine, are categorized as harmful upon ingestion, skin contact, or inhalation.[4]
-
Respiratory Irritation: Inhalation of the dust or aerosol may cause respiratory tract irritation.[5]
Given these anticipated hazards, a cautious and well-planned approach to handling is paramount. The following sections detail the necessary personal protective equipment (PPE), operational procedures, and disposal plans.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Dry Powder) | - Full-face respirator with a combination P100/acid gas cartridge- Chemical-resistant gloves (Nitrile or Neoprene)- Safety goggles (in addition to the face shield of the respirator)- Laboratory coat- Disposable sleeve covers |
| Solution Preparation and Handling | - Chemical splash goggles- Face shield- Chemical-resistant gloves (Nitrile or Neoprene)- Laboratory coat- Chemical-resistant apron |
| General Laboratory Use (Low Concentrations) | - Safety glasses with side shields- Chemical-resistant gloves (Nitrile or Neoprene)- Laboratory coat |
Causality of PPE Choices:
-
Respiratory Protection: The use of a full-face respirator with a P100/acid gas cartridge when handling the powder is a precautionary measure against inhaling fine particles and any potential for acidic vapor release. This is crucial as amine hydrochlorides can be respiratory irritants.[4][5]
-
Eye and Face Protection: The dual protection of chemical splash goggles and a face shield during solution preparation is essential to prevent contact with splashes that can cause serious eye irritation.[3][6]
-
Skin Protection: Nitrile or neoprene gloves provide adequate protection against incidental contact. A lab coat and, for larger volumes, a chemical-resistant apron, protect the skin from potential spills.[7]
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling ensures minimal exposure and a safe working environment.
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.[8]
-
Ventilation: Ensure the fume hood has a face velocity between 80 and 120 feet per minute.
-
Emergency Equipment: Verify the location and functionality of the nearest safety shower and eyewash station before beginning work.
2. Weighing and Aliquoting (Solid Form):
-
Step 1: Don the appropriate PPE as outlined in the table above.
-
Step 2: Perform all weighing operations within the chemical fume hood.
-
Step 3: Use a disposable weighing dish to minimize contamination of the balance.
-
Step 4: Carefully transfer the desired amount of the compound, avoiding the creation of dust.
-
Step 5: Once weighing is complete, securely cap the stock container and the container with the weighed compound.
-
Step 6: Clean the balance and surrounding area with a damp cloth to remove any residual powder. Dispose of the cloth as hazardous waste.
3. Solution Preparation:
-
Step 1: Don the appropriate PPE for solution handling.
-
Step 2: In the chemical fume hood, add the weighed this compound to the solvent in a suitable container.
-
Step 3: Stir or sonicate as required to fully dissolve the compound.
-
Step 4: Clearly label the container with the compound name, concentration, solvent, and date of preparation.
Emergency Procedures: Spill and Exposure Response
Preparedness is key to effectively managing any unforeseen incidents.
Chemical Spill Workflow
Caption: Workflow for responding to a chemical spill.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.
-
Solid Waste: All solid waste contaminated with this compound (e.g., weighing papers, gloves, disposable lab coats) should be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Empty Containers: "Empty" containers that held the solid compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines.
By adhering to these detailed procedures, you can confidently and safely incorporate this compound into your research, contributing to the advancement of science while prioritizing the well-being of yourself and your colleagues.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
